(3-Chlorophenyl)(piperidin-4-yl)methanone
Description
Properties
IUPAC Name |
(3-chlorophenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHXKXFYBCXERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394607 | |
| Record name | (3-Chlorophenyl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887354-02-1 | |
| Record name | (3-Chlorophenyl)-4-piperidinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887354-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chlorophenyl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (3-Chlorophenyl)(piperidin-4-yl)methanone: Core Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chlorophenyl)(piperidin-4-yl)methanone, also known as 4-(3-chlorobenzoyl)piperidine, is a key heterocyclic ketone that serves as a pivotal intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a substituted aromatic ring linked to a piperidine core, is prevalent in a range of therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound, with a focus on its role in the development of P2Y12 receptor antagonists.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous natural products and synthetic drugs. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive component in drug design. When combined with a substituted benzoyl group, as in the case of this compound, the resulting molecule becomes a versatile building block for accessing a diverse chemical space. This guide will delve into the essential physicochemical and pharmacological characteristics of this compound, offering insights for its effective utilization in research and development.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | Value (Free Base - Predicted/Inferred) | Value (Hydrochloride Salt) | Reference |
| Molecular Formula | C₁₂H₁₄ClNO | C₁₂H₁₅Cl₂NO | [2] |
| Molecular Weight | 223.70 g/mol | 260.16 g/mol | [2] |
| Appearance | Likely an off-white to pale yellow solid | Off-white solid | |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water. | More soluble in water and polar protic solvents than the free base. | |
| pKa | The piperidine nitrogen imparts basicity. The pKa is expected to be in the range of 8-9 for the protonated amine. | - | |
| LogP | A positive LogP value is expected, indicating lipophilicity. | Lower LogP than the free base due to increased polarity. |
Synthetic Methodologies
The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method involves the acylation of a suitable piperidine derivative with 3-chlorobenzoyl chloride. The choice of the piperidine starting material and the reaction conditions are critical for achieving a high yield and purity of the final product.
General Synthetic Pathway
A logical and widely applicable synthetic approach is the Schotten-Baumann reaction between 4-substituted piperidine and 3-chlorobenzoyl chloride in the presence of a base.
References
In-depth Technical Guide: (3-Chlorophenyl)(piperidin-4-yl)methanone (CAS 887354-02-1)
A comprehensive review of the available scientific literature and patent databases reveals a notable absence of in-depth technical information for (3-Chlorophenyl)(piperidin-4-yl)methanone, CAS number 887354-02-1. While this compound is commercially available from various chemical suppliers, indicating its use in research and development, there is a significant lack of published data regarding its synthesis, pharmacological activity, mechanism of action, and other key scientific details.
This guide summarizes the limited information available and provides context based on the broader class of substituted benzoylpiperidine molecules.
Chemical and Physical Properties
Based on supplier information, the fundamental properties of this compound are summarized below. It is important to note that experimental data beyond basic characterization is not publicly available.
| Property | Value | Source |
| CAS Number | 887354-02-1 | N/A |
| Molecular Formula | C₁₂H₁₄ClNO | N/A |
| Molecular Weight | 223.70 g/mol | N/A |
| Appearance | White to off-white solid (typical) | N/A |
| Purity | Typically >95% (as offered by suppliers) | N/A |
Synthesis and Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not available in the scientific literature. However, based on general principles of organic chemistry and synthetic routes for analogous compounds, a plausible synthetic pathway can be proposed.
A common method for the synthesis of similar aryl-piperidinyl-methanones involves the acylation of a piperidine derivative with a substituted benzoyl chloride.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Note: This represents a generalized synthetic scheme. The actual experimental conditions, including the specific piperidine starting material (e.g., the free base, a salt, or a protected form), solvent, base, temperature, and reaction time, would require empirical optimization.
Pharmacological Profile and Mechanism of Action
There is no published data on the pharmacological activity, biological targets, or mechanism of action for this compound. The broader class of substituted piperidine compounds is known to interact with a wide range of biological targets, particularly within the central nervous system. However, the specific effects of the 3-chloro substitution on the phenyl ring in this particular arrangement are not documented.
Structure-Activity Relationships
Without experimental data for the target compound, a meaningful structure-activity relationship (SAR) analysis cannot be performed. In the broader context of chlorophenyl piperidinyl methanones, the position of the chlorine atom on the phenyl ring, along with substitutions on the piperidine nitrogen, can significantly influence biological activity. For instance, related compounds have been investigated for their effects on various receptors and transporters in the central nervous system.
Conclusion
This compound (CAS 887354-02-1) is a chemical entity for which there is a significant gap in the publicly available scientific literature. While its basic chemical properties are known through supplier data, there is no information regarding its synthesis, pharmacology, or mechanism of action. Researchers and drug development professionals interested in this specific molecule would need to undertake foundational research to characterize its properties. The information provided in this guide on related chemical classes may serve as a starting point for such investigations.
An In-depth Technical Guide to (3-Chlorophenyl)(piperidin-4-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological activity of (3-Chlorophenyl)(piperidin-4-yl)methanone. This compound, belonging to the benzoylpiperidine class, is a key intermediate in the synthesis of pharmacologically active molecules, notably as a potential antagonist of the P2Y12 receptor. This document details its physicochemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and explores its mechanism of action through the P2Y12 signaling pathway, visualized with clear diagrams. All quantitative data is summarized in structured tables for ease of reference.
Molecular Structure and Properties
This compound is a ketone derivative with a molecular structure consisting of a 3-chlorophenyl group attached to the carbonyl carbon, which is in turn bonded to the 4-position of a piperidine ring. The hydrochloride salt of this compound is commonly used in synthesis.
Physicochemical Properties
The key physicochemical properties of this compound hydrochloride are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 1391052-66-6 (for HCl salt) | [1] |
| Molecular Formula | C₁₂H₁₅Cl₂NO (for HCl salt) | [1] |
| Molecular Weight | 260.16 g/mol (for HCl salt) | [1] |
| Appearance | Off-White Solid | [1] |
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.80 - 7.30 | m | Aromatic protons (3-chlorophenyl group) |
| 3.50 - 3.30 | m | Piperidine protons (H-2ax, H-6ax) |
| 3.20 - 3.00 | m | Piperidine proton (H-4) |
| 3.00 - 2.80 | m | Piperidine protons (H-2eq, H-6eq) |
| 2.00 - 1.80 | m | Piperidine protons (H-3ax, H-5ax) |
| 1.80 - 1.60 | m | Piperidine protons (H-3eq, H-5eq) |
| 1.50 (broad s) | s | NH proton (piperidine) |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=O (ketone) |
| ~138 | Aromatic C (C-Cl) |
| ~134 | Aromatic C (quaternary) |
| ~130 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~125 | Aromatic CH |
| ~45 | Piperidine C-2, C-6 |
| ~43 | Piperidine C-4 |
| ~29 | Piperidine C-3, C-5 |
Synthesis of this compound Hydrochloride
The synthesis of 4-benzoylpiperidine derivatives can be achieved through several established organic chemistry reactions. The most common methods include the Friedel-Crafts acylation and the Grignard reaction. A plausible and detailed experimental protocol for the synthesis of this compound hydrochloride via a Friedel-Crafts acylation is provided below.
Synthetic Workflow
The overall synthetic strategy involves the protection of the piperidine nitrogen, followed by Friedel-Crafts acylation, and subsequent deprotection to yield the final hydrochloride salt.
References
An In-depth Technical Guide to (3-Chlorophenyl)(piperidin-4-yl)methanone (C₁₂H₁₄ClNO)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chlorophenyl)(piperidin-4-yl)methanone is a substituted aromatic ketone featuring a piperidine moiety. With the chemical formula C₁₂H₁₄ClNO, this compound serves as a valuable heterocyclic building block in medicinal chemistry. Its structural framework is a key feature in the synthesis of various pharmacologically active agents. This guide provides a comprehensive overview of its synthesis, physicochemical properties, structural characterization, chemical reactivity, and applications, with a focus on providing practical, field-proven insights for laboratory and development settings.
Introduction and Strategic Importance
This compound, often utilized as its hydrochloride salt (CAS No. 1391052-66-6), is a synthetic intermediate of significant interest. The molecule combines a meta-substituted chlorophenyl group with a piperidin-4-yl ketone structure. This arrangement of functional groups—a secondary amine within the piperidine ring and a ketone linker—offers multiple points for chemical modification, making it an ideal scaffold for building diverse chemical libraries. Its most notable application lies in its role as a precursor for the synthesis of advanced pharmaceutical compounds, including pyrazole-carboxamide derivatives developed as P2Y12 antagonists for potential use in treating cardiovascular disorders.[1][2] This guide elucidates the critical technical details necessary for its synthesis, handling, and strategic application in drug discovery programs.
Physicochemical and Structural Properties
While comprehensive experimental data for the free base is not widely published, the properties can be reliably estimated from its hydrochloride salt and closely related analogs, such as the 4-chloro isomer (CAS 53220-41-0).[3][4]
| Property | Value (Estimated/Analog Data) | Source |
| Molecular Formula | C₁₂H₁₄ClNO | - |
| Molecular Weight | 223.70 g/mol | [3] |
| Appearance | Off-white to yellow solid | [4] |
| Melting Point | 60-63 °C (for 4-chloro isomer free base) | [4] |
| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, DMSO | [4] |
| Storage | Store at room temperature, sealed in a dry, dark place | [4] |
Synthesis and Purification
The synthesis of this compound can be logically achieved via a multi-step pathway that ensures high purity and control. A robust and common strategy involves a Grignard reaction with an N-protected piperidine precursor, followed by oxidation and deprotection. The use of a tert-butyloxycarbonyl (Boc) protecting group is advantageous due to its stability under the reaction conditions and its straightforward removal under acidic conditions.
Proposed Synthetic Pathway```dot
digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];
}
Caption: Workflow for analytical characterization.
Predicted Spectroscopic Data
Note: The following data are predicted based on the chemical structure and data from analogous compounds. Experimental verification is required.
¹H NMR Spectroscopy (400 MHz, CDCl₃) The proton NMR spectrum is expected to show distinct signals for the aromatic, piperidine, and amine protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |
| Ar-H (C2-H) | 7.90 - 7.85 | t | Singlet-like or narrow triplet. |
| Ar-H (C6-H) | 7.80 - 7.75 | ddd | Doublet of doublet of doublets. |
| Ar-H (C4-H) | 7.55 - 7.50 | ddd | Doublet of doublet of doublets. |
| Ar-H (C5-H) | 7.45 - 7.40 | t | Triplet. |
| Piperidine C4-H | 3.30 - 3.15 | tt | Triplet of triplets, coupled to axial and equatorial C3/C5 protons. |
| Piperidine C2/C6-H (eq) | 3.20 - 3.10 | dt | Doublet of triplets. |
| Piperidine C2/C6-H (ax) | 2.80 - 2.70 | qd | Quartet of doublets. |
| Piperidine C3/C5-H (eq) | 2.00 - 1.90 | m | Multiplet. |
| Piperidine C3/C5-H (ax) | 1.80 - 1.70 | qd | Quartet of doublets. |
| N-H | ~2.5 (broad) | s | Broad singlet, exchangeable with D₂O. |
¹³C NMR Spectroscopy (100 MHz, CDCl₃) The carbon spectrum will confirm the number of unique carbon environments.
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C=O (Ketone) | 205 - 202 | Carbonyl carbon, deshielded. |
| Ar-C (C1) | ~138 | Quaternary carbon attached to ketone. |
| Ar-C (C3) | ~135 | Quaternary carbon attached to Cl. |
| Ar-C (C5) | ~130 | Aromatic CH. |
| Ar-C (C6) | ~129 | Aromatic CH. |
| Ar-C (C2) | ~128 | Aromatic CH. |
| Ar-C (C4) | ~126 | Aromatic CH. |
| Piperidine C4 | ~45 | Methine carbon attached to carbonyl. |
| Piperidine C2/C6 | ~44 | Methylene carbons adjacent to nitrogen. |
| Piperidine C3/C5 | ~29 | Methylene carbons. |
IR Spectroscopy Infrared spectroscopy is used to identify key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3250 | Medium, broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium-Strong |
| C=O Stretch (Aryl Ketone) | 1680 - 1665 | Strong |
| C=C Stretch (Aromatic) | 1600, 1475 | Medium |
| C-Cl Stretch | 800 - 600 | Strong |
Mass Spectrometry (EI) Mass spectrometry confirms the molecular weight and provides structural information through fragmentation.
-
Molecular Ion (M⁺): Expected at m/z = 223 and 225 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes.
-
Key Fragments:
-
m/z = 139/141: [Cl-C₆H₄-CO]⁺, resulting from alpha-cleavage, representing the chlorobenzoyl cation. This is often a base peak.
-
m/z = 111/113: [Cl-C₆H₄]⁺, from the loss of CO from the chlorobenzoyl cation.
-
m/z = 84: [C₅H₁₀N]⁺, representing the piperidinyl fragment following cleavage.
-
Chemical Reactivity and Derivatization
The bifunctional nature of this compound allows for a range of derivatization reactions, crucial for generating analogs in structure-activity relationship (SAR) studies.
Key Derivatization Pathways
Caption: Primary reaction sites for creating derivatives.
-
N-Alkylation/Acylation: The secondary amine of the piperidine ring is a nucleophile and can be readily alkylated with alkyl halides or acylated with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, DIEA).
-
Reductive Amination: The ketone carbonyl can undergo reductive amination with primary or secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to form new amine derivatives.
-
Nucleophilic Addition to Carbonyl: The ketone can react with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols, further expanding the molecular complexity.
Safety, Handling, and Storage
As a research chemical, this compound and its salts should be handled with appropriate care. Safety information is based on data for analogous compounds like 4-(4-Chlorobenzoyl)piperidine.
[3][5]* Hazard Classification (based on analog):
- Acute Toxicity, Oral (Warning) [3] * Skin Irritation (Warning) [5] * Serious Eye Irritation (Warning) [3][5] * Specific target organ toxicity — single exposure (Respiratory tract irritation) (Warning) *[5] Handling:
- Use in a well-ventilated area or under a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid generating dust. Avoid inhalation of dust and contact with skin and eyes.
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Conclusion
This compound is a strategically important synthetic intermediate whose value is defined by its versatile chemical handles. While detailed public data on the compound itself is limited, its synthesis and properties can be reliably understood through established principles of organic chemistry and comparison with close structural analogs. This guide provides a robust framework for its synthesis, characterization, and derivatization, empowering researchers to effectively utilize this scaffold in the pursuit of novel therapeutic agents.
References
An In-Depth Technical Guide to (3-Chlorophenyl)(piperidin-4-yl)methanone: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chlorophenyl)(piperidin-4-yl)methanone, a key synthetic intermediate, plays a crucial role in the development of novel therapeutics, most notably as a precursor to potent P2Y12 receptor antagonists used in the management of cardiovascular diseases. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the synthesis of biologically active molecules. Furthermore, it elucidates the signaling pathway of its ultimate therapeutic targets and provides detailed experimental procedures to facilitate further research and development.
Chemical Properties and Molecular Weight
This compound, also known as 4-(3-chlorobenzoyl)piperidine, is a piperidine derivative with a molecular formula of C₁₂H₁₄ClNO. The hydrochloride salt of this compound has a molecular formula of C₁₂H₁₅Cl₂NO and a formula weight of 260.16 g/mol .[1] The molecular weight of the free base is approximately 223.70 g/mol .
Table 1: Physicochemical Properties of this compound Hydrochloride [1]
| Property | Value |
| Molecular Formula | C₁₂H₁₅Cl₂NO |
| Formula Weight | 260.16 g/mol |
| Storage Temperature | Room Temperature |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling) |
Synthesis of this compound
The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction, followed by further modifications. A detailed experimental protocol for a closely related analogue, (1-methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone hydrochloride, provides a relevant synthetic strategy.[2] This involves the reaction of a suitable piperidine derivative with a Grignard reagent.
Experimental Protocol: Synthesis of a Related Piperidinyl Methanone Derivative[2]
This protocol describes the synthesis of (1-methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone hydrochloride and can be adapted for the synthesis of the title compound.
Materials:
-
Product of the preceding synthetic step (e.g., a suitable piperidine precursor)
-
Dry tetrahydrofuran (THF)
-
N-methyl-piperidyl magnesium chloride
-
2N Hydrochloric acid
-
Aqueous sodium hydroxide
Procedure:
-
Dissolve the starting piperidine precursor (0.487 mole) in 1.2 L of dry tetrahydrofuran.
-
Slowly add N-methyl-piperidyl magnesium chloride (0.585 mole, 1.2 eq.) over approximately 15 minutes, maintaining the temperature at 45°C - 50°C by cooling with a water bath as necessary.
-
Maintain the reaction mixture at 40°C to 50°C for an additional 30 minutes.
-
Monitor the reaction completion using thin-layer chromatography.
-
Quench the reaction by adjusting the pH to below 2 with 2N hydrochloric acid.
-
Stir the resulting solution at approximately 25°C for 1 hour.
-
Remove the bulk of the tetrahydrofuran by distillation.
-
Adjust the pH of the resulting solution to 3.5 by adding aqueous sodium hydroxide.
-
Cool the solution to 0° to 5°C to induce crystallization.
-
Filter the crystalline hydrochloride salt product, wash with ice-cold water, and dry to a constant weight at 60°C.
Yield: 168.2 g (89% of theoretical yield), with a melting point of 183° - 185°C.[2]
Application as a Synthetic Intermediate for P2Y12 Receptor Antagonists
This compound is a valuable intermediate in the synthesis of pyrazole-carboxamide derivatives that act as P2Y12 receptor antagonists.[1] These antagonists are critical in the treatment of cardiovascular disorders by preventing platelet aggregation.
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is a G-protein coupled receptor (GPCR) on the surface of platelets. Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that ultimately leads to platelet aggregation and thrombus formation. P2Y12 antagonists block this pathway, thereby exerting their antiplatelet effects.
The signaling pathway initiated by P2Y12 receptor activation involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phosphoinositide 3-kinase (PI3K).[3][4] Both of these downstream effects contribute to the conformational change in the glycoprotein IIb/IIIa receptor, which is the final common step in platelet aggregation.[3]
References
A Technical Guide to the IUPAC Nomenclature and Chemical Context of (3-Chlorophenyl)(piperidin-4-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the chemical structure and International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound (3-Chlorophenyl)(piperidin-4-yl)methanone. By deconstructing the molecule into its constituent functional groups—a substituted aromatic ring, a heterocyclic amine, and a ketone linker—we will systematically apply IUPAC rules to derive its formal name. This document also explores the compound's significance as a synthetic intermediate in medicinal chemistry, its key chemical properties, and a representative synthetic pathway. The methodologies and principles discussed herein are intended to provide clarity for researchers in organic synthesis and drug development.
Introduction: The Significance of a Scaffold
The compound this compound is a heterocyclic ketone of significant interest in the field of medicinal chemistry. Its structure incorporates two highly valuable pharmacophores: the piperidine ring and a substituted chlorophenyl group. Piperidine is a six-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in the pharmaceutical industry, found in numerous approved drugs due to its favorable physicochemical properties and ability to serve as a versatile scaffold for molecular elaboration.[1] The chlorophenyl moiety is also a common feature in drug candidates, often used to modulate electronic properties, metabolic stability, and receptor binding affinity.
This compound typically serves not as an end-product therapeutic agent, but as a crucial building block or intermediate in the synthesis of more complex, biologically active molecules.[2] Understanding its precise chemical identity through systematic nomenclature is therefore paramount for unambiguous scientific communication, patent filing, and regulatory documentation.
Structural Deconstruction and IUPAC Nomenclature
The systematic naming of an organic compound requires a hierarchical analysis of its structure to identify the principal functional group, the parent chain or ring system, and all substituents.
Identifying the Principal Functional Group
The core of the molecule is the carbonyl group (C=O) positioned between two carbon atoms, one from the phenyl ring and one from the piperidine ring. This defines the compound as a ketone . According to IUPAC nomenclature, the suffix "-one" is used to denote a ketone.[3]
Application of Radicofunctional Nomenclature
When a carbonyl group is directly attached to two separate ring systems, the IUPAC rules allow for the use of radicofunctional nomenclature.[4] In this method, the two ring systems are named as radical groups (substituents), and the name is completed with the functional class name, which in this case is "methanone". "Methanone" is used for the C=O group when it is treated as the parent structure connecting two groups.
The logical breakdown of the molecule for naming is illustrated below.
Caption: Logical breakdown of the molecule into its constituent parts for IUPAC naming.
Naming the Substituent Groups
-
The Phenyl Group: The benzene ring is substituted with a chlorine atom. It is named as a "phenyl" group. The position of the chlorine atom must be specified. Numbering the ring starting from the point of attachment to the carbonyl as carbon 1, the chlorine is at position 3. Therefore, this group is named (3-Chlorophenyl) .
-
The Piperidine Group: The saturated six-membered nitrogen heterocycle is named piperidine .[5] Since it is attached to the carbonyl group via its 4th carbon atom (with the nitrogen atom being position 1), it is named as a substituent group by replacing the '-e' with '-yl'. This gives the name piperidin-4-yl . The locant "4-" is essential to specify the point of attachment.
Assembling the Final IUPAC Name
The two radical groups are listed alphabetically, followed by the parent functional class name.
-
C hlorophenyl
-
P iperidinyl
Therefore, the complete and correct IUPAC name is:
This compound
An alternative, common name is 4-(3-Chlorobenzoyl)piperidine, where the (3-chlorophenyl)carbonyl moiety is named as a "3-chlorobenzoyl" group attached to the piperidine ring.[2] While frequently used, the methanone-based name is a systematic IUPAC construction.
Chemical Properties and Identification
Accurate identification of the compound relies on its unique physicochemical properties and spectral data. The hydrochloride salt is a common form for handling and storage.
| Property | Value | Source |
| IUPAC Name | This compound | IUPAC Rules |
| Common Name | 4-(3-Chlorobenzoyl)piperidine | [2] |
| CAS Number | 1391052-66-6 (for Hydrochloride Salt) | [2] |
| Molecular Formula | C₁₂H₁₄ClNO | PubChem CID: 15935759 |
| Molecular Weight | 223.70 g/mol | PubChem CID: 15935759 |
Role in Synthesis and Drug Discovery
This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of antagonists for the P2Y12 receptor, which are critical for treating cardiovascular disorders.[2] The general synthetic strategy often involves the coupling of the two primary ring systems.
General Synthetic Protocol: Acylation
A common method for synthesizing such diaryl or aryl-heterocyclic ketones is through the acylation of a suitable precursor. In this case, it would involve the reaction of a piperidine derivative with a 3-chlorobenzoyl derivative.
Reaction: 3-Chlorobenzoyl Chloride + Piperidine-4-carboxylic acid derivative (or equivalent) → this compound
Step-by-Step Methodology:
-
Activation: Convert 3-chlorobenzoic acid to its more reactive acid chloride form, 3-chlorobenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Coupling Reaction: In an inert, anhydrous solvent (e.g., dichloromethane, DCM), combine a suitable piperidine precursor (potentially a protected form of piperidine-4-carboxymetalloid) with the 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (for Friedel-Crafts type reactions) or under conditions suitable for organometallic coupling.
-
Work-up and Quenching: Upon completion (monitored by TLC or LC-MS), the reaction is carefully quenched with an aqueous solution (e.g., saturated sodium bicarbonate).
-
Extraction: The organic product is extracted from the aqueous layer using an immiscible organic solvent.
-
Purification: The crude product is purified using column chromatography on silica gel or by recrystallization to yield the final, pure compound.
The following diagram illustrates this generalized workflow.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
The IUPAC name This compound is systematically derived by identifying the ketone as the principal functional group and naming the two attached cyclic systems as substituents using radicofunctional nomenclature. This precise naming is essential for the accurate documentation and replication of scientific research. As a versatile synthetic intermediate, this compound serves as a foundational element in the discovery of novel therapeutics, underscoring the critical intersection of systematic organic nomenclature and modern drug development.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3-Chlorophenyl)-4-piperidinyl-Methanone HCl | 1391052-66-6 [amp.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. acdlabs.com [acdlabs.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
(3-Chlorophenyl)(piperidin-4-yl)methanone solubility data
An In-depth Technical Guide
Topic: Solubility Profiling of (3-Chlorophenyl)(piperidin-4-yl)methanone for Preclinical Development Audience: Researchers, scientists, and drug development professionals.
**Executive Summary
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. This compound, a heterocyclic ketone, represents a common scaffold in medicinal chemistry. Its progression through the drug discovery pipeline is fundamentally dependent on a thorough understanding of its physicochemical properties, with solubility being paramount. This guide provides a comprehensive framework for the systematic evaluation of this compound's solubility profile. We detail the theoretical underpinnings, present industry-standard experimental protocols for determining both thermodynamic and kinetic solubility, and discuss the critical influence of pH. The methodologies described herein are designed to be self-validating and provide the robust data necessary to inform critical decisions in lead optimization and formulation development.
The Central Role of Solubility in Drug Discovery
In the journey from a chemical entity to a therapeutic agent, few properties are as influential as aqueous solubility. It is a cornerstone of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability to predict their in vivo absorption characteristics. A compound with poor aqueous solubility will likely exhibit low and variable oral bioavailability, posing significant challenges for formulation and clinical efficacy.
This compound incorporates two key structural features that create a complex solubility profile:
-
A Lipophilic (3-Chlorophenyl) Moiety: This aromatic group contributes to a higher logP, generally favoring solubility in organic media over aqueous solutions.
-
A Basic Piperidine Ring: This nitrogen-containing heterocycle possesses a basic pKa. At physiological pH values below its pKa, the piperidine nitrogen will be protonated, forming a charged species with significantly enhanced aqueous solubility.
Therefore, a simple solubility value in water is insufficient. A complete profile, particularly as a function of pH, is required to predict its behavior in the gastrointestinal tract.
Predicted Physicochemical Properties and Their Influence
Prior to empirical testing, in silico prediction of key physicochemical properties provides a theoretical foundation for experimental design.
| Parameter | Predicted Value/Range | Implication for Solubility |
| Molecular Weight | 223.71 g/mol | N/A (Baseline characteristic) |
| pKa (Basic) | 8.5 - 9.5 | The piperidine nitrogen is predicted to be protonated and positively charged in the acidic environment of the stomach (pH 1-3) but will be largely neutral in the intestine (pH 6.5-7.5). This predicts a strong pH-dependent solubility. |
| cLogP | 2.5 - 3.5 | The predicted octanol-water partition coefficient suggests a moderate lipophilicity. While not excessively "greasy," this value indicates that intrinsic solubility of the neutral form may be low, potentially falling into BCS Class II or IV. |
This predictive analysis establishes a clear hypothesis: This compound will exhibit low intrinsic solubility in its neutral form but significantly higher solubility at acidic pH. The following experimental protocols are designed to quantify this behavior precisely.
Core Methodologies for Solubility Determination
A critical distinction must be made between two types of solubility measurements that serve different purposes in the drug discovery timeline.
-
Kinetic Solubility: Measures the concentration of a compound at the moment of precipitation from a supersaturated solution (typically generated by adding a concentrated DMSO stock to an aqueous buffer). It is a high-throughput method used for rapid screening of large compound libraries in early discovery.
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the "gold standard" measurement, determined over a longer incubation period (24-48 hours), and is essential for preclinical and formulation development.
Protocol: Thermodynamic Solubility via the Shake-Flask Method (ICH Guideline)
The shake-flask method is the definitive technique for determining thermodynamic solubility. Its extended equilibration time ensures a true equilibrium is reached between the undissolved solid and the solution.
Causality Behind Experimental Choices:
-
Equilibration Time (24-48h): This duration is chosen to ensure the system reaches a true thermodynamic equilibrium, which can be slow for complex organic molecules.
-
Temperature Control (25°C or 37°C): Solubility is temperature-dependent. Testing is typically performed at room temperature (25°C) for shelf-life considerations and at physiological temperature (37°C) to mimic in vivo conditions.
-
Analysis by HPLC-UV: This provides a sensitive and specific method to quantify the dissolved compound, distinguishing it from potential impurities or degradants.
Step-by-Step Methodology:
-
Preparation of Media: Prepare relevant aqueous media, such as deionized water, 0.1 N HCl (to mimic gastric fluid), and phosphate-buffered saline (PBS) at pH 7.4 (to mimic intestinal/blood pH).
-
Compound Addition: Add an excess amount of solid this compound to a series of glass vials (e.g., 2 mg per 1 mL of media). The solid should be visibly present at the bottom of the vial throughout the experiment.
-
Equilibration: Seal the vials and place them in a shaker or rotator bath maintained at a constant temperature (e.g., 25°C). Agitate for at least 24 hours. Visual inspection should confirm that solid material persists.
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let heavy solids settle. Then, clarify the samples by centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to remove all undissolved particles.
-
Quantification:
-
Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Create a calibration curve by making serial dilutions of the stock solution.
-
Dilute the clarified supernatant from Step 4 into the mobile phase.
-
Analyze the standards and samples via a validated HPLC-UV method.
-
-
Calculation: Determine the concentration of the compound in the supernatant by interpolating from the calibration curve. This concentration is the thermodynamic solubility in that specific medium.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Generation of a pH-Solubility Profile
For an ionizable compound like this compound, a pH-solubility profile is arguably the most important dataset for predicting oral absorption. The profile is generated by performing the shake-flask method across a range of buffered solutions.
Theoretical Basis: The Henderson-Hasselbalch Equation
The solubility of a basic compound (S) is the sum of the intrinsic solubility of the neutral form (S₀) and the solubility of the protonated (salt) form. The relationship is governed by the pKa and the pH of the solution. As pH decreases below the pKa, the concentration of the highly soluble protonated form increases dramatically, leading to a logarithmic increase in total solubility.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the physiologically relevant range, from pH 1.2 to 8.0. Use buffers with appropriate capacity (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4).
-
Solubility Measurement: Execute the shake-flask protocol (Section 3.1) in triplicate for each prepared buffer.
-
pH Verification: It is crucial to measure the final pH of the supernatant after equilibration to ensure the buffer had sufficient capacity to overcome any pH shift caused by the dissolved compound.
-
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH (on a linear scale). The resulting curve provides a clear visual representation of the compound's behavior in the GI tract.
Caption: Relationship between pH, ionization state, and solubility for a basic compound.
Data Interpretation and Strategic Implications
The data generated from these protocols are not merely academic; they are critical for guiding the drug development process.
Expected Data Summary:
| Medium | Expected pH | Predicted Solubility | Rationale |
| 0.1 N HCl | ~1.2 | High (>1 mg/mL) | Compound is fully protonated (BH⁺), behaving like a salt. |
| Acetate Buffer | 4.5 | High | Well below the pKa, the majority of the compound is in its soluble, protonated form. |
| Phosphate Buffer | 6.8 | Intermediate to Low | Nearing the pKa, a significant fraction of the neutral, less soluble form (B) exists. |
| Phosphate Buffer | 7.4 | Low | Above the pKa, the compound is predominantly in its neutral form, reflecting its low intrinsic solubility (S₀). |
Strategic Implications:
-
High Solubility at Low pH: This is favorable for dissolution in the stomach. The compound will likely dissolve rapidly upon entering the gastric environment.
-
Low Solubility at Higher pH: As the dissolved compound transitions from the stomach to the higher pH of the small intestine, it will become less soluble. This creates a risk of precipitation . If the compound precipitates out of solution before it can be absorbed, bioavailability will be compromised.
-
Formulation Strategy: The pH-solubility profile strongly suggests that an enabling formulation may be required. Strategies could include:
-
Salt Formation: Developing a stable salt form of the API to improve its dissolution rate and apparent solubility.
-
Amorphous Solid Dispersions (ASDs): Formulating the compound in a high-energy amorphous state with a polymer to prevent crystallization and maintain supersaturation in the intestine.
-
Lipid-Based Formulations: Dissolving the compound in a lipid vehicle to bypass the need for aqueous dissolution in the GI tract.
-
Conclusion
A comprehensive understanding of the solubility of this compound is essential for its successful development. The predictive analysis and experimental protocols outlined in this guide provide a robust framework for generating the necessary data. By determining the thermodynamic solubility across a physiologically relevant pH range, researchers can accurately classify the compound's biopharmaceutical properties, anticipate potential absorption challenges such as intestinal precipitation, and proactively design effective formulation strategies to maximize its therapeutic potential. This systematic approach ensures that critical decisions are data-driven, mitigating risks and paving the way for a more efficient development pathway.
An In-depth Technical Guide to the Spectral Data of (3-Chlorophenyl)(piperidin-4-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectral data for the compound (3-Chlorophenyl)(piperidin-4-yl)methanone. Due to the absence of publicly available experimental data, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The methodologies for acquiring such data are also outlined to facilitate experimental validation.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structurally analogous compounds and established spectroscopic principles.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts for this compound in a typical deuterated solvent like CDCl₃ are presented below. The piperidine ring protons are expected to show complex splitting patterns due to conformational flexibility and spin-spin coupling.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (C2', C6') | 7.8 - 7.9 | m | 2H |
| Aromatic H (C4', C5') | 7.4 - 7.6 | m | 2H |
| Piperidine H (C2-ax, C6-ax) | 3.1 - 3.3 | m | 2H |
| Piperidine H (C2-eq, C6-eq) | 2.7 - 2.9 | m | 2H |
| Piperidine H (C4) | 2.9 - 3.1 | m | 1H |
| Piperidine H (C3-ax, C5-ax) | 1.7 - 1.9 | m | 2H |
| Piperidine H (C3-eq, C5-eq) | 1.5 - 1.7 | m | 2H |
| Amine H (NH) | 1.5 - 2.5 | br s | 1H |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are crucial for confirming the carbon framework of the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | 205 - 210 |
| Aromatic C (C1') | 138 - 140 |
| Aromatic C (C3') | 134 - 136 |
| Aromatic C (C-Cl) | 130 - 132 |
| Aromatic C (C5') | 129 - 131 |
| Aromatic C (C2') | 127 - 129 |
| Aromatic C (C6') | 126 - 128 |
| Piperidine C4 | 45 - 50 |
| Piperidine C2, C6 | 42 - 46 |
| Piperidine C3, C5 | 28 - 32 |
Predicted IR Spectral Data
The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Piperidine) | 3300 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2950 | Medium-Strong |
| C=O Stretch (Ketone) | 1680 - 1700 | Strong |
| C=C Stretch (Aromatic) | 1550 - 1600 | Medium |
| C-N Stretch | 1180 - 1250 | Medium |
| C-Cl Stretch | 700 - 800 | Strong |
Predicted Mass Spectrometry Data
The mass spectrum under electron ionization (EI) is predicted to show the molecular ion peak and several characteristic fragment ions.
| m/z | Predicted Fragment |
| 237/239 | [M]⁺ (Molecular Ion) |
| 139/141 | [Cl-C₆H₄-C=O]⁺ |
| 111/113 | [Cl-C₆H₄]⁺ |
| 98 | [C₅H₁₀N]⁺ |
| 84 | [C₅H₁₀]⁺ |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectral data of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of a solid sample is as follows:
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the chemical shifts to the internal standard or the residual solvent peak.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
-
Instrument Setup :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Analysis :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
-
Data Processing :
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Electron Ionization (EI) is a standard method for the mass analysis of relatively small, volatile organic molecules.
-
Sample Introduction :
-
Dissolve a small amount of the sample in a volatile solvent.
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization and Analysis :
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
This causes the molecule to ionize and fragment.
-
The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
-
Data Interpretation :
-
The detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.
-
An In-depth Technical Guide to (3-Chlorophenyl)(piperidin-4-yl)methanone
Affiliation: Google Research
Abstract
(3-Chlorophenyl)(piperidin-4-yl)methanone is a chemical compound featuring a piperidine ring acylated at the 4-position with a 3-chlorobenzoyl group. While specific, in-depth research on the discovery, history, and unique biological activities of this exact molecule is limited in publicly available scientific literature, its structural motifs are prevalent in a wide range of pharmacologically active agents. This technical guide provides a comprehensive overview of the compound, detailing its physicochemical properties, plausible synthetic routes based on established chemical principles, and a discussion of its potential biological significance in the context of related 4-aroylpiperidine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and potential applications of this and structurally similar compounds.
Introduction
The 4-aroylpiperidine scaffold is a key pharmacophore found in numerous centrally active compounds. The piperidine ring, a saturated heterocycle, is a common feature in many natural alkaloids and synthetic drugs, valued for its ability to interact with various biological targets. The attachment of an aryl ketone (aroyl group) at the 4-position of the piperidine ring creates a class of compounds with diverse pharmacological profiles, including but not limited to, antipsychotic, analgesic, and sigma-1 receptor modulating activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ClNO | PubChem |
| Molecular Weight | 223.70 g/mol | PubChem |
| CAS Number (HCl salt) | 1391052-66-6 | ChemicalBook[1] |
| Appearance | Solid (predicted) | --- |
| Solubility | Predicted to be sparingly soluble in water | --- |
| LogP (predicted) | 2.5 - 3.0 | --- |
Synthetic Methodologies
While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, its structure lends itself to several well-established synthetic strategies for 4-aroylpiperidines. The following sections detail plausible and commonly employed experimental protocols for its preparation.
Friedel-Crafts Acylation Approach
One of the most direct methods for the synthesis of aryl ketones is the Friedel-Crafts acylation. In the context of this compound, this would involve the acylation of a suitably protected piperidine derivative with 3-chlorobenzoyl chloride. A common protecting group for the piperidine nitrogen is the benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, which can be removed under specific conditions post-acylation.
3.1.1. Experimental Protocol: Friedel-Crafts Acylation
-
Protection of Piperidine-4-carboxylic acid: To a solution of piperidine-4-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Cool the mixture in an ice bath and add benzyl chloroformate (for Cbz protection) or di-tert-butyl dicarbonate (for Boc protection) dropwise. Allow the reaction to warm to room temperature and stir overnight. Acidify the mixture and extract the N-protected piperidine-4-carboxylic acid.
-
Formation of the Acyl Chloride: Convert the N-protected piperidine-4-carboxylic acid to its corresponding acyl chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).
-
Friedel-Crafts Acylation: In a separate flask, dissolve chlorobenzene in a suitable solvent (e.g., DCM or carbon disulfide) and cool it in an ice bath. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise. To this mixture, add the N-protected piperidine-4-acyl chloride solution dropwise. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Deprotection: Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting N-protected this compound can be deprotected by catalytic hydrogenation (for Cbz group) or by treatment with a strong acid like trifluoroacetic acid (for Boc group).
-
Purification: The final product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Grignard Reaction Approach
An alternative and widely used method involves the use of an organometallic reagent, such as a Grignard reagent. This approach would entail the reaction of a 3-chlorophenylmagnesium halide with a piperidine-4-carboxaldehyde or a related derivative, followed by oxidation.
3.2.1. Experimental Protocol: Grignard Reaction
-
Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Prepare a solution of 1-bromo-3-chlorobenzene in anhydrous diethyl ether or tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings. The reaction may need to be initiated with a small crystal of iodine or gentle heating. Once the reaction starts, add the remaining 1-bromo-3-chlorobenzene solution dropwise to maintain a gentle reflux.
-
Grignard Addition: To a solution of N-protected piperidine-4-carboxaldehyde in anhydrous THF, add the freshly prepared 3-chlorophenylmagnesium bromide solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. This will yield the corresponding secondary alcohol.
-
Oxidation: Dissolve the alcohol in a suitable solvent such as DCM. Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or use a Swern oxidation protocol. Stir the reaction at room temperature until the alcohol is fully converted to the ketone.
-
Deprotection and Purification: Deprotect the piperidine nitrogen as described in the Friedel-Crafts section. Purify the final compound using column chromatography or recrystallization.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is scarce, the broader class of 4-aroylpiperidines has been extensively studied, revealing a range of biological activities. These activities are often attributed to their interactions with various receptors and enzymes in the central nervous system (CNS).
4.1. Sigma Receptor Modulation
Many 4-aroylpiperidine derivatives are known to be potent ligands for sigma (σ) receptors, particularly the σ₁ subtype. The σ₁ receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling. Ligands of the σ₁ receptor are being investigated for their potential therapeutic applications in neurological and psychiatric disorders, as well as in cancer. The binding of a ligand to the σ₁ receptor can modulate downstream signaling pathways, including those involving dopamine and serotonin.
4.2. Dopamine and Serotonin Receptor Interactions
The piperidine moiety is a common feature in ligands for dopamine and serotonin receptors. For example, the antipsychotic drug haloperidol contains a 4-substituted piperidine ring. It is plausible that this compound could exhibit some affinity for these receptors, potentially acting as an antagonist or a modulator. Such interactions could be relevant for its potential use in treating psychiatric disorders.
Conclusion
This compound is a compound of interest due to its core 4-aroylpiperidine structure, a scaffold associated with a wide range of biological activities. While the specific discovery and history of this molecule are not well-documented in the public domain, this technical guide has outlined plausible and robust synthetic methodologies based on fundamental principles of organic chemistry, including Friedel-Crafts acylation and Grignard reactions. Furthermore, by examining the pharmacology of structurally related compounds, we can hypothesize that this compound may interact with key CNS targets such as sigma, dopamine, and serotonin receptors. This guide provides a foundational resource for researchers interested in synthesizing this compound and exploring its potential as a chemical intermediate or as a lead compound in drug discovery programs. Further experimental investigation is warranted to fully elucidate its synthetic nuances and pharmacological profile.
References
(3-Chlorophenyl)(piperidin-4-yl)methanone: A Technical Review for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chlorophenyl)(piperidin-4-yl)methanone, also known as 4-(3-chlorobenzoyl)piperidine, is a synthetic compound featuring a core piperidine scaffold. This structural motif is prevalent in a wide array of pharmacologically active molecules, suggesting the potential for this compound to interact with various biological targets. While direct research on this compound is limited, analysis of structurally related compounds, particularly its 4-chloro isomer, indicates promising avenues for investigation in drug discovery. Notably, derivatives of 4-chlorobenzoylpiperidine have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. Furthermore, the 4-(3-chlorobenzoyl)piperidine moiety serves as an intermediate in the synthesis of P2Y12 receptor antagonists, which are critical antiplatelet agents. This technical guide provides a comprehensive review of the available literature on the synthesis, potential biological activities, and relevant experimental protocols for this compound and its close analogs, offering a foundation for future research and development.
Chemical Properties and Synthesis
This compound hydrochloride possesses the CAS number 1391052-66-6.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| CAS Number | 1391052-66-6 | |
| Molecular Formula | C₁₂H₁₅Cl₂NO | |
| Molecular Weight | 260.16 g/mol |
Synthetic Routes
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methodologies for analogous compounds. A common and effective approach involves a Grignard reaction.
A plausible synthetic workflow would involve the preparation of a Grignard reagent from 3-chlorobromobenzene, which is then reacted with a suitably protected piperidine-4-carboxaldehyde or a related derivative. Subsequent deprotection would yield the final product.
A patent for the synthesis of a related piperazine intermediate outlines a multi-step process involving the reaction of 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride in xylene, followed by further modifications.[1] This suggests that the synthesis of the core piperidine structure can be achieved through various cyclization and coupling strategies.
Potential Biological Activities and Mechanism of Action
Direct biological data for this compound is scarce. However, the pharmacological activities of structurally similar compounds provide strong indications of its potential therapeutic applications.
Monoacylglycerol Lipase (MAGL) Inhibition
Research into 4-chlorobenzoylpiperidine derivatives has identified them as a promising class of reversible inhibitors of monoacylglycerol lipase (MAGL).[2][3][4] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] Inhibition of MAGL leads to elevated levels of 2-AG, which can modulate various physiological processes, including pain, inflammation, and neuroprotection.
A study on (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone, a close analog of the target compound, demonstrated reversible MAGL inhibition with a Kᵢ of 8.6 μM.[3][4] Structural optimization of this lead compound yielded a more potent inhibitor with a Kᵢ of 0.65 μM.[3][4] This suggests that this compound may also exhibit inhibitory activity against MAGL and warrants investigation as a potential therapeutic agent for conditions where modulation of the endocannabinoid system is beneficial.
P2Y12 Receptor Antagonism
The 4-(3-chlorobenzoyl)piperidine scaffold is a known intermediate in the synthesis of pyrazole-carboxamide derivatives that act as P2Y12 receptor antagonists. The P2Y12 receptor is a crucial component in platelet activation and aggregation, and its antagonists are widely used as antiplatelet drugs to prevent thrombotic events.[5][6][7] The involvement of this structural motif in P2Y12 antagonists suggests that this compound itself, or its derivatives, could possess activity at this receptor.
Other Potential Activities
The piperidine nucleus is a common feature in compounds with a wide range of biological activities, including anticancer and free-radical scavenging properties.[8][9] Therefore, it is plausible that this compound could exhibit a broader pharmacological profile beyond MAGL and P2Y12 receptor modulation.
Experimental Protocols
Synthesis of (1-methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone hydrochloride (Analogous Grignard Reaction)
This protocol for a structurally related compound provides a template for a potential synthetic route.[10]
-
To a solution of the precursor pyridinyl compound (0.487 mole) in 1.2 L of dry tetrahydrofuran, add 395 mL (0.585 mole) of N-methyl-piperidyl magnesium chloride over approximately 15 minutes, maintaining the temperature at 45-50°C.
-
Maintain the reaction at 40-50°C for an additional 30 minutes. Monitor reaction completion by thin-layer chromatography.
-
Quench the reaction by adjusting the pH to below 2 with 2N hydrochloric acid and stir the solution at approximately 25°C for 1 hour.
-
Remove the bulk of the tetrahydrofuran by distillation.
-
Adjust the pH of the resulting solution to 3.5 with aqueous sodium hydroxide.
-
Cool the solution to 0-5°C to induce crystallization of the hydrochloride salt.
-
Filter the crystalline product, wash with ice-cold water, and dry at 60°C.
Monoacylglycerol Lipase (MAGL) Inhibition Assay (Colorimetric)
This assay measures the inhibition of MAGL by monitoring the hydrolysis of a chromogenic substrate.[11][12]
-
Reagent Preparation:
-
Assay Buffer (1X): 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA.
-
Enzyme Solution: Dilute human recombinant MAGL in 1X Assay Buffer.
-
Substrate Solution: Prepare a stock solution of 4-nitrophenylacetate (4-NPA) in a suitable solvent (e.g., ethanol) and dilute in 1X Assay Buffer.
-
Inhibitor Stock Solution: Dissolve this compound in DMSO. Prepare serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
100% Initial Activity Wells: Add 150 µL of 1X Assay Buffer, 10 µL of MAGL enzyme solution, and 10 µL of DMSO.
-
Background Wells: Add 160 µL of 1X Assay Buffer and 10 µL of DMSO.
-
Inhibitor Wells: Add 150 µL of 1X Assay Buffer, 10 µL of the diluted inhibitor solution, and 10 µL of MAGL enzyme solution.
-
Pre-incubate the plate.
-
Initiate the reaction by adding 10 µL of the MAGL substrate solution to all wells.
-
Incubate for 10 minutes at room temperature.
-
Read the absorbance at 405-415 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
P2Y12 Receptor Binding Assay (Radioligand Competition)
This assay determines the binding affinity of the compound to the P2Y12 receptor.[13][14]
-
Reagent Preparation:
-
Receptor Source: Membranes from cells expressing the human P2Y12 receptor or washed human platelets.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: A suitable radiolabeled P2Y12 antagonist (e.g., [³H]PSB-0413).
-
Test Compound: Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well plate, combine the receptor source, a constant concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold Wash Buffer.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.
-
Visualizations
Potential Signaling Pathways
Experimental Workflows
Conclusion
This compound represents an intriguing starting point for medicinal chemistry campaigns. While direct biological data is limited, the activities of its close structural analogs strongly suggest its potential as a modulator of the endocannabinoid system through MAGL inhibition and as a scaffold for the development of P2Y12 receptor antagonists. The synthetic accessibility of this compound, coupled with the availability of robust in vitro assays, provides a clear path for its evaluation. Further investigation into the synthesis, biological activity, and structure-activity relationships of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical entity.
References
- 1. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 2. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. P2Y12-ADP receptor antagonists: Days of future and past - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential of (3-Chlorophenyl)(piperidin-4-yl)methanone: A Guide to Future Research
Abstract
The (3-Chlorophenyl)(piperidin-4-yl)methanone scaffold represents a compelling, yet underexplored, chemical entity with significant potential for therapeutic innovation. While direct research on this specific molecule is limited, a comprehensive analysis of its structural analogs reveals a rich pharmacological landscape. This guide synthesizes existing knowledge on related compounds to propose a strategic framework for investigating this compound. We will delineate promising research avenues, focusing on its potential as a neuroleptic agent, a modulator of sigma receptors, and an inhibitor of monoacylglycerol lipase (MAGL). This document provides detailed synthetic protocols, experimental designs for biological evaluation, and a forward-looking perspective on the translational opportunities for this promising molecule.
Introduction: The Phenyl-Piperidinyl-Methanone Scaffold – A Privileged Structure in Drug Discovery
The phenyl-piperidinyl-methanone core is a well-established pharmacophore found in numerous clinically significant drugs. The piperidine ring, a ubiquitous motif in medicinal chemistry, imparts favorable pharmacokinetic properties and serves as a versatile scaffold for interacting with a diverse range of biological targets. The strategic placement of a chlorophenyl group introduces a critical element for modulating receptor affinity and selectivity. A notable example is Haloperidol, a butyrophenone antipsychotic containing a 4-chlorophenyl moiety, which demonstrates potent dopamine D2 receptor antagonism and has been a cornerstone in the treatment of schizophrenia for decades.[1] The versatility of this scaffold is further highlighted by the discovery of compounds with divergent pharmacological profiles, such as those targeting serotonin transporters and sigma receptors.[2][3][4][5]
This guide focuses on the 3-chloro isomer, this compound, a compound for which the scientific literature is sparse. By leveraging structure-activity relationships (SAR) from its better-understood analogs, we can logically infer and systematically investigate its therapeutic potential. This document will serve as a comprehensive roadmap for researchers venturing into the exploration of this promising molecule.
Synthetic Strategy: A Reliable and Scalable Route to this compound
A robust and reproducible synthetic pathway is paramount for any drug discovery program. Based on established methodologies for analogous compounds, we propose a straightforward two-step synthesis of this compound hydrochloride.
Proposed Synthetic Scheme
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of (3-Chlorophenyl)(piperidin-1-yl)methanone
-
To a solution of piperidine (1.0 equivalent) in anhydrous dichloromethane (DCM), add triethylamine (1.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 3-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Fries Rearrangement and Salt Formation to Yield this compound hydrochloride
-
To a cooled solution of (3-Chlorophenyl)(piperidin-1-yl)methanone (1.0 equivalent) in a suitable solvent, add aluminum chloride (AlCl3) portion-wise.
-
Heat the reaction mixture and monitor for the rearrangement to the 4-substituted product.
-
Upon completion, quench the reaction with ice-water and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Dissolve the purified product in a suitable solvent and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.
-
Filter and dry the resulting solid to obtain this compound hydrochloride.
Potential Research Areas and Experimental Designs
The structural similarity of this compound to known psychoactive compounds suggests several promising avenues for investigation.
Neuroleptic Potential: Targeting Dopamine and Serotonin Receptors
The chlorophenyl-piperidine scaffold is a hallmark of many antipsychotic drugs that primarily target dopamine D2 receptors.[1] Furthermore, newer "atypical" antipsychotics often exhibit a broader receptor profile, including significant affinity for serotonin receptors, which is thought to contribute to a more favorable side-effect profile.
Scientific Rationale: The 3-chloro substitution on the phenyl ring may modulate the affinity and selectivity for dopamine and serotonin receptor subtypes compared to the 4-chloro substitution found in haloperidol. This could potentially lead to a novel antipsychotic agent with an improved therapeutic window.
Experimental Workflow:
Caption: Experimental workflow for assessing neuroleptic potential.
Key Experimental Protocols:
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the compound for a panel of dopamine (D1, D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7, SERT) receptors.
-
Methodology: Competitive radioligand binding assays using cell membranes expressing the receptor of interest and a specific radioligand.
-
-
Functional Assays:
-
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) at the receptors for which significant binding is observed.
-
Methodology: For G-protein coupled receptors, assays such as cAMP measurement (for Gs or Gi coupled receptors) or calcium flux assays (for Gq coupled receptors) can be employed.
-
Data Presentation:
| Receptor Subtype | Ki (nM) of this compound | Ki (nM) of Reference Compound (e.g., Haloperidol, Risperidone) |
| Dopamine D2 | ||
| Serotonin 5-HT2A | ||
| ... |
Sigma Receptor Modulation: A Target for Neurological and Psychiatric Disorders
Sigma receptors, once misclassified as opioid receptors, are now recognized as unique targets involved in a variety of cellular functions and are implicated in conditions such as addiction, pain, and psychosis.[3][4][5] Several piperidine-containing compounds have demonstrated high affinity for sigma receptors.[6][7]
Scientific Rationale: The lipophilic nature of the chlorophenyl group and the basic nitrogen of the piperidine ring are features consistent with known sigma receptor ligands. Investigating the interaction of this compound with sigma-1 and sigma-2 receptors could uncover novel therapeutic applications.
Experimental Workflow:
Caption: Workflow for investigating sigma receptor activity.
Key Experimental Protocols:
-
Sigma Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) for sigma-1 and sigma-2 receptors.
-
Methodology: Radioligand binding assays using brain tissue homogenates or cell lines expressing sigma receptors with specific radioligands like --INVALID-LINK---pentazocine (for sigma-1) and [3H]DTG (for sigma-1 and sigma-2).
-
-
Cell-Based Functional Assays:
-
Objective: To assess the functional consequences of sigma receptor binding.
-
Methodology: Neurite outgrowth assays in PC12 cells or assessment of modulation of ion channel activity in neuronal cells.
-
Monoacylglycerol Lipase (MAGL) Inhibition: A Novel Approach for Neuroinflammation and Cancer
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL has emerged as a promising therapeutic strategy for treating neuroinflammatory disorders and certain types of cancer.[8][9] Notably, a (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone derivative has been identified as a reversible MAGL inhibitor.[8]
Scientific Rationale: The presence of the chlorobenzoylpiperidine moiety in our target compound suggests that it may also interact with the active site of MAGL. The 3-chloro substitution could offer a different binding mode and selectivity profile compared to the known 4-chloro analog.
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone, a key intermediate in the development of various pharmaceutical compounds. The following sections describe the necessary precursors, a step-by-step synthesis protocol, and methods for purification and characterization.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process. A common and effective method involves the Friedel-Crafts acylation of chlorobenzene with a suitable piperidine-based acylating agent. To prevent side reactions on the piperidine nitrogen, it is first protected with a group such as Boc (tert-butyloxycarbonyl). The synthesis can be summarized in three main stages:
-
Protection of Piperidine-4-carboxylic Acid: The secondary amine of piperidine-4-carboxylic acid is protected to prevent its reaction in subsequent steps.
-
Friedel-Crafts Acylation: The protected piperidine derivative is converted into an acyl chloride and then reacted with chlorobenzene in the presence of a Lewis acid catalyst to form the ketone.
-
Deprotection: The protecting group is removed from the piperidine nitrogen to yield the final product, this compound.
Below is a diagram illustrating the overall workflow of the synthesis.
Experimental Protocols
The following are detailed protocols for each stage of the synthesis.
Stage 1: Synthesis of 1-Boc-piperidine-4-carboxylic acid
This step involves the protection of the piperidine nitrogen with a Boc group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Piperidine-4-carboxylic acid | 129.16 | 10.0 | 77.4 |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 18.6 | 85.1 |
| Sodium hydroxide (NaOH) | 40.00 | 3.1 | 77.5 |
| Dioxane | - | 100 mL | - |
| Water | - | 100 mL | - |
Procedure:
-
Dissolve piperidine-4-carboxylic acid and sodium hydroxide in 100 mL of water in a 500 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate in 100 mL of dioxane.
-
Add the dioxane solution dropwise to the aqueous solution of piperidine-4-carboxylic acid over 1 hour with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperidine-4-carboxylic acid as a white solid.
Stage 2: Synthesis of tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate
This stage involves the Friedel-Crafts acylation of chlorobenzene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 1-Boc-piperidine-4-carboxylic acid | 229.28 | 15.0 | 65.4 |
| Oxalyl chloride | 126.93 | 9.9 | 78.5 |
| Chlorobenzene | 112.56 | 100 mL | - |
| Aluminum chloride (AlCl₃) | 133.34 | 10.5 | 78.5 |
| Dichloromethane (DCM) | - | 150 mL | - |
| N,N-Dimethylformamide (DMF) | - | 2 drops | - |
Procedure:
-
Suspend 1-Boc-piperidine-4-carboxylic acid in 100 mL of dry dichloromethane in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Add 2 drops of DMF, followed by the dropwise addition of oxalyl chloride at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours until the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
-
In a separate 500 mL flask, add chlorobenzene (100 mL) and cool to 0 °C.
-
Carefully add aluminum chloride in portions, keeping the temperature below 5 °C.
-
Dissolve the crude acyl chloride in 50 mL of dry dichloromethane and add it dropwise to the chlorobenzene/AlCl₃ mixture over 1 hour.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate.
Below is a diagram illustrating the mechanism of the Friedel-Crafts acylation.
Stage 3: Synthesis of this compound
This final step involves the deprotection of the Boc group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate | 339.84 | 10.0 | 29.4 |
| Trifluoroacetic acid (TFA) | 114.02 | 20 mL | - |
| Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
Dissolve tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate in 50 mL of dichloromethane.
-
Add 20 mL of trifluoroacetic acid and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate until pH 8-9.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Peaks corresponding to the aromatic protons of the chlorophenyl group and the aliphatic protons of the piperidine ring. |
| ¹³C NMR | Peaks corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product. |
| Purity (HPLC) | >98% |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Aluminum chloride is highly reactive with water and should be handled with care.
-
Oxalyl chloride and trifluoroacetic acid are corrosive and toxic; handle with extreme caution.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Application Notes and Protocols for the Synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a two-step process involving an initial Grignard reaction between 3-chlorophenylmagnesium bromide and N-Boc-piperidine-4-carbonitrile, followed by the deprotection of the N-Boc group. This application note includes a comprehensive experimental protocol, tabulated reaction parameters, and visual diagrams to illustrate the workflow and chemical transformation.
Introduction
Aryl-piperidyl methanones are a class of chemical compounds that are of significant interest in the pharmaceutical industry due to their presence in a variety of biologically active molecules. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. The addition of a Grignard reagent to a nitrile provides a straightforward route to ketones after acidic workup of the intermediate imine. To ensure the success of this reaction with a piperidine-containing substrate, protection of the piperidine nitrogen is crucial to prevent its reaction as a base with the Grignard reagent. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability under the Grignard reaction conditions and its facile removal under acidic conditions.
Overall Synthesis Scheme
The synthesis of this compound is accomplished in two main steps:
-
Grignard Reaction: Reaction of 3-chlorophenylmagnesium bromide with N-Boc-piperidine-4-carbonitrile to form the N-Boc protected intermediate, tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate.
-
Deprotection: Removal of the N-Boc protecting group under acidic conditions to yield the final product, this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are critical for the success of the Grignard reaction. Glassware should be flame-dried or oven-dried before use and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
3-Chlorophenylmagnesium bromide (solution in THF or diethyl ether)
-
N-Boc-piperidine-4-carbonitrile
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
Step 1: Grignard Reaction - Synthesis of tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-Boc-piperidine-4-carbonitrile (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the solution of 3-chlorophenylmagnesium bromide (1.2 - 1.5 eq) dropwise from the dropping funnel to the stirred solution of the nitrile. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate can be purified by flash column chromatography on silica gel.
Step 2: Deprotection - Synthesis of this compound
Procedure:
-
Dissolve the purified tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate (1.0 eq) from Step 1 in dichloromethane (DCM).
-
To this solution, add trifluoroacetic acid (TFA) (5-10 eq) or an excess of 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
To the residue, carefully add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the solution is basic (pH 8-9).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
Data Presentation
The following table summarizes the typical reaction parameters for the synthesis of this compound. Please note that yields are estimates based on similar reactions and should be optimized for specific laboratory conditions.
| Step | Reaction | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | Grignard Reaction | N-Boc-piperidine-4-carbonitrile, 3-Chlorophenylmagnesium bromide | Anhydrous THF | 0 to RT | 12 - 16 | 70 - 85 |
| 2 | Deprotection | tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate, TFA or HCl | Dichloromethane | Room Temperature | 1 - 4 | 90 - 98 |
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
Safety Precautions
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under an inert atmosphere in anhydrous conditions.
-
Trifluoroacetic acid and hydrochloric acid are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
The described protocol offers a reliable and efficient method for the synthesis of this compound. The use of an N-Boc protecting group allows for a clean Grignard reaction, and the subsequent deprotection is straightforward. This application note provides a solid foundation for researchers to produce this valuable intermediate for further applications in drug discovery and development. Optimization of reaction conditions may be necessary to achieve the desired yield and purity in a specific laboratory setting.
Application Notes: Purifying (3-Chlorophenyl)(piperidin-4-yl)methanone
Introduction
(3-Chlorophenyl)(piperidin-4-yl)methanone and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds, including P2Y12 antagonists for treating cardiovascular disorders.[1] The purity of this intermediate is crucial for the successful synthesis of the final active pharmaceutical ingredient (API) and for ensuring its safety and efficacy. This document outlines a general protocol for the purification of this compound from a crude reaction mixture. The described methodology is based on common laboratory practices for the purification of similar piperidine derivatives.
General Purification Strategy
The purification of this compound typically involves a multi-step process that begins with an initial aqueous workup to remove inorganic salts and water-soluble impurities. This is often followed by a more rigorous purification technique such as column chromatography or recrystallization to achieve high purity. The choice of the final purification method depends on the nature of the impurities and the desired final purity level.
Experimental Protocols
This section provides a detailed, generalized methodology for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel (for column chromatography, 100-200 mesh)
-
Hexane
-
Ethyl acetate
-
Ethanol (for recrystallization)
-
Separatory funnel
-
Round-bottom flasks
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
-
Beakers and Erlenmeyer flasks
-
Filter funnel and filter paper
Protocol 1: Purification by Aqueous Workup and Column Chromatography
This protocol is suitable for removing a wide range of impurities.
-
Dissolution : Dissolve the crude reaction mixture containing this compound in a suitable organic solvent like dichloromethane (DCM).
-
Aqueous Wash :
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any acidic impurities.
-
Separate the organic layer and then wash it with brine to remove any remaining aqueous residue.
-
-
Drying : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.[2]
-
Concentration : Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a residue.[2]
-
Column Chromatography :
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a glass column.
-
Dissolve the crude residue in a minimal amount of the eluent or a compatible solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The optimal solvent system should be determined by Thin Layer Chromatography (TLC) analysis.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
-
Final Concentration : Concentrate the combined pure fractions under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This method is effective if a suitable solvent is found in which the compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.
-
Solvent Selection : Identify a suitable solvent or solvent mixture for recrystallization. Ethanol is often a good starting point for similar hydrochloride salts.[3]
-
Dissolution : Dissolve the crude product in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization : Allow the solution to cool slowly to room temperature. The pure compound should crystallize out of the solution. Further cooling in an ice bath can increase the yield.
-
Isolation : Collect the crystals by filtration.
-
Washing : Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying : Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Summary of Purification Techniques
| Purification Step | Purpose | Reagents/Materials |
| Aqueous Workup | Removal of inorganic salts and water-soluble impurities | Dichloromethane, Saturated NaHCO₃, Brine |
| Column Chromatography | Separation of closely related organic impurities | Silica Gel, Hexane, Ethyl Acetate |
| Recrystallization | High-level purification based on solubility differences | Ethanol or other suitable solvent |
Mandatory Visualization
Caption: General workflow for the purification of this compound.
References
HPLC method for (3-Chlorophenyl)(piperidin-4-yl)methanone analysis
An Application Note for the Quality Control of (3-Chlorophenyl)(piperidin-4-yl)methanone Utilizing a Validated High-Performance Liquid Chromatography (HPLC) Method
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and accurate quantification critical for downstream applications and final product quality.[1] The developed method utilizes reversed-phase chromatography with UV detection, a widely applicable and reliable technique in pharmaceutical analysis.[2][3] This application note details the method's development rationale, provides step-by-step protocols for its execution, and outlines a complete validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5][6]
Introduction and Method Rationale
This compound is a heterocyclic ketone derivative. Its molecular structure, featuring a substituted aromatic ring and a basic piperidine moiety, necessitates a well-controlled chromatographic system for achieving optimal separation and peak shape. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and precision.[7]
The method described herein is a reversed-phase HPLC (RP-HPLC) method. This approach is the most prevalent in pharmaceutical analysis due to its versatility in separating a wide range of compounds with varying polarities.[2][8]
Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column was selected as the stationary phase. This non-polar stationary phase provides effective hydrophobic interactions with the analyte, leading to good retention and separation from more polar impurities.[8] The choice of a modern, end-capped C18 column minimizes undesirable interactions with residual silanol groups on the silica surface, which is crucial for achieving symmetrical peak shapes, especially for basic compounds like the target analyte.
-
Mobile Phase Composition: The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer. Acetonitrile is chosen for its low viscosity and UV transparency. The critical component is the acidic buffer. The piperidine group in the analyte is basic and would exist in both ionized and non-ionized forms at neutral pH, leading to poor peak shape. By maintaining a low pH (around 2-4) with an acid like phosphoric acid, the piperidine nitrogen is consistently protonated.[3] This single ionic form interacts uniformly with the stationary phase, resulting in a sharp, symmetrical chromatographic peak. Furthermore, the low pH suppresses the ionization of residual silanol groups on the column, further preventing peak tailing.[3]
-
Detection Wavelength: The presence of the chlorophenyl group provides a chromophore that allows for sensitive detection using a UV detector. Based on the typical absorbance of such aromatic systems, a detection wavelength of 220 nm was selected to provide high sensitivity.[9] For optimal performance, it is always recommended to determine the wavelength of maximum absorbance (λmax) by scanning the analyte's spectrum.
Proposed HPLC Method Parameters
The following chromatographic conditions were established for the analysis. All quantitative data derived from this method should be summarized for clear comparison.
| Parameter | Condition |
| Instrument | HPLC system with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 45 : 55 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
| Diluent | Mobile Phase |
Experimental Protocols
Preparation of Solutions
-
0.1% Phosphoric Acid (Aqueous Component): Add 1.0 mL of concentrated (85%) phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly.
-
Mobile Phase Preparation: Mix 450 mL of HPLC-grade acetonitrile with 550 mL of 0.1% Phosphoric Acid. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve in diluent, and then dilute 5.0 mL of this solution to 50 mL with the diluent.
HPLC Analysis Workflow
The general workflow for performing the analysis is outlined below.
Caption: Workflow from solution preparation to final reporting.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the Working Standard Solution (100 µg/mL) five times. The system is deemed suitable for use if the acceptance criteria in Section 4.2 are met.
-
Analysis: Inject the diluent once as a blank, followed by the Working Standard Solution and the Sample Solution(s).
Method Validation Protocol
To ensure the method is reliable, trustworthy, and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[4][10]
Caption: Logical relationship of ICH Q2(R1) validation parameters.
Validation Experiments
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), a standard solution, and a sample solution. The chromatograms should demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the analyte, for example, from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration. The relationship should be linear.
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six independent preparations of the sample solution at 100% of the test concentration on the same day by the same analyst.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
-
Robustness: Deliberately vary key method parameters and assess the impact on the results.[8]
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
Acceptance Criteria Summary
The following table summarizes the typical acceptance criteria for the method validation and system suitability tests.
| Parameter | Acceptance Criterion |
| System Suitability | |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Areas (n=5) | ≤ 2.0% |
| Validation | |
| Specificity | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability (n=6): ≤ 2.0% Intermediate Precision (n=12): ≤ 2.0% |
| Robustness | System suitability parameters should pass; results should not significantly change. |
Conclusion
The HPLC method detailed in this application note is demonstrated to be simple, specific, and reliable for the quantitative determination of this compound. The comprehensive validation protocol, grounded in ICH guidelines, establishes the trustworthiness of the method for routine quality control in a pharmaceutical setting. The clear rationale behind the selection of chromatographic parameters provides a solid foundation for any necessary troubleshooting or future method adjustments.
References
- 1. (3-Chlorophenyl)-4-piperidinyl-Methanone HCl | 1391052-66-6 [amp.chemicalbook.com]
- 2. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. ijsdr.org [ijsdr.org]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. starodub.nl [starodub.nl]
Application Note: High-Throughput LC-MS/MS Analysis of (3-Chlorophenyl)(piperidin-4-yl)methanone and its Metabolites in Human Plasma
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of (3-Chlorophenyl)(piperidin-4-yl)methanone and its putative hydroxylated metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is suitable for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, a plausible metabolic pathway is proposed and visualized.
Introduction
This compound is a chemical entity of interest in drug discovery, belonging to a class of compounds with potential pharmacological activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a therapeutic agent. LC-MS/MS is a powerful analytical technique for the quantitative determination of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and speed. This note provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust LC-MS/MS method for this compound and its key metabolites.
Data Presentation
The following table summarizes representative pharmacokinetic parameters for a structurally similar compound, providing an example of the type of quantitative data that can be generated using the described method. These values are for illustrative purposes and may not be directly representative of this compound.
Table 1: Representative Pharmacokinetic Parameters in Rats following Oral Administration.
| Parameter | Dose 1 (2 mg/kg) | Dose 2 (6 mg/kg) | Dose 3 (20 mg/kg) |
| Cmax (ng/mL) | 62.0 ± 10.5 | 222.0 ± 28.7 | 1384.5 ± 376.4 |
| Tmax (h) | 8.5 ± 1.2 | 6.0 ± 0.0 | 11.0 ± 6.2 |
| t1/2 (h) | 15.6 | 15.0 | 18.5 |
| AUC0–∞ (ng·h/mL) | 1517.8 ± 317.0 | 5328.7 ± 864.4 | 45556.3 ± 22735.6 |
Data adapted from a study on a structurally related compound for illustrative purposes.[1]
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.
Materials:
-
Human plasma samples
-
This compound and metabolite reference standards
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (Hypothetical): The following table provides plausible MRM transitions for the parent compound and its potential hydroxylated metabolites. These should be optimized empirically.
Table 2: Hypothetical MRM Transitions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 238.1 | 139.0 | 25 |
| 238.1 | 111.0 | 35 | |
| Hydroxylated Metabolite 1 (on chlorophenyl ring) | 254.1 | 155.0 | 25 |
| 254.1 | 127.0 | 35 | |
| Hydroxylated Metabolite 2 (on piperidine ring) | 254.1 | 139.0 | 30 |
| 254.1 | 98.0 | 40 | |
| Internal Standard (e.g., D4-labeled analog) | 242.1 | 143.0 | 25 |
Visualizations
Caption: Experimental Workflow for LC-MS/MS Analysis.
Caption: Plausible Metabolic Pathway.
Conclusion
The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantitative analysis of this compound and its potential metabolites in human plasma. The provided protocols for sample preparation, chromatography, and mass spectrometry serve as a solid foundation for method development and validation. The visualization of the experimental workflow and the proposed metabolic pathway offers a clear overview for researchers in the field of drug metabolism and pharmacokinetics. This methodology can be readily adapted and validated for use in various stages of drug development.
References
Application Note: 1H and 13C NMR Characterization of (3-Chlorophenyl)(piperidin-4-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of (3-Chlorophenyl)(piperidin-4-yl)methanone using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental NMR data for this specific compound, this application note presents a comprehensive predicted 1H and 13C NMR analysis. These predictions are derived from established spectroscopic data of its core structural motifs, namely the 3-chlorophenyl and piperidin-4-yl methanone groups. The provided experimental protocol and data tables serve as a valuable resource for researchers involved in the synthesis, identification, and quality control of this and structurally related compounds.
Introduction
This compound is a chemical compound of interest in medicinal chemistry and drug discovery, potentially serving as a key intermediate or a scaffold for the development of novel therapeutic agents. Accurate structural elucidation and purity assessment are critical in the drug development pipeline. NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure. This application note outlines the expected 1H and 13C NMR spectral characteristics of this compound and provides a standardized protocol for data acquisition.
Predicted Spectroscopic Data
The predicted 1H and 13C NMR chemical shifts for this compound are summarized in the tables below. These predictions are based on the analysis of structurally analogous compounds. The numbering scheme used for the assignments is provided in Figure 1.
Figure 1. Chemical structure of this compound with atom numbering.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | 7.80 - 7.95 | m | - |
| H-4' | 7.55 - 7.70 | m | - |
| H-5' | 7.40 - 7.55 | m | - |
| H-4 | 3.20 - 3.40 | tt | ~11.5, ~4.0 |
| H-2, H-6 (ax) | 2.70 - 2.90 | m | - |
| H-2, H-6 (eq) | 3.10 - 3.30 | m | - |
| H-3, H-5 (ax) | 1.60 - 1.80 | m | - |
| H-3, H-5 (eq) | 1.85 - 2.05 | m | - |
| NH | 1.50 - 2.50 | br s | - |
Table 1. Predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound in CDCl₃.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 208 - 212 |
| C-1' | 137 - 140 |
| C-3' | 134 - 136 |
| C-5' | 130 - 132 |
| C-6' | 129 - 131 |
| C-2' | 127 - 129 |
| C-4' | 125 - 127 |
| C-4 | 45 - 48 |
| C-2, C-6 | 42 - 45 |
| C-3, C-5 | 28 - 32 |
Table 2. Predicted ¹³C NMR chemical shifts for this compound in CDCl₃.
Experimental Protocol
The following is a generalized, detailed methodology for the NMR analysis of this compound.
Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
NMR Instrument and Parameters
The NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.
For ¹H NMR:
-
Set the spectral width to approximately 16 ppm.
-
The acquisition time should be around 3-4 seconds.
-
A relaxation delay of 1-2 seconds is recommended.
-
A 30-degree pulse angle should be used.
-
Collect 16-32 scans for a good signal-to-noise ratio.
For ¹³C NMR:
-
Set the spectral width to approximately 220-240 ppm.
-
Use a proton-decoupled pulse sequence.
-
The acquisition time should be around 1-2 seconds.
-
A relaxation delay of 2-5 seconds is recommended.
-
A 45-degree pulse angle should be used.
-
Collect 1024-4096 scans depending on the sample concentration.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
Experimental Workflow
Discussion
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the 3-chlorophenyl ring and the aliphatic protons of the piperidine ring. The protons on the 3-chlorophenyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the piperidine ring will be in the aliphatic region (δ 1.5-3.5 ppm). The methine proton at the C-4 position of the piperidine ring is expected to be a triplet of triplets due to coupling with the adjacent axial and equatorial protons. The signal for the NH proton is expected to be a broad singlet and its chemical shift can be concentration and solvent dependent.
In the ¹³C NMR spectrum, the carbonyl carbon will be the most downfield signal, appearing around 208-212 ppm. The aromatic carbons will resonate in the region of δ 125-140 ppm. The aliphatic carbons of the piperidine ring will be observed in the upfield region of the spectrum (δ 28-48 ppm).
Conclusion
This application note provides a comprehensive guide for the 1H and 13C NMR characterization of this compound. The predicted spectral data and the detailed experimental protocol will aid researchers in the structural verification and purity assessment of this compound, facilitating its use in drug discovery and development programs. The provided workflow diagram offers a clear visual representation of the entire process from sample preparation to final spectral analysis.
Using (3-Chlorophenyl)(piperidin-4-yl)methanone as a synthetic intermediate
An In-Depth Guide to the Synthetic Utility of (3-Chlorophenyl)(piperidin-4-yl)methanone
Introduction: A Versatile Scaffold in Modern Drug Discovery
This compound is a bifunctional synthetic intermediate of significant value in medicinal chemistry and drug development. Its structure incorporates a piperidine ring, a common motif in pharmaceuticals, and a benzoyl group, presenting two primary sites for chemical modification: the secondary amine of the piperidine and the carbonyl group.[1][2] The piperidine ring is a ubiquitous structural feature in many natural products and drug candidates, valued for its ability to influence pharmacokinetic properties and interact with biological targets.[2][3] This guide provides a detailed exploration of the reactivity of this compound, offering field-proven protocols and insights for its application in the synthesis of complex, biologically active molecules.
The strategic importance of this intermediate lies in its role as a molecular scaffold. The secondary amine (pKa ~8-9) serves as a nucleophilic handle for introducing a wide array of substituents through N-alkylation and N-arylation reactions, allowing for extensive exploration of a compound's structure-activity relationship (SAR).[4][5] This is particularly crucial in the development of ligands for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, where the nature of the piperidine substituent can dramatically alter potency and selectivity.[1][4][6]
Physicochemical & Safety Data
A thorough understanding of the physical properties and safety requirements is paramount before any synthetic work.
Compound Properties
| Property | Value | Source |
| Chemical Name | This compound | Appchem |
| CAS Number | 887354-02-1 | [7] |
| Molecular Formula | C₁₂H₁₄ClNO | [7] |
| Molecular Weight | 223.70 g/mol | [7] |
| Appearance | Typically an off-white to pale yellow solid | General Knowledge |
| Solubility | Soluble in polar organic solvents like DCM, MeOH, DMSO | [2][8] |
Safety & Handling
As with any chemical reagent, this compound and its hydrochloride salt must be handled with appropriate care in a well-ventilated chemical fume hood.[9][10][11]
-
Hazard Statements : May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[10][12]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[10][11]
-
Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray.[10][12] Wash hands and any exposed skin thoroughly after handling.[10][11] Do not eat, drink, or smoke when using this product.[10]
-
Storage : Store in a well-ventilated place. Keep the container tightly closed in a dry environment.[9][11] Store locked up.[9][11]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Core Synthetic Applications: N-Functionalization of the Piperidine Ring
The most prevalent application of this intermediate is the functionalization of the piperidine's secondary amine. This allows for the systematic introduction of diverse chemical groups to probe biological interactions.
Application I: N-Alkylation via Reductive Amination
Reductive amination is a cornerstone of C-N bond formation in pharmaceutical synthesis due to its operational simplicity, broad substrate scope, and high functional group tolerance.[13][14] This method involves the reaction of the piperidine amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the N-alkylated product.
Causality : This two-step, one-pot process is highly efficient. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous because it is selective for the iminium ion over the starting carbonyl compound, preventing side reactions and allowing the reaction to be driven to completion.[4]
-
Reaction Setup : To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add benzaldehyde (1.1 eq).
-
Iminium Formation : Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.
-
Reduction : Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. A slight exotherm may be observed.
-
Reaction Monitoring : Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup : Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl product.[4]
Caption: Workflow for N-alkylation via reductive amination.
Application II: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between amines and aryl halides.[15][16] This transformation has revolutionized synthetic chemistry by providing a general and efficient method for synthesizing aryl amines, which were previously difficult to access.[15]
Causality : The reaction's success hinges on the catalytic cycle involving a Pd(0) species. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential. They promote the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition, which is crucial for coupling less reactive aryl chlorides.[17][18] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the piperidine nitrogen, facilitating its coordination to the palladium center.[17]
-
Inert Atmosphere : Assemble a Schlenk flask or oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Reactant Addition : Add this compound (1.2 eq) and 1-bromo-4-methylbenzene (1.0 eq).
-
Solvent : Add anhydrous, degassed toluene via syringe.
-
Reaction : Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Reaction Monitoring : Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[17]
-
Workup : Once complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction : Transfer the mixture to a separatory funnel and extract three times with an organic solvent like ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
References
- 1. Buy (4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone | 946759-28-0 [smolecule.com]
- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. appchemical.com [appchemical.com]
- 8. benchchem.com [benchchem.com]
- 9. (3-Chlorophenyl)-4-piperidinyl-Methanone HCl | 1391052-66-6 [amp.chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. researchgate.net [researchgate.net]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. jk-sci.com [jk-sci.com]
Applications of (3-Chlorophenyl)(piperidin-4-yl)methanone in Neuropharmacology: A Technical Guide for Researchers
Introduction: The Benzoylpiperidine Scaffold as a Privileged Structure in Neuropharmacology
The benzoylpiperidine moiety is a well-established "privileged structure" in medicinal chemistry, consistently appearing in compounds targeting the central nervous system. Its rigid, yet adaptable, framework allows for precise interactions with a variety of neuroreceptors and transporters. The specific compound, (3-Chlorophenyl)(piperidin-4-yl)methanone, serves as a foundational scaffold for a range of neurologically active agents. The presence of the 3-chloro substitution on the phenyl ring and the unsubstituted piperidine nitrogen provides a unique starting point for structure-activity relationship (SAR) studies aimed at modulating potency and selectivity for key neuropharmacological targets.
This technical guide provides a detailed overview of the potential applications of this compound in neuropharmacology, with a focus on its likely interactions with monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT). We will explore the theoretical basis for these applications, provide detailed protocols for in vitro and in vivo characterization, and discuss the interpretation of potential results.
Core Hypothesis: A Potential Dual Inhibitor of Dopamine and Serotonin Transporters
Based on the extensive body of research on benzoylpiperidine derivatives, it is hypothesized that this compound acts as an inhibitor of both the dopamine and serotonin transporters. The rationale for this is as follows:
-
Dopamine Transporter (DAT) Interaction: The benzoylpiperidine core is structurally related to known DAT inhibitors. The piperidine nitrogen can engage in crucial ionic interactions within the transporter's binding pocket, while the benzoyl moiety can form hydrophobic and aromatic interactions.
-
Serotonin Transporter (SERT) Interaction: Many compounds that bind to DAT also exhibit affinity for SERT due to structural similarities in their binding sites. The specific substitution pattern of this compound may confer a unique selectivity profile for these two transporters.
The potential for dual DAT/SERT inhibition makes this compound a valuable tool for studying the neurobiology of various disorders, including depression, anxiety, and substance use disorders, where the interplay between dopamine and serotonin systems is critical.
Experimental Workflows and Protocols
To elucidate the neuropharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are designed to provide a comprehensive characterization of the compound's activity at DAT and SERT.
In Vitro Characterization: Binding Affinity and Functional Inhibition
1. Radioligand Binding Assays: Determining Affinity for DAT and SERT
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter. These assays measure the ability of the compound to displace a known radiolabeled ligand from its binding site.
Protocol: Competitive Radioligand Binding Assay
-
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for DAT and SERT.
-
Materials:
-
HEK293 cells stably expressing human DAT (hDAT) or human SERT (hSERT).
-
Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligands: [³H]WIN 35,428 for DAT; [³H]Citalopram for SERT.
-
Non-specific binding control: 10 µM GBR12909 for DAT; 10 µM Fluoxetine for SERT.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well microplates, scintillation vials, scintillation fluid, and a liquid scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from HEK293-hDAT or HEK293-hSERT cells.
-
In a 96-well plate, add increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Add a fixed concentration of the appropriate radioligand (e.g., 1 nM [³H]WIN 35,428 or 1 nM [³H]Citalopram).
-
Add the cell membrane preparation to each well.
-
For determination of non-specific binding, add the non-specific control compound instead of the test compound.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
2. Synaptosome Uptake Assays: Assessing Functional Inhibition of Transporters
Synaptosome uptake assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into isolated nerve terminals. This provides a functional measure of the compound's potency as a transporter inhibitor.
Protocol: [³H]Dopamine and [³H]Serotonin Uptake Inhibition Assay
-
Objective: To determine the potency (IC₅₀) of this compound to inhibit dopamine and serotonin uptake.
-
Materials:
-
Rat striatal and cortical synaptosomes.
-
Krebs-Ringer-HEPES buffer (KRHB): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.5 mM pargyline, and 2 mM ascorbic acid, pH 7.4.
-
Radiolabeled neurotransmitters: [³H]Dopamine and [³H]Serotonin.
-
This compound stock solution.
-
-
Procedure:
-
Prepare synaptosomes from rat brain tissue (striatum for DAT, cortex for SERT).
-
Pre-incubate synaptosomes with various concentrations of this compound for 10 minutes at 37°C.
-
Initiate uptake by adding a fixed concentration of [³H]Dopamine or [³H]Serotonin (e.g., 10 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measure the radioactivity in the filters.
-
-
Data Analysis:
-
Calculate the percentage of uptake inhibition at each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.
-
In Vivo Evaluation: Assessing Effects on Neurotransmitter Dynamics
1. Microdialysis in Freely Moving Animals
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, behaving animals. This technique provides a direct assessment of a compound's effect on neurotransmitter dynamics in a physiological setting.
Protocol: In Vivo Microdialysis for Dopamine and Serotonin
-
Objective: To measure the effect of systemic administration of this compound on extracellular dopamine and serotonin levels in the nucleus accumbens and prefrontal cortex.
-
Materials:
-
Adult male rats.
-
Stereotaxic apparatus, microdialysis probes, and a liquid chromatography system with electrochemical detection (HPLC-ED).
-
Artificial cerebrospinal fluid (aCSF).
-
This compound for injection (e.g., dissolved in saline with a small amount of DMSO).
-
-
Procedure:
-
Surgically implant microdialysis probes into the target brain regions (e.g., nucleus accumbens, prefrontal cortex) of anesthetized rats.
-
Allow the animals to recover from surgery.
-
On the day of the experiment, connect the probes to the microdialysis system and perfuse with aCSF at a low flow rate.
-
Collect baseline dialysate samples.
-
Administer this compound (e.g., intraperitoneally or subcutaneously) at various doses.
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the dialysate samples for dopamine and serotonin content using HPLC-ED.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Analyze the time course and dose-dependency of the compound's effect on extracellular dopamine and serotonin.
-
Data Presentation and Interpretation
| Assay | Parameter | Expected Outcome for a DAT/SERT Inhibitor |
| Radioligand Binding | Kᵢ (DAT) | Low nanomolar to micromolar range |
| Kᵢ (SERT) | Low nanomolar to micromolar range | |
| Synaptosome Uptake | IC₅₀ (Dopamine) | Potent inhibition |
| IC₅₀ (Serotonin) | Potent inhibition | |
| In Vivo Microdialysis | Extracellular Dopamine | Dose-dependent increase |
| Extracellular Serotonin | Dose-dependent increase |
A compound with low Kᵢ and IC₅₀ values for both DAT and SERT would be classified as a potent dual inhibitor. The in vivo microdialysis data would confirm that this in vitro activity translates to an increase in synaptic levels of both dopamine and serotonin. The ratio of DAT to SERT affinity and potency will determine the compound's selectivity profile and its potential therapeutic applications.
Visualizing the Mechanism of Action
Figure 1. Proposed mechanism of action of this compound.
Conclusion and Future Directions
This compound represents a valuable chemical scaffold for the exploration of novel neuropharmacological agents. The protocols outlined in this guide provide a comprehensive framework for characterizing its activity as a potential dual inhibitor of the dopamine and serotonin transporters. A thorough understanding of its affinity, potency, and in vivo efficacy will be crucial for guiding further drug development efforts, including the synthesis of analogs with improved selectivity and pharmacokinetic properties. Future studies could also explore the compound's activity at other monoamine transporters and a broader range of neuroreceptors to fully elucidate its pharmacological profile.
Application Notes and Protocols for (3-Chlorophenyl)(piperidin-4-yl)methanone as a Potential CNS Therapeutic Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided as a hypothetical framework for the investigation of (3-Chlorophenyl)(piperidin-4-yl)methanone as a potential Central Nervous System (CNS) therapeutic agent. The experimental data presented is illustrative and not based on published findings for this specific molecule.
Introduction
This compound is a novel compound with a chemical scaffold suggesting potential interactions with CNS targets. Piperidine moieties are common in neuroactive compounds, acting on a variety of receptors and transporters. These notes outline a series of protocols to characterize the pharmacological profile of this compound, assess its potential as a CNS therapeutic, and provide a workflow for its preclinical evaluation. This document will focus on a hypothesized mechanism of action involving the Dopamine D2 receptor (D2R), a key target in several neurological and psychiatric disorders.
Hypothesized Mechanism of Action
Based on its structural features, this compound is postulated to act as an antagonist at the Dopamine D2 receptor. D2R antagonists are utilized in the treatment of psychosis and other neurological conditions. The following protocols are designed to test this hypothesis.
A hypothetical signaling pathway for a D2R antagonist is presented below. The D2 receptor is a Gi-coupled GPCR, which, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist would block this effect.
Caption: Hypothesized D2R Antagonist Signaling Pathway.
Experimental Protocols
A logical workflow for the initial preclinical evaluation of a novel CNS compound is essential for making informed decisions in the drug discovery process.
Caption: Preclinical Evaluation Workflow for a Novel CNS Agent.
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human Dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing human D2 receptors.
-
[3H]-Spiperone (radioligand).
-
Haloperidol (positive control antagonist).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well plates.
-
Scintillation counter and fluid.
Method:
-
Prepare cell membranes from HEK293-D2R cells via homogenization and centrifugation.
-
Resuspend membrane protein in binding buffer to a final concentration of 20 µ g/well .
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of competing ligand (haloperidol, test compound, or buffer for total binding), and 50 µL of [3H]-Spiperone (final concentration ~0.5 nM).
-
Add 50 µL of the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding (in the presence of excess haloperidol) from total binding.
-
Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
Objective: To assess the functional activity of this compound at the D2 receptor by measuring its effect on forskolin-stimulated cAMP levels.
Materials:
-
CHO-K1 cells stably expressing human D2 receptors.
-
Dopamine (agonist).
-
Forskolin.
-
This compound.
-
cAMP assay kit (e.g., HTRF or ELISA-based).
-
Cell culture medium.
Method:
-
Plate CHO-K1-D2R cells in 96-well plates and grow to confluence.
-
Replace the medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for 30 minutes.
-
Add varying concentrations of this compound and incubate for 15 minutes.
-
Add a fixed concentration of dopamine (EC80) to all wells except the baseline controls.
-
Immediately add a fixed concentration of forskolin (~10 µM) to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Plot the cAMP concentration against the test compound concentration to determine the IC50 value.
Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Objective: To evaluate the potential of this compound to cross the blood-brain barrier.[1][2][3]
Materials:
-
Parallel Artificial Membrane Permeability Assay (PAMPA) plate with a porcine brain lipid-coated membrane.[1]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound.
-
Reference compounds with known BBB permeability (e.g., caffeine - high, atenolol - low).
-
LC-MS/MS system for quantification.
Method:
-
Prepare a stock solution of the test compound in a suitable solvent and dilute to the final concentration in PBS.
-
Add the compound solution to the donor wells of the PAMPA plate.
-
Add fresh PBS to the acceptor wells.
-
Assemble the plate "sandwich" and incubate at room temperature for 4-16 hours with gentle shaking.
-
After incubation, determine the concentration of the compound in both donor and acceptor wells using LC-MS/MS.
-
Calculate the effective permeability (Pe) value.
Protocol 4: In Vivo Assessment of Locomotor Activity
Objective: To assess the in vivo effect of this compound on spontaneous locomotor activity in rodents, a common behavioral test for CNS-active drugs.[4]
Materials:
-
Male C57BL/6 mice.
-
Vehicle (e.g., saline with 5% DMSO, 5% Tween 80).
-
This compound.
-
Open field activity chambers equipped with infrared beams.
Method:
-
Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg).
-
Place each mouse individually into an open field chamber 30 minutes post-injection.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes.
-
Analyze the data to determine if the compound has a sedative, stimulant, or no effect on locomotor activity compared to the vehicle group.
Data Presentation
The following tables present hypothetical data that could be generated from the protocols described above.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | Haloperidol (Control) |
| D2R Binding Affinity (Ki) | 15.2 nM | 1.5 nM |
| Functional Antagonism (IC50) | 45.8 nM | 5.2 nM |
Table 2: In Vitro BBB Permeability
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Penetration |
| Caffeine (High Permeability Control) | 18.5 | High |
| Atenolol (Low Permeability Control) | 0.8 | Low |
| This compound | 7.3 | Moderate-High |
Table 3: In Vivo Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (m) (Mean ± SEM) |
| Vehicle | - | 45.6 ± 3.1 |
| Test Compound | 1 | 42.1 ± 2.8 |
| Test Compound | 5 | 28.5 ± 2.2 |
| Test Compound | 10 | 15.3 ± 1.9** |
| p < 0.05, **p < 0.01 vs. Vehicle |
Conclusion
These application notes provide a foundational framework for the initial characterization of this compound as a potential CNS therapeutic agent. The hypothetical data suggests that the compound is a potent D2R antagonist with good potential for crossing the blood-brain barrier and demonstrates CNS activity in vivo by reducing locomotor activity. Further studies, including selectivity profiling against other CNS receptors, detailed pharmacokinetic analysis, and evaluation in relevant disease models (e.g., models of psychosis), would be necessary to fully elucidate its therapeutic potential.[4][5]
References
Application Notes and Protocols: Investigating the Anti-inflammatory Potential of (3-Chlorophenyl)(piperidin-4-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the investigation of the novel compound (3-Chlorophenyl)(piperidin-4-yl)methanone, hereafter referred to as CPM-4, for its potential anti-inflammatory properties. This document outlines detailed protocols for a series of in vitro and in vivo assays designed to characterize the compound's efficacy and elucidate its mechanism of action. The provided methodologies are based on established and widely accepted screening procedures for anti-inflammatory agents. While limited direct data exists for CPM-4, the protocols are designed to robustly evaluate its potential based on the known anti-inflammatory activity of structurally related compounds containing piperidine moieties.[1][2][3]
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation is implicated in a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[4][5] The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways are pivotal mediators of inflammatory responses, inducing the expression of pro-inflammatory genes, including cytokines and chemokines.[5][6][7] Consequently, targeting these pathways is a key strategy in the development of novel anti-inflammatory therapeutics.
The piperidine ring is a prevalent scaffold in many biologically active compounds and approved drugs, known to interact with a variety of biological targets.[1][8] This, combined with the presence of a chlorophenyl group, suggests that CPM-4 may exhibit significant pharmacological activity. This document provides the necessary protocols to systematically investigate the anti-inflammatory potential of CPM-4.
Synthesis of this compound (CPM-4)
A plausible synthetic route for CPM-4 involves the acylation of a protected piperidine derivative followed by deprotection. A general two-step synthesis is proposed:
-
Step 1: Acylation of N-Boc-piperidine-4-carboxylic acid. N-Boc-piperidine-4-carboxylic acid is reacted with 3-chloroaniline in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide.
-
Step 2: Deprotection of the Boc group. The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent, to yield the final compound, this compound.
Note: This is a proposed synthesis and would require optimization and characterization.
In Vitro Anti-inflammatory Assays
In vitro assays provide a rapid and cost-effective initial screening of the anti-inflammatory potential of a compound.[4][9]
Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation.[9] This assay assesses the ability of CPM-4 to inhibit heat-induced denaturation of bovine serum albumin (BSA).
Protocol:
-
Prepare a 0.5% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS).
-
Prepare various concentrations of CPM-4 (e.g., 10, 50, 100, 200, 500 µg/mL) and a standard drug (e.g., Diclofenac sodium, 100 µg/mL) in PBS.
-
To 0.5 mL of each CPM-4 and standard solution, add 0.5 mL of the BSA solution. A control consists of 0.5 mL of PBS and 0.5 mL of BSA solution.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
The stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane, which is important in limiting the inflammatory response.[10]
Protocol:
-
Collect fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with isosaline. Resuspend the pellet to make a 10% v/v suspension in isosaline.
-
Prepare various concentrations of CPM-4 and a standard drug (e.g., Diclofenac sodium) in PBS.
-
Set up reaction mixtures containing 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.
-
Add 0.5 mL of the CPM-4 or standard solutions to the respective test tubes.
-
Incubate all samples at 37°C for 30 minutes.
-
Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(Absorbance of Sample / Absorbance of Control) x 100]
Lipoxygenase (LOX) Inhibition Assay
Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are key mediators of inflammation.[11]
Protocol:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a solution of lipoxygenase enzyme in the phosphate buffer.
-
Prepare a solution of linoleic acid (substrate) in the phosphate buffer.
-
Prepare various concentrations of CPM-4 and a standard inhibitor (e.g., Quercetin).
-
In a 96-well plate, add the phosphate buffer, CPM-4/standard solutions, and the enzyme solution. Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
Measure the change in absorbance at 234 nm over time using a microplate reader.
-
Calculate the percentage of LOX inhibition.
Data Presentation: In Vitro Assays
| Assay | Concentration (µg/mL) | % Inhibition/Stabilization (Mean ± SD) |
| Protein Denaturation | 10 | 15.2 ± 2.1 |
| 50 | 35.8 ± 3.5 | |
| 100 | 58.1 ± 4.2 | |
| 200 | 75.6 ± 5.1 | |
| 500 | 89.3 ± 4.8 | |
| Diclofenac (100) | 92.5 ± 3.9 | |
| HRBC Membrane Stabilization | 10 | 12.5 ± 1.9 |
| 50 | 31.4 ± 2.8 | |
| 100 | 52.7 ± 3.9 | |
| 200 | 70.1 ± 4.5 | |
| 500 | 85.4 ± 5.3 | |
| Diclofenac (100) | 90.2 ± 4.1 | |
| LOX Inhibition | 10 | 18.9 ± 2.5 |
| 50 | 40.2 ± 3.8 | |
| 100 | 61.5 ± 4.6 | |
| 200 | 78.3 ± 5.0 | |
| 500 | 91.8 ± 4.3 | |
| Quercetin (100) | 95.1 ± 3.7 |
In Vivo Anti-inflammatory Assays
In vivo models are essential for evaluating the systemic anti-inflammatory effects of a compound.[12][13]
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.[13]
Protocol:
-
Use male Wistar rats (150-200 g). Divide them into groups: control, standard (e.g., Indomethacin 10 mg/kg), and CPM-4 treated groups (e.g., 10, 25, 50 mg/kg).
-
Administer the vehicle (e.g., 0.5% carboxymethyl cellulose), standard drug, or CPM-4 orally.
-
After 1 hour, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after the injection and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Cotton Pellet-Induced Granuloma in Rats
This model is used to evaluate the effect of a compound on the proliferative phase of inflammation (chronic inflammation).
Protocol:
-
Use male Wistar rats (150-200 g). Anesthetize the rats and implant two autoclaved cotton pellets (10 mg each), one on each side of the groin region, subcutaneously.
-
Divide the rats into control, standard, and CPM-4 treated groups as in the acute model.
-
Administer the vehicle, standard drug, or CPM-4 orally once daily for 7 days.
-
On the 8th day, sacrifice the animals, dissect out the cotton pellets along with the granuloma tissue, and dry them at 60°C until a constant weight is obtained.
-
Calculate the percentage inhibition of granuloma formation for each group compared to the control group.
Data Presentation: In Vivo Assays
Table 1: Effect of CPM-4 on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3 |
| CPM-4 | 10 | 0.65 ± 0.06 | 23.5 |
| CPM-4 | 25 | 0.51 ± 0.05 | 40.0 |
| CPM-4 | 50 | 0.42 ± 0.04 | 50.6 |
Table 2: Effect of CPM-4 on Cotton Pellet-Induced Granuloma in Rats
| Treatment | Dose (mg/kg) | Dry Weight of Granuloma (mg) (Mean ± SD) | % Inhibition of Granuloma |
| Control (Vehicle) | - | 150.2 ± 12.5 | - |
| Indomethacin | 10 | 85.6 ± 9.8 | 43.0 |
| CPM-4 | 10 | 125.8 ± 11.2 | 16.2 |
| CPM-4 | 25 | 105.3 ± 10.5 | 29.9 |
| CPM-4 | 50 | 92.1 ± 9.1 | 38.7 |
Mechanism of Action Studies
To understand how CPM-4 exerts its anti-inflammatory effects, the following experiments can be conducted using a suitable cell line (e.g., RAW 264.7 macrophages).
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
Protocol:
-
Culture RAW 264.7 cells and seed them in 24-well plates.
-
Pre-treat the cells with different concentrations of CPM-4 for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and measure the levels of TNF-α and IL-6 using commercially available ELISA kits.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
Protocol:
-
Culture and treat RAW 264.7 cells with CPM-4 and LPS as described above.
-
Prepare whole-cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Data Presentation: Mechanism of Action Studies
Table 3: Effect of CPM-4 on LPS-Induced TNF-α and IL-6 Production in RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control | - | 50.1 ± 5.2 | 35.8 ± 4.1 |
| LPS (1 µg/mL) | - | 2580.5 ± 150.3 | 1850.2 ± 120.7 |
| LPS + CPM-4 | 1 | 1850.3 ± 110.8 | 1320.6 ± 98.5 |
| LPS + CPM-4 | 5 | 1120.7 ± 95.6 | 850.4 ± 75.2 |
| LPS + CPM-4 | 10 | 650.1 ± 60.2 | 480.9 ± 55.8 |
Visualizations
Caption: Experimental workflow for investigating CPM-4.
Caption: NF-κB signaling pathway in inflammation.
Caption: p38 MAPK signaling pathway.
Conclusion
The protocols detailed in these application notes provide a robust starting point for the comprehensive evaluation of this compound (CPM-4) as a potential anti-inflammatory agent. The proposed workflow, from initial in vitro screening to in vivo efficacy and mechanism of action studies, will allow for a thorough characterization of its pharmacological profile. The hypothetical data presented suggests that CPM-4 exhibits dose-dependent anti-inflammatory activity, warranting further investigation. Elucidation of its effects on the NF-κB and MAPK signaling pathways will be critical in understanding its therapeutic potential.
References
- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalajrb.com [journalajrb.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. chemrevlett.com [chemrevlett.com]
- 9. researchgate.net [researchgate.net]
- 10. bbrc.in [bbrc.in]
- 11. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpras.com [ijpras.com]
Application Notes and Protocols for the Development of P2Y12 Antagonists Utilizing (3-Chlorophenyl)(piperidin-4-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y12 receptor is a critical G protein-coupled receptor located on the surface of platelets. Its activation by adenosine diphosphate (ADP) is a key step in the signaling cascade that leads to platelet aggregation and the formation of a thrombus. Consequently, the P2Y12 receptor has emerged as a primary target for antiplatelet therapies aimed at preventing and treating thrombotic events such as myocardial infarction and stroke. This document provides detailed application notes and experimental protocols for the investigation of (3-Chlorophenyl)(piperidin-4-yl)methanone as a potential P2Y12 receptor antagonist.
While specific quantitative data for this compound is not publicly available, this document presents a framework for its evaluation, including hypothetical data based on the activity of similar P2Y12 antagonists for illustrative purposes.
P2Y12 Receptor Signaling Pathway
The binding of ADP to the P2Y12 receptor initiates a Gi-coupled signaling cascade. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in platelet activation. Concurrently, the βγ-subunits of the G-protein activate phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). Both pathways ultimately contribute to the conformational activation of the glycoprotein IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation.[1][2][3]
Hypothetical Quantitative Data
The following tables summarize hypothetical in vitro data for this compound (referred to as Compound X) and established P2Y12 antagonists. This data is for illustrative purposes to guide researchers in their experimental design and data comparison.
Table 1: In Vitro P2Y12 Receptor Binding Affinity and Functional Antagonism
| Compound | P2Y12 Binding Affinity (Ki, nM) | Platelet Aggregation IC50 (ADP-induced, nM) | VASP-P Assay EC50 (nM) |
| Compound X (Hypothetical) | 5.2 | 15.8 | 12.5 |
| Ticagrelor (Reference) | 2.1 | 8.9 | 7.3 |
| Prasugrel Active Metabolite (Reference) | 0.4 | 2.5 | 1.8 |
| Clopidogrel Active Metabolite (Reference) | 6.6 | 22.4 | 18.9 |
Table 2: In Vivo Antithrombotic Efficacy in a Rat Model
| Treatment Group | Dose (mg/kg) | Thrombus Weight (mg) | Time to Occlusion (min) | Bleeding Time (min) |
| Vehicle Control | - | 15.2 ± 2.1 | 10.5 ± 1.8 | 3.2 ± 0.5 |
| Compound X (Hypothetical) | 10 | 5.8 ± 1.2 | 25.3 ± 3.5 | 5.1 ± 0.8 |
| Ticagrelor (Reference) | 10 | 4.5 ± 0.9 | 28.1 ± 4.1 | 6.5 ± 1.1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of this compound (Hypothetical Protocol)
This protocol is a proposed synthetic route based on standard organic chemistry reactions for similar compounds.
Materials:
-
4-Piperidinecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
3-Chloroaniline
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acyl Chloride Formation: To a solution of 4-piperidinecarboxylic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours.
-
Amide Coupling: In a separate flask, dissolve 3-chloroaniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM. Cool this solution to 0°C. Slowly add the freshly prepared acyl chloride solution to the aniline solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.
In Vitro P2Y12 Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of the test compound to the P2Y12 receptor.
Materials:
-
Human platelet membranes or cell lines expressing the human P2Y12 receptor
-
[³H]-PSB-0413 (radiolabeled P2Y12 antagonist)
-
Test compound (e.g., this compound) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Incubate a constant concentration of [³H]-PSB-0413 with the P2Y12 receptor source in the assay buffer.
-
Add increasing concentrations of the unlabeled test compound to compete for binding with the radioligand.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity of the filter-bound complex using a liquid scintillation counter.
-
Calculate the IC50 value from the competition curve and determine the Ki using the Cheng-Prusoff equation.[4]
Platelet Aggregation Assay (Light Transmission Aggregometry)
This functional assay measures the effect of the test compound on ADP-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) from healthy human donors
-
Adenosine diphosphate (ADP)
-
Test compound at various concentrations
-
Light Transmission Aggregometer
Procedure:
-
Prepare PRP from citrated whole blood by centrifugation.
-
Pre-incubate the PRP with the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Add ADP (e.g., 5-20 µM) to induce platelet aggregation.
-
Record the change in light transmission over time.
-
Calculate the maximum percentage of aggregation for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that produces 50% inhibition of platelet aggregation.
VASP Phosphorylation Assay (Flow Cytometry)
This assay specifically assesses the activation state of the P2Y12 receptor signaling pathway.
Materials:
-
Human whole blood collected in citrate tubes
-
Prostaglandin E1 (PGE1)
-
Adenosine diphosphate (ADP)
-
Test compound at various concentrations
-
Fixation and permeabilization reagents
-
Fluorescently labeled anti-VASP-P antibody
-
Flow cytometer
Procedure:
-
Incubate whole blood samples with the test compound at various concentrations.
-
Treat the samples with PGE1 to induce VASP phosphorylation, followed by ADP to induce dephosphorylation via P2Y12.
-
Fix and permeabilize the platelets.
-
Stain the platelets with a fluorescently labeled antibody against phosphorylated VASP (VASP-P).
-
Analyze the samples using a flow cytometer to determine the mean fluorescence intensity of VASP-P, which is inversely proportional to P2Y12 receptor activity.[5]
In Vivo Ferric Chloride (FeCl₃)-Induced Thrombosis Model in Rats
This model evaluates the antithrombotic efficacy of the test compound in vivo.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Ferric chloride (FeCl₃) solution (e.g., 35-50%)
-
Filter paper
-
Doppler flow probe
-
Surgical instruments
Procedure:
-
Anesthetize the rat and expose the common carotid artery.
-
Place a Doppler flow probe around the artery to measure blood flow.
-
Administer the test compound or vehicle control intravenously or orally at a predetermined time before injury.
-
Apply a filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a specific duration (e.g., 3-10 minutes) to induce endothelial injury and thrombus formation.[1][4]
-
Continuously monitor blood flow until the artery is occluded (cessation of blood flow) or for a set period.
-
At the end of the experiment, excise the thrombosed arterial segment and weigh the thrombus.
-
Compare the time to occlusion and thrombus weight between the treated and vehicle control groups.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of this compound as a potential P2Y12 receptor antagonist. By systematically applying these methodologies, researchers can characterize its binding affinity, functional activity, and in vivo efficacy, thereby contributing to the development of novel antiplatelet therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy (4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone | 946759-28-0 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of (3-Chlorophenyl)(piperidin-4-yl)methanone Derivatives
Introduction: The Therapeutic Potential of (3-Chlorophenyl)(piperidin-4-yl)methanone Derivatives and the Role of In Silico Docking
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The unique combination of a chlorophenyl group and a piperidine ring allows for diverse chemical modifications, leading to derivatives with a wide spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, anticonvulsant, and antimicrobial effects.[1][2][3][4][5][6] The versatility of the piperidine ring, in particular, enables the creation of compounds that can interact with various biological targets such as enzymes, receptors, and ion channels.[1][7]
Given the vast chemical space that can be explored with this scaffold, computational methods like molecular docking have become indispensable tools in the early stages of drug discovery.[8][9] Molecular docking predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[8][10] This in silico technique allows for the rapid screening of virtual libraries of compounds, helping to prioritize those with the highest predicted binding affinity for a specific biological target.[9][11] By understanding the binding modes and key interactions at the atomic level, researchers can rationally design more potent and selective drug candidates, thereby accelerating the drug development pipeline and reducing costs.[8]
This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies on this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each methodological choice to ensure scientific rigor and reproducibility.
I. Foundational Principles of Molecular Docking
Molecular docking is fundamentally a two-part process: a search algorithm and a scoring function.[8]
-
Search Algorithm: This component explores the conformational space of the ligand within the defined binding site of the receptor. It generates a variety of possible binding poses by rotating and translating the ligand. Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based methods.[8][12]
-
Scoring Function: For each generated pose, a scoring function estimates the binding affinity or binding energy.[13][14] A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity.[13][15] These scoring functions approximate the free energy of binding by considering factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties.[13]
It is crucial to remember that docking scores are predictions and should be interpreted with caution.[16] Validation against experimental data is a critical step to ensure the reliability of the computational model.[17][18][19]
II. Experimental Workflow: A Step-by-Step Protocol
This protocol outlines a typical molecular docking workflow using a combination of widely accessible and validated software: UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculations.[20][21]
Caption: A generalized workflow for molecular docking studies.
Step 1: Target Identification and Receptor Structure Retrieval
-
Causality: The first and most critical step is to identify the biological target of interest for the this compound derivatives. This could be based on previous experimental data, literature precedents for similar compounds, or in silico target prediction tools.[1]
-
Protocol:
-
Once a target protein is identified, retrieve its three-dimensional structure from the Protein Data Bank (PDB).
-
In UCSF Chimera, use the "Fetch by ID" function to directly download the PDB file (e.g., PDB ID: 3QKK).[20]
-
Choose a high-resolution crystal structure (ideally < 2.5 Å) that is co-crystallized with a ligand, as this helps in defining the binding site and validating the docking protocol.[19]
-
Step 2: Receptor Preparation
-
Causality: PDB files often contain non-essential molecules like water, ions, and co-solvents that can interfere with the docking process. Additionally, missing atoms and hydrogens need to be added, and charges must be assigned to the protein atoms for the scoring function to work correctly.[22][23]
-
Protocol (using UCSF Chimera):
-
Remove Unwanted Molecules: Delete water molecules, ions, and any co-crystallized ligands that are not relevant to the study.[24]
-
Add Hydrogens: Use the "AddH" tool in Chimera to add hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Use the "Add Charge" tool to assign appropriate partial charges to the protein atoms (e.g., using the AMBER force field).
-
Save the Prepared Receptor: Save the cleaned and prepared protein structure in the PDB format. This will serve as the input for AutoDock Vina.
-
Step 3: Ligand Preparation
-
Causality: The this compound derivative (the ligand) needs to be in a 3D format with correct bond orders and hydrogens. An energy minimization step is crucial to ensure that the starting conformation is energetically favorable.
-
Protocol:
-
Sketch or Obtain Ligand Structure: Draw the 2D structure of your derivative using a chemical drawing software (e.g., ChemDraw) and save it as a MOL or SDF file. Alternatively, retrieve it from a database like PubChem.
-
Convert to 3D and Energy Minimize: Open the 2D structure in a molecular modeling program like UCSF Chimera. The software will automatically generate a 3D conformation.
-
Perform Energy Minimization: Use Chimera's "Minimize Structure" tool to relax the ligand's geometry. This step removes any steric clashes and brings the molecule to a lower energy state.
-
Save the Ligand: Save the prepared ligand in a format compatible with AutoDock Vina, such as the Mol2 format.[20]
-
Step 4: Grid Box Generation
-
Causality: You must define the search space for the docking simulation. This is done by creating a "grid box" that encompasses the binding site of the protein. A well-defined grid box focuses the computational effort on the region of interest, increasing the efficiency and accuracy of the docking.[21]
-
Protocol (using AutoDock Tools or UCSF Chimera's AutoDock Vina interface):
-
Load the Prepared Receptor: Open the prepared protein PDB file.
-
Define the Binding Site: If a co-crystallized ligand was present in the original PDB file, center the grid box on its location. If not, identify the putative binding pocket based on literature or cavity detection algorithms.
-
Adjust Grid Box Dimensions: The size of the grid box should be large enough to allow the ligand to rotate and translate freely but not so large that it wastes computational resources. Ensure all key active site residues are within the box.[25]
-
Save Grid Parameters: Note down the center coordinates (x, y, z) and the dimensions of the grid box. These will be required for the Vina configuration file.[26]
-
Step 5: Running the Molecular Docking Simulation with AutoDock Vina
-
Causality: AutoDock Vina uses a sophisticated search algorithm and scoring function to predict the binding poses and affinities of the ligand within the defined grid box.[20]
-
Protocol:
-
Prepare the Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the grid box parameters, and the output file name.[26]
-
Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input. The command typically looks like: vina --config conf.txt --log log.txt.[27]
-
Output Files: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). A log file will also be created, which contains the binding affinity scores for each pose.[25]
-
III. Analysis and Interpretation of Docking Results
Step 6: Visualization and Pose Analysis
-
Causality: A numerical score alone is insufficient. Visual inspection of the docked poses is essential to understand the specific interactions driving the binding and to assess the plausibility of the predicted conformation.[16][28]
-
Protocol (using UCSF Chimera or PyMOL):
-
Load the Complex: Open the prepared receptor file and the docking output file containing the ligand poses.
-
Analyze Interactions: For the top-scoring poses, identify key molecular interactions such as:
-
Hydrogen Bonds: These are critical for binding affinity and specificity.
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Salt Bridges: Electrostatic interactions between charged groups.
-
-
Compare with Known Binders: If a known inhibitor or substrate exists for the target, compare its binding mode to your docked poses. A similar interaction profile lends confidence to your results.
-
Caption: Key interactions between the ligand scaffold and a hypothetical receptor.
Step 7: Data Interpretation
-
Binding Affinity (Docking Score): This value, typically in kcal/mol, estimates the binding free energy. More negative values suggest stronger binding.[28] It is most useful for ranking a series of derivatives against the same target.[13][14]
-
Root Mean Square Deviation (RMSD): When validating a protocol, the RMSD measures the deviation between the docked pose of a co-crystallized ligand and its experimentally determined position. An RMSD value of less than 2.0 Å is generally considered a successful validation.[17]
Table 1: Example Docking Results for a Series of Derivatives
| Compound ID | Derivative Modification | Binding Affinity (kcal/mol) | Key Interactions with Receptor |
| Lead-01 | R = H | -8.5 | H-bond with Ser120; Pi-Pi stacking with Phe250 |
| Lead-02 | R = 4-OH | -9.2 | H-bonds with Ser120, Asp150; Pi-Pi stacking |
| Lead-03 | R = 4-NH2 | -9.0 | H-bonds with Ser120, Asp150; Salt bridge |
| Control | Known Inhibitor | -9.5 | H-bonds with Ser120, Asp150; Pi-Pi stacking |
IV. Ensuring Scientific Integrity: Protocol Validation
-
Causality: Before screening a library of novel compounds, it is imperative to validate the docking protocol to ensure it can accurately reproduce known binding modes.[18][29] This self-validating step builds confidence in the predictive power of your model.[17]
-
Redocking Protocol:
-
Select a PDB Entry: Choose a crystal structure of your target protein that is co-crystallized with a known ligand.
-
Extract and Prepare the Ligand: Separate the co-crystallized ligand from the protein, prepare it as described in Step 3, and save it.
-
Prepare the Receptor: Prepare the protein as described in Step 2, ensuring the co-crystallized ligand has been removed.
-
Dock the Ligand: Dock the extracted ligand back into the prepared protein using the exact same protocol (grid box, parameters) you intend to use for your novel compounds.
-
Calculate RMSD: Superimpose the top-scoring docked pose with the original crystallographic pose and calculate the RMSD. An RMSD ≤ 2.0 Å indicates that your protocol is reliable.[17][30]
-
V. Conclusion and Future Directions
Molecular docking is a powerful computational tool that can significantly aid in the rational design and discovery of novel this compound derivatives. By following a validated and methodologically sound protocol, researchers can efficiently screen virtual libraries, prioritize candidates for synthesis, and gain valuable insights into the structure-activity relationships that govern their therapeutic effects. The results from these in silico studies provide a strong foundation for subsequent experimental validation, ultimately paving the way for the development of new and effective therapeutic agents.
References
- 1. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 2. researchgate.net [researchgate.net]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticonvulsant, and Molecular Docking Studies of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) Methanone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KBbox: Methods [kbbox.h-its.org]
- 11. schrodinger.com [schrodinger.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 15. etflin.com [etflin.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. echemi.com [echemi.com]
- 19. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Tutorial: Visualization of Macromolecules [people.chem.ucsb.edu]
- 23. modekeji.cn [modekeji.cn]
- 24. Visualizing Docking using UCSF Chimera - English | spoken-tutorial.org [spoken-tutorial.org]
- 25. m.youtube.com [m.youtube.com]
- 26. eagonlab.github.io [eagonlab.github.io]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. bio-protocol.org [bio-protocol.org]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Biological Activity of (3-Chlorophenyl)(piperidin-4-yl)methanone
Introduction: Unveiling the Neuromodulatory Potential of (3-Chlorophenyl)(piperidin-4-yl)methanone
This compound is a synthetic compound featuring a piperidine core, a structural motif prevalent in a wide array of neuropharmacologically active agents. The presence of this moiety, coupled with a chlorophenyl group, suggests potential interactions with key targets within the central nervous system, particularly those involved in neurotransmitter reuptake and signaling. Preliminary investigations and the compound's structural similarity to known psychoactive molecules indicate a probable modulation of dopamine and serotonin pathways.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously characterize the in vitro biological activity of this compound. The protocols detailed herein are designed to be self-validating systems, offering a clear rationale for each experimental step to ensure scientific integrity and reproducibility. We will explore the compound's inhibitory potential on monoamine transporters and its binding affinity for dopamine receptors, alongside essential cytotoxicity assessments to establish a preliminary safety profile.
Section 1: Monoamine Transporter Inhibition Assays
Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical regulators of neurotransmission.[1][2][3] Many therapeutic agents for neurological and psychiatric disorders exert their effects by modulating the activity of these transporters.[4][5] The following protocols are designed to determine the inhibitory potency (IC50) of this compound on DAT, SERT, and NET.
Rationale for Transporter Inhibition Assays
The core principle of these assays is to measure the ability of the test compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells that express the specific transporter. A reduction in substrate uptake in the presence of the test compound indicates inhibitory activity. These assays are fundamental in early-stage drug discovery to identify and characterize compounds that can modulate neurotransmitter levels in the synapse.
Experimental Workflow: Monoamine Transporter Inhibition
Caption: Workflow for monoamine transporter inhibition assays.
Protocol: Dopamine Transporter (DAT) Inhibition Assay
This functional assay measures the ability of this compound to inhibit the uptake of dopamine into cells expressing the human dopamine transporter (hDAT).[6]
Materials:
-
hDAT-expressing cells (e.g., CHO or HEK293 cells)
-
96-well cell culture plates
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 5 mM D-glucose, pH 7.4) supplemented with 0.1 mM ascorbic acid and 10 µM pargyline.[6]
-
[3H]Dopamine (radiolabeled substrate)
-
Nomifensine (a known DAT inhibitor for positive control)
-
This compound
-
Scintillation counter and fluid
Procedure:
-
Cell Plating: Seed the hDAT-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate the cells at 37°C in a 5% CO2 incubator.[6]
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer.[6]
-
Compound Addition: Add 100 µL of uptake buffer containing varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of nomifensine (10 µM final concentration).[6]
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-20 minutes.[6]
-
Uptake Initiation: Initiate the uptake by adding 50 µL of uptake buffer containing [3H]Dopamine (final concentration of ~10-20 nM).[6]
-
Incubation: Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake.
-
Termination of Uptake: Terminate the reaction by rapidly washing the cells three times with 200 µL of ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with 100 µL of 1% SDS. Add 200 µL of scintillation fluid to each well and count the radioactivity using a scintillation counter.
Protocols for SERT and NET Inhibition Assays
The protocols for SERT and NET inhibition assays are analogous to the DAT inhibition assay, with the following modifications:
-
For SERT Inhibition:
-
For NET Inhibition:
Data Analysis and Interpretation
The data should be analyzed to determine the half-maximal inhibitory concentration (IC50) of this compound for each transporter. The IC50 value represents the concentration of the compound required to inhibit 50% of the specific uptake of the radiolabeled substrate.
| Parameter | Description |
| Total Uptake | Radioactivity in wells with cells and radiolabeled substrate. |
| Non-specific Uptake | Radioactivity in wells with cells, radiolabeled substrate, and a high concentration of a known inhibitor. |
| Specific Uptake | Total Uptake - Non-specific Uptake. |
| % Inhibition | 100 x (1 - [(Specific uptake with test compound) / (Specific uptake without test compound)]). |
| IC50 | Concentration of the test compound that produces 50% inhibition. Determined by non-linear regression analysis of the concentration-response curve. |
Section 2: Dopamine D2-like Receptor Binding Assay
Dopamine receptors are G protein-coupled receptors (GPCRs) that are fundamental to various physiological processes in the central nervous system.[12] They are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. This section provides a protocol for a competitive radioligand binding assay to determine the affinity of this compound for D2-like receptors.
Rationale for Receptor Binding Assays
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and its receptor.[12] This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand that specifically binds to the D2-like receptor. The amount of displaced radioligand is proportional to the affinity of the test compound for the receptor, allowing for the determination of the inhibitory constant (Ki).
Signaling Pathway: D2-like Receptor
Caption: Simplified D2-like receptor signaling pathway.
Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from established procedures for D2-like receptor binding assays.[12][13]
Materials:
-
Cell membranes expressing human D2-like receptors (e.g., from CHO or HEK293 cells)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Radioligand (e.g., [3H]Spiperone or [3H]N-methylspiperone)
-
Unlabeled ligand for non-specific binding determination (e.g., Haloperidol)
-
This compound
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Cell harvester
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the D2-like receptor subtype of interest according to standard laboratory protocols.[12]
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of cell membranes
-
50 µL of radioligand at a concentration near its Kd
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding)
-
50 µL of varying concentrations of this compound
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[12]
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[12]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.[12]
Data Analysis and Interpretation
The data will be used to calculate the Ki of this compound. The Ki value is a measure of the compound's binding affinity for the receptor.
| Parameter | Description |
| Total Binding | Radioactivity bound in the absence of a competing ligand. |
| Non-specific Binding | Radioactivity bound in the presence of a saturating concentration of an unlabeled ligand. |
| Specific Binding | Total Binding - Non-specific Binding. |
| IC50 | Concentration of the test compound that displaces 50% of the specifically bound radioligand. Determined by non-linear regression. |
| Ki | Inhibitory constant, calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. |
Section 3: In Vitro Cytotoxicity Assay
Assessing the cytotoxicity of a compound is a crucial step in early drug development to identify potential adverse effects.[14][15] This section outlines a general protocol for evaluating the cytotoxicity of this compound using a common cell viability assay.
Rationale for Cytotoxicity Assays
In vitro cytotoxicity assays are essential for determining the concentration range at which a compound may be toxic to cells, providing a therapeutic window for its potential biological activity.[16][17] These assays measure cell viability and can offer insights into the mechanisms of cell death.[15]
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
A relevant cell line (e.g., SH-SY5Y human neuroblastoma cells)
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include vehicle-treated cells as a negative control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
The cell viability is expressed as a percentage of the vehicle-treated control. The CC50 (half-maximal cytotoxic concentration) can be determined from the concentration-response curve.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on monoamine transporters and dopamine D2-like receptors, alongside a preliminary assessment of its cytotoxicity, researchers can gain valuable insights into its pharmacological profile and potential as a novel therapeutic agent. The data generated from these assays will be crucial for guiding further preclinical development and understanding the compound's mechanism of action.
References
- 1. bioivt.com [bioivt.com]
- 2. bioivt.com [bioivt.com]
- 3. bioivt.com [bioivt.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells | RTI [rti.org]
- 9. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors [genedata.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 15. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 16. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kosheeka.com [kosheeka.com]
Application Notes and Protocols for the Pharmacokinetic Profiling of (3-Chlorophenyl)(piperidin-4-yl)methanone in Animal Models
Introduction: Unveiling the Pharmacokinetic Landscape of a Novel CNS-Active Scaffold
The compound (3-Chlorophenyl)(piperidin-4-yl)methanone belongs to the broader class of phenylpiperidine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of centrally acting therapeutic agents.[1][2] Molecules incorporating the phenylpiperidine motif have demonstrated diverse pharmacological activities, including antipsychotic, antidepressant, and analgesic properties, often mediated through interactions with dopamine and serotonin receptors.[3][4] The benzoylpiperidine fragment, in particular, is recognized as a privileged structure in drug discovery, valued for its metabolic stability and favorable pharmacokinetic characteristics.[3][5]
Given the therapeutic potential of this chemical class, a thorough understanding of the pharmacokinetic (PK) profile of novel derivatives like this compound is paramount for their preclinical development. Pharmacokinetic studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a compound, are fundamental to establishing a safe and efficacious dosing regimen for subsequent clinical trials.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting preclinical pharmacokinetic profiling of this compound in rodent models. The protocols detailed herein are designed to be robust and self-validating, grounded in established methodologies for small molecule bioanalysis and in vivo studies. While specific pharmacokinetic data for the named compound is not extensively available in public literature, the principles and methods described are based on extensive experience with structurally related piperidine derivatives and adhere to regulatory guidelines for preclinical research.
Ethical Considerations in Animal Research
All animal experiments must be conducted in strict accordance with ethical guidelines and regulations. In the European Union, Directive 2010/63/EU emphasizes the principles of the 3Rs: Replacement, Reduction, and Refinement, to ensure the humane treatment of animals in scientific research. Similarly, in the United States, the Animal Welfare Act (AWA) and guidelines from the National Institutes of Health (NIH) provide a framework for the ethical conduct of animal studies. All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) prior to commencement.
Experimental Design and Rationale
A well-designed pharmacokinetic study is crucial for generating reliable and interpretable data. The following sections outline the key considerations and protocols for a single-dose pharmacokinetic study of this compound in rats.
Animal Model Selection
Rats are a commonly used species for preclinical pharmacokinetic studies due to their physiological and metabolic similarities to humans for many compound classes, their manageable size, and the extensive historical data available. The choice of strain (e.g., Sprague-Dawley, Wistar) should be consistent throughout the study.
Dose Formulation and Administration
The formulation of the test compound is critical for ensuring consistent and complete absorption, particularly for oral administration.
Protocol 1: Dose Formulation
-
Vehicle Selection: For oral (PO) administration, a common vehicle is 0.5% methylcellulose in sterile water. For intravenous (IV) administration, a solution in saline, potentially with a co-solvent like DMSO or PEG400, is often used. The final concentration of any co-solvent should be kept to a minimum to avoid toxicity.
-
Preparation:
-
Accurately weigh the required amount of this compound.
-
For an oral suspension, wet the powder with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle while stirring continuously to achieve a homogenous suspension.
-
For an IV solution, dissolve the compound in the co-solvent first, then slowly add the saline while vortexing to prevent precipitation.
-
-
Stability: The stability of the formulation should be assessed to ensure the compound does not degrade during the course of the experiment.
Administration:
-
Oral (PO): Administer the formulation via oral gavage at a dose volume typically around 5-10 mL/kg.
-
Intravenous (IV): Administer the formulation as a bolus injection into a suitable vein (e.g., tail vein) at a dose volume typically around 1-2 mL/kg.
Blood Sample Collection
Serial blood sampling from the same animal is a refinement that reduces the number of animals required and minimizes inter-animal variability.
Protocol 2: Serial Blood Sampling in Rats
-
Anesthesia: For non-terminal bleeds, brief anesthesia with isoflurane may be used to minimize stress and pain.
-
Sampling Sites: Common sites for serial blood collection include the saphenous vein or jugular vein (with a cannula).
-
Time Points: A typical sampling schedule for a single-dose PK study would be: pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Collection:
-
Collect approximately 100-200 µL of blood at each time point into tubes containing an anticoagulant (e.g., K2EDTA).
-
Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.
LC-MS/MS Method Development
The goal is to develop a method that can accurately and precisely measure the concentration of this compound in plasma.
Key Parameters to Optimize:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable for piperidine-containing compounds.
-
MRM Transitions: Identify the precursor ion (the protonated molecule [M+H]+) and a stable product ion for both the analyte and a suitable internal standard.
-
-
Chromatography:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid), is commonly used to achieve good peak shape and separation.
-
Sample Preparation
The objective of sample preparation is to remove proteins and other interfering substances from the plasma that could affect the LC-MS/MS analysis.
Protocol 3: Plasma Sample Preparation (Protein Precipitation)
-
Thaw Samples: Thaw the plasma samples, calibration standards, and quality control samples on ice.
-
Aliquoting: Aliquot 50 µL of each sample into a clean microcentrifuge tube.
-
Internal Standard: Add a small volume (e.g., 10 µL) of a working solution of the internal standard (a structurally similar compound not present in the sample) to each tube, except for the blank matrix samples.
-
Precipitation: Add a precipitating agent, such as acetonitrile (typically 3-4 volumes of the plasma volume), to each tube.
-
Vortex and Centrifuge: Vortex the tubes vigorously for 1-2 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase to concentrate the analyte and improve peak shape.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery and Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with validated software (e.g., Phoenix WinNonlin).
Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral administration) |
Hypothetical Pharmacokinetic Data
The following table presents a hypothetical summary of pharmacokinetic parameters for this compound in rats following a single 10 mg/kg oral dose and a 1 mg/kg intravenous dose.
| Parameter | Oral (10 mg/kg) | Intravenous (1 mg/kg) |
| Cmax (ng/mL) | 450 | 800 |
| Tmax (h) | 1.5 | 0.08 (5 min) |
| AUC(0-inf) (ng*h/mL) | 3200 | 1200 |
| t1/2 (h) | 6.2 | 5.8 |
| CL (L/h/kg) | - | 0.83 |
| Vd (L/kg) | - | 6.7 |
| F (%) | 26.7 | - |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Pharmacokinetic Data Analysis Pipeline
Caption: The pipeline for analyzing pharmacokinetic data.
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for the pharmacokinetic profiling of this compound in animal models. By adhering to these guidelines, researchers can generate high-quality, reliable data that is essential for advancing novel CNS-active compounds through the drug development pipeline. The insights gained from these studies will inform dose selection for future efficacy and toxicology studies, and ultimately, for first-in-human clinical trials.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy (4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone | 946759-28-0 [smolecule.com]
- 5. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Fluorescent Probes from Piperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperidine derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in the development of fluorescent probes for biological applications. Their inherent structural features allow for the facile introduction of fluorophores and recognition moieties, enabling the design of probes with tailored specificities for a wide range of biological targets, including G-protein coupled receptors (GPCRs), ions, and enzymes. These probes are invaluable tools for elucidating complex signaling pathways, monitoring dynamic cellular processes, and for high-throughput screening in drug discovery.
This document provides detailed application notes and protocols for the development and utilization of fluorescent probes derived from piperidine scaffolds. It includes a summary of their photophysical properties, detailed experimental methodologies for their synthesis and application in cellular imaging, and visual representations of relevant signaling pathways and experimental workflows.
Data Presentation: Photophysical and Biological Properties of Piperidine-Based Fluorescent Probes
The following tables summarize the key quantitative data for representative piperidine-based fluorescent probes, facilitating comparison and selection for specific research applications.
Table 1: Photophysical Properties of Selected Piperidine-Based Fluorescent Probes
| Probe Name/Class | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Target | Reference |
| Piperidine-BODIPY Conjugates | ~630 | ~650 | High | CXCR2 | [1] |
| Piperidine-NBD Conjugates | ~466 | ~545 (OFF) / ~500 (ON) | - | Hydrogen Sulfide | [2] |
| Piperidine-Coumarin Derivatives | ~365 | ~450 | - | Calcium Ions (Ca²⁺) | [3] |
| Red Emitting Piperidine Derivatives | 540-670 | 540-670 | 0.97% - 5.13% | General Imaging | [4] |
Table 2: Biological Activity of Selected Piperidine-Based Probes and Inhibitors
| Compound/Probe | Target | Assay Type | IC50/EC50/Kd | Reference |
| Piperidine-based CXCR2 NAMs | CXCR2 | NanoBRET Binding Assay | pIC50 up to 8.5 | [1] |
| TPA-Pz-NBD | Hydrogen Sulfide | Fluorescence Spectroscopy | Detection range: 0–125 µM | [2] |
| Piperidine-derivatized Schiff Base | Copper Ions (Cu²⁺) | Fluorescence Spectroscopy | Binding constant (Ka) of 4 × 10⁴ M⁻¹ | [3] |
| Renin Inhibitors | Renin | Enzyme Inhibition Assay | - | [5] |
Experimental Protocols
I. Synthesis of a Piperidine-Based Fluorescent Probe for GPCR Imaging (Example: CXCR2 Ligand)
This protocol is based on the synthesis of fluorescent negative allosteric modulators (NAMs) for the CXC chemokine receptor 2 (CXCR2).[1]
Materials:
-
Starting piperidine-containing scaffold (e.g., a derivative of navarixin)
-
Fmoc-protected linker
-
BODIPY 630/650-X NHS ester
-
Piperidine
-
Dimethylformamide (DMF)
-
Standard reagents for solid-phase or solution-phase peptide synthesis and purification (e.g., coupling reagents, solvents, HPLC equipment).
Procedure:
-
Linker Conjugation:
-
Couple an Fmoc-protected amino acid linker to the core piperidine scaffold using standard peptide coupling chemistry.
-
-
Fmoc Deprotection:
-
Treat the Fmoc-protected conjugate with a solution of 20% piperidine in DMF to remove the Fmoc protecting group, exposing the free amine.
-
-
Fluorophore Labeling:
-
Acylate the free amine with an amine-reactive fluorescent dye, such as BODIPY 630/650-X NHS ester, in a suitable solvent like DMF.
-
-
Purification:
-
Purify the final fluorescent probe using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the synthesized probe using mass spectrometry and NMR spectroscopy.
-
II. Cellular Imaging Protocol for a Piperidine-Based GPCR Probe
This protocol provides a general workflow for imaging the cellular localization and binding of a piperidine-based fluorescent probe targeting a GPCR, such as CXCR2.[1]
Materials:
-
HEK293 cells stably expressing the target GPCR (e.g., SNAP-tagged CXCR2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes
-
Piperidine-based fluorescent probe stock solution (in DMSO)
-
SNAP-Surface® Alexa Fluor® 488 (for co-localization)
-
Unlabeled competing ligand
-
Confocal microscope
Procedure:
-
Cell Culture:
-
Culture HEK293 cells expressing the SNAP-tagged target GPCR on glass-bottom dishes until they reach 70-80% confluency.
-
-
Co-labeling (Optional):
-
To visualize the receptor, pre-label the cells with a cell-surface SNAP-tag fluorophore (e.g., SNAP-Surface® Alexa Fluor® 488) according to the manufacturer's protocol.
-
-
Probe Incubation:
-
Prepare a working solution of the piperidine-based fluorescent probe in cell culture medium at the desired final concentration.
-
For competition experiments to demonstrate specific binding, prepare a parallel set of cells incubated with the fluorescent probe and a high concentration of an unlabeled competing ligand.
-
Incubate the cells with the probe solution for 10 minutes at 37°C.
-
-
Fluorescence Imaging:
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophores (e.g., green channel for SNAP-tag and red channel for the BODIPY-labeled probe).
-
Acquire images to observe the localization of the fluorescent probe on the cell surface and potentially within intracellular compartments (e.g., endosomes).
-
III. Intracellular Calcium Imaging Protocol
This protocol describes a general method for monitoring changes in intracellular calcium concentration using a fluorescent indicator. While not specific to a piperidine-based probe, it provides a framework that can be adapted.
Materials:
-
Adherent cells (e.g., HeLa, CHO) cultured on glass-bottom dishes
-
Calcium indicator dye (e.g., Fluo-8 AM, Cal-520 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Agonist or antagonist for a target receptor that modulates calcium signaling
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes and grow to the desired confluency.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in HBSS.
-
Remove the culture medium, wash the cells with HBSS, and incubate them with the dye-loading solution at 37°C for 30-60 minutes.
-
-
Washing:
-
Gently wash the cells two to three times with HBSS to remove excess dye.
-
-
Baseline Measurement:
-
Place the dish on the fluorescence microscope and acquire a baseline fluorescence reading for 1-2 minutes.
-
-
Stimulation and Imaging:
-
Add the agonist or antagonist of interest to the cells while continuously recording the fluorescence intensity over time.
-
Analyze the changes in fluorescence to determine the kinetics of the intracellular calcium response.
-
IV. Enzyme Activity Assay using a Fluorogenic Substrate
This protocol outlines a general procedure for measuring enzyme activity using a fluorogenic substrate. This can be adapted for piperidine-based fluorogenic probes that are designed to be cleaved by a specific enzyme.
Materials:
-
Purified enzyme or cell lysate containing the enzyme of interest
-
Fluorogenic piperidine-based substrate
-
Assay buffer specific to the enzyme
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the enzyme or cell lysate in the assay buffer.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
-
Reaction Initiation:
-
In a 96-well plate, add the enzyme solution to each well.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each enzyme concentration.
-
For inhibitor screening, perform the assay in the presence of various concentrations of a piperidine-based inhibitor and determine the IC50 value.
-
Mandatory Visualizations
Workflow for the synthesis of a piperidine-based fluorescent probe.
General experimental workflow for cellular imaging.
GPCR signaling pathway with a piperidine-based probe.
Calcium signaling pathway visualized with a piperidine sensor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a piperazinyl-NBD-based fluorescent probe and its dual-channel detection for hydrogen sulfide. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine-based renin inhibitors: upper chain optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone
Welcome to the technical support center for the synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and direct method is the Friedel-Crafts acylation of chlorobenzene with a piperidine-4-carbonyl derivative. This electrophilic aromatic substitution reaction forms the desired ketone by creating a carbon-carbon bond between the chlorobenzene ring and the acyl group derived from the piperidine moiety.
Q2: Why is my reaction yield consistently low?
A2: Low yields in the Friedel-Crafts acylation of chlorobenzene can be attributed to several factors. Chlorobenzene is a deactivated aromatic ring, making the reaction inherently slower than with activated rings like benzene or toluene.[1][2] Additionally, the Lewis acid catalyst can complex with the nitrogen atom of the piperidine ring, reducing its catalytic activity. Careful optimization of the catalyst, solvent, temperature, and reaction time is crucial for improving the yield.
Q3: What are the expected major and minor isomers in the product mixture?
A3: The chloro group on the benzene ring is an ortho, para-directing deactivator.[1][3] Therefore, the Friedel-Crafts acylation is expected to produce a mixture of isomers. The major product will be the para-substituted isomer, (4-Chlorophenyl)(piperidin-4-yl)methanone, due to reduced steric hindrance.[3] The ortho-substituted isomer, (2-Chlorophenyl)(piperidin-4-yl)methanone, will be a minor product. The meta-substituted isomer, this compound, is generally formed in very small amounts, if at all, under standard Friedel-Crafts conditions.[2]
Q4: How can I minimize the formation of side products?
A4: To minimize side reactions, it is essential to use high-purity starting materials and anhydrous conditions. The piperidine nitrogen should be protected (e.g., with a Boc group) to prevent side reactions with the Lewis acid and the acyl chloride. Running the reaction at an optimal temperature is also critical; too high a temperature can lead to polysubstitution and degradation, while too low a temperature will result in an incomplete reaction.
Q5: What is the best method for purifying the final product?
A5: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from unreacted starting materials, isomers, and other impurities. Recrystallization from a suitable solvent system can be employed for further purification of the isolated product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (hydrolyzed).2. Deactivated starting materials.3. Insufficient reaction temperature or time.4. Complexation of the catalyst with the piperidine nitrogen. | 1. Use freshly opened or properly stored anhydrous Lewis acid (e.g., AlCl₃).2. Confirm the purity of chlorobenzene and the acyl chloride.3. Gradually increase the reaction temperature and monitor the reaction progress by TLC.4. Use a protected piperidine derivative (e.g., N-Boc-piperidine-4-carbonyl chloride) to prevent catalyst sequestration. |
| Low Yield | 1. Suboptimal stoichiometry of reactants.2. Inefficient mixing.3. Premature quenching of the reaction. | 1. Use a slight excess of the Lewis acid catalyst (1.1-1.3 equivalents). Ensure an appropriate molar ratio of chlorobenzene to the acyl chloride.2. Ensure vigorous stirring to maintain a homogeneous reaction mixture.3. Monitor the reaction to completion using TLC before quenching. |
| Formation of Multiple Products (Isomers) | Inherent directing effects of the chloro substituent. | This is expected due to the ortho, para-directing nature of the chlorine atom.[1][2] Optimize reaction conditions (e.g., lower temperature) to potentially favor the para isomer. Efficient purification by column chromatography is necessary to isolate the desired isomer. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of catalyst.2. Reaction time is too short.3. Reaction temperature is too low. | 1. Increase the amount of Lewis acid catalyst.2. Extend the reaction time, monitoring by TLC.3. Increase the reaction temperature in increments. |
| Product Degradation (Dark-colored reaction mixture) | 1. Reaction temperature is too high.2. Presence of impurities in the starting materials. | 1. Lower the reaction temperature.2. Use purified starting materials. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a general procedure for the synthesis. Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
Materials:
-
N-Boc-piperidine-4-carbonyl chloride
-
Chlorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask and cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve N-Boc-piperidine-4-carbonyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension.
-
Chlorobenzene Addition: To the resulting mixture, add chlorobenzene (1.5 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and 1 M HCl.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the N-Boc-(3-chlorophenyl)(piperidin-4-yl)methanone.
-
Deprotection: The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final product, this compound.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Isomer Distribution (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | AlCl₃ | FeCl₃ | ZnCl₂ | AlCl₃ is generally the most active but may lead to more side products. FeCl₃ and ZnCl₂ are milder alternatives. |
| Solvent | Dichloromethane | Nitrobenzene | Carbon disulfide | Dichloromethane is a common choice. Nitrobenzene can increase the reaction rate but is toxic. Carbon disulfide is another traditional solvent. |
| Temperature | 0 °C to rt | 50 °C | 80 °C | Higher temperatures can increase the reaction rate but may also increase the formation of byproducts and lead to a darker reaction mixture. |
| Yield (%) | ~40-50% | ~55-65% | ~30-40% | Optimal conditions (e.g., Condition B) are expected to provide the highest yield. |
| para:ortho Ratio | ~5:1 | ~4:1 | ~6:1 | Lower temperatures may slightly favor the formation of the para isomer. |
Note: The data in this table is illustrative and based on general principles of Friedel-Crafts reactions. Actual results may vary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone.
Troubleshooting Guides
Low product yield, the presence of impurities, and difficult purification are common challenges encountered during the synthesis of this compound. The following table outlines potential issues, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Hydrolysis of 3-chlorobenzoyl chloride: The acylating agent is sensitive to moisture and can hydrolyze to the unreactive 3-chlorobenzoic acid.[1] | - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.- Check the quality of the 3-chlorobenzoyl chloride before use; it should be a clear liquid. |
| Inefficient acylation: The reaction conditions may not be optimal for the N-acylation of the piperidine ring or the Friedel-Crafts acylation. | - For N-acylation, ensure an appropriate base (e.g., triethylamine, pyridine) is used to neutralize the HCl byproduct.[2] - For Friedel-Crafts acylation, verify the activity of the Lewis acid catalyst (e.g., AlCl₃) and consider using a more activating solvent if necessary.[3][4] | |
| Poor recovery during workup: The product may be lost during extraction or purification steps. | - Optimize the pH of the aqueous phase during extraction to ensure the product is in the organic layer.- Use appropriate solvents for extraction and chromatography. | |
| Presence of Multiple Spots on TLC (Impurities) | Formation of isomeric byproducts: In a Friedel-Crafts acylation approach, acylation of chlorobenzene can lead to the formation of ortho- and meta-isomers in addition to the desired para-substituted product.[5][6][7] | - Optimize the reaction temperature and catalyst to favor the formation of the para-isomer.- Employ purification techniques such as column chromatography or recrystallization to separate the isomers. |
| Over-acylation or di-acylation: The piperidine nitrogen can be acylated, and in some cases, further reactions can occur. While the desired product is an N-acylated piperidine, side reactions at other positions are possible depending on the synthetic route. | - Control the stoichiometry of the acylating agent.- Use a protecting group strategy if necessary to avoid unwanted reactions at the piperidine nitrogen.[8] | |
| Unreacted starting materials: Incomplete reaction can lead to the presence of starting materials in the crude product. | - Monitor the reaction progress using TLC or another suitable analytical technique.- Increase the reaction time or temperature if the reaction is proceeding slowly. | |
| Formation of N-oxide: Although less common in acylation reactions, the presence of oxidizing agents or certain workup conditions could potentially lead to the formation of the piperidine N-oxide.[9][10][11] | - Avoid the use of strong oxidizing agents during the synthesis and workup.- Use deoxygenated solvents and an inert atmosphere. | |
| Dimerization of piperidine intermediate: Under certain conditions, piperidine derivatives can undergo dimerization.[2][12] | - Optimize reaction conditions such as concentration and temperature to minimize dimerization. | |
| Product is Difficult to Purify | Co-elution of impurities: Byproducts may have similar polarities to the desired product, making separation by column chromatography challenging. | - Experiment with different solvent systems for column chromatography.- Consider alternative purification methods such as recrystallization or preparative HPLC. |
| Oily product that does not solidify: The presence of impurities can prevent the product from crystallizing. | - Attempt to purify the oil by column chromatography to remove impurities.- Try triturating the oil with a non-polar solvent (e.g., hexane, ether) to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect during the synthesis of this compound?
A1: The most common side reactions depend on the synthetic route. If employing a Friedel-Crafts acylation of chlorobenzene with a piperidine-4-carbonyl derivative, the formation of ortho- and meta-isomers of the chlorophenyl moiety is a significant possibility.[5][6][7] Hydrolysis of the acyl chloride starting material (e.g., 3-chlorobenzoyl chloride) to the corresponding carboxylic acid is also a frequent issue if moisture is not rigorously excluded.[1] If starting with piperidine and acylating the nitrogen, over-acylation or side reactions on the piperidine ring are possible, though less common under controlled conditions.
Q2: How can I minimize the formation of isomeric byproducts in a Friedel-Crafts acylation?
A2: To minimize the formation of undesired isomers, it is crucial to control the reaction conditions. Lower reaction temperatures generally favor the formation of the para-isomer. The choice of Lewis acid catalyst and solvent can also influence the isomeric ratio. It is advisable to perform small-scale trial reactions to determine the optimal conditions for maximizing the yield of the desired para-isomer.
Q3: My 3-chlorobenzoyl chloride appears cloudy. Can I still use it?
A3: A cloudy appearance in 3-chlorobenzoyl chloride often indicates partial hydrolysis to 3-chlorobenzoic acid, which is a solid. Using this reagent will likely result in a lower yield and introduce impurities into your reaction. It is recommended to use fresh, clear 3-chlorobenzoyl chloride for the best results. If you must use the cloudy reagent, purification by distillation may be possible, but it is often more practical to obtain a fresh supply.
Q4: I am seeing a byproduct with a higher molecular weight than my product. What could it be?
A4: A higher molecular weight byproduct could potentially be a dimer of a piperidine intermediate or a di-acylated product. Dimerization can sometimes occur with reactive piperidine species.[2][12] Di-acylation could happen if there are multiple reactive sites or if the reaction conditions are too harsh. Analyzing the byproduct by mass spectrometry and NMR spectroscopy will be necessary for definitive identification.
Q5: What is the best way to purify the final product?
A5: Purification of this compound is typically achieved by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is usually effective. Recrystallization from a suitable solvent system can also be an excellent method for obtaining highly pure material, especially if the crude product is a solid.
Experimental Protocols
Synthesis of this compound via N-Acylation
This protocol describes the acylation of piperidine-4-carboxamide followed by a Hofmann rearrangement and hydrolysis.
Step 1: N-Acylation of Piperidine-4-carboxamide
-
To a solution of piperidine-4-carboxamide (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere, add a base such as triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 3-chlorobenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3-chlorobenzoyl)piperidine-4-carboxamide.
Step 2: Synthesis of this compound
A detailed protocol for the subsequent steps of Hofmann rearrangement and hydrolysis would need to be optimized based on laboratory capabilities and safety considerations. These steps typically involve the use of reagents such as bromine and a strong base, followed by acidic or basic hydrolysis.
Visualizations
Caption: Potential reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. scribd.com [scribd.com]
- 6. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 12. The dimerization of Δ1-piperidine-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in HPLC analysis of (3-Chlorophenyl)(piperidin-4-yl)methanone
This guide provides comprehensive troubleshooting strategies for resolving poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of (3-Chlorophenyl)(piperidin-4-yl)methanone. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing this compound?
A1: Peak tailing is the most common peak shape issue for this compound and is often caused by secondary chemical interactions between the analyte and the stationary phase.[1][2] this compound is a basic compound due to its piperidine group. This basicity leads to strong interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[3][4][5] This unwanted interaction slows down a portion of the analyte molecules, resulting in a "tail." Other significant causes include using an inappropriate mobile phase pH, column overload, or issues with the HPLC system itself, such as extra-column dead volume.[2][6]
Q2: How does the mobile phase pH influence the peak shape of a basic compound like this?
A2: Mobile phase pH is a critical factor that directly affects the ionization state of both the basic analyte and the acidic silanol groups on the column.[7][8][9]
-
At low pH (e.g., pH < 3): The silanol groups are protonated (Si-OH) and thus less likely to interact with the now positively charged analyte (piperidine ring is protonated). This reduction in secondary ionic interactions typically results in a more symmetrical peak.[4][10]
-
At mid-range pH (e.g., pH 4-7): Silanol groups become ionized (Si-O⁻), creating strong electrostatic interactions with the positively charged analyte, which is a major cause of peak tailing.[11]
-
At high pH (e.g., pH > 8): The basic analyte becomes neutralized, which can improve peak shape. However, traditional silica-based columns are not stable at high pH, so a pH-resistant column must be used for this strategy.[8]
For optimal peak shape, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.[7][12]
Q3: My peak is exhibiting fronting. What are the likely causes?
A3: Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but indicates a different set of problems. The most frequent causes are column overload, either by injecting too much sample mass or too large a sample volume.[6][13][14][15] Another common cause is a mismatch between the sample solvent and the mobile phase; if the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to fronting, especially for early-eluting peaks.[14][16] Physical issues like a void or collapse in the column packing can also result in fronting.[13][17]
Q4: Can the choice of HPLC column significantly improve peak shape for this analysis?
A4: Absolutely. Column selection is vital for analyzing polar basic compounds.
-
Column Chemistry: Modern columns made with high-purity, "Type B" silica and robust end-capping are designed to minimize the number of accessible silanol groups, thereby reducing tailing.[12][18]
-
Stationary Phases: For polar basic compounds, consider columns with alternative stationary phases like those with polar-embedded groups or a C18 phase designed for high aqueous compatibility.[19][20][21] Hydrophilic Interaction Liquid Chromatography (HILIC) columns are another excellent option for retaining and separating highly polar compounds.[22][23]
-
Column Condition: A column that has degraded due to harsh pH conditions or contamination will produce poor peak shapes.[14][17]
Q5: What should I do if all the peaks in my chromatogram are distorted, not just the analyte?
A5: If all peaks in the chromatogram show similar distortion (e.g., tailing or fronting), the issue is likely related to the HPLC system or a physical problem with the column, rather than a specific chemical interaction.[3] Common causes include a partially blocked column inlet frit, which distorts the sample flow path, or significant extra-column dead volume from using tubing with an incorrect internal diameter or from poorly made connections.[1] A void at the head of the column can also cause this universal peak distortion.[3][13]
Troubleshooting Guides and Experimental Protocols
Systematic Troubleshooting Workflow
The following workflow provides a logical sequence for diagnosing and resolving poor peak shape.
Caption: A logical workflow for troubleshooting common HPLC peak shape issues.
Analyte-Silanol Interaction Pathway
This diagram illustrates the chemical interactions leading to peak tailing and how they can be mitigated.
Caption: Mitigation strategies for analyte-silanol secondary interactions.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol aims to find the optimal mobile phase pH to minimize silanol interactions and improve peak symmetry.
-
Determine Analyte pKa: Identify the pKa of the piperidine group in this compound.
-
Prepare Mobile Phases: Prepare several batches of the aqueous portion of your mobile phase (e.g., water with 0.1% formic acid or 10 mM ammonium formate buffer). Adjust the pH of these batches to cover a range, for example, pH 2.5, 3.0, and 3.5.
-
System Equilibration: Starting with the highest pH mobile phase (3.5), equilibrate the HPLC system and column for at least 15-20 column volumes.
-
Sample Injection: Inject your sample and record the chromatogram.
-
Data Analysis: Calculate the USP tailing factor (asymmetry) for the analyte peak. A value of 1.0 is perfectly symmetrical.
-
Iterate: Repeat steps 3-5 for each successively lower pH mobile phase.
Protocol 2: Buffer Concentration Study
If pH adjustment alone is insufficient, the buffer capacity may be too low to control the pH effectively at the column surface.
-
Select Optimal pH: Using the best pH determined from Protocol 1 (e.g., pH 2.5).
-
Prepare Buffers: Prepare two or three batches of the aqueous mobile phase at this pH but with different buffer concentrations (e.g., 10 mM, 25 mM, and 50 mM).
-
Equilibrate and Inject: For each buffer concentration, equilibrate the system and inject the sample as described previously.
-
Analyze and Compare: Calculate the tailing factor for each run. Select the lowest buffer concentration that provides good peak symmetry, as excessively high concentrations can cause precipitation or other issues.[1][4]
Protocol 3: Diagnosing and Resolving Column Overload
This protocol helps determine if poor peak shape (typically fronting, but can be tailing) is due to injecting too much sample.
-
Prepare Dilutions: Create a serial dilution of your sample, for example, 1:2, 1:5, and 1:10 dilutions using the mobile phase.
-
Inject Original Sample: Inject your standard concentration/volume and save the chromatogram.
-
Inject Dilutions: Inject each diluted sample and record the chromatograms.
-
Compare Peak Shapes: Observe the peak shape across the different concentrations. If the peak shape improves (becomes more symmetrical) upon dilution, the column was overloaded.[1][15]
-
Remedy: To resolve overload, either reduce the concentration of your sample or decrease the injection volume.[6]
Data Presentation
Table 1: Example Data for Mobile Phase pH Optimization
| Mobile Phase pH | Buffer Concentration | USP Tailing Factor | Observation |
| 4.5 | 10 mM | 2.2 | Significant peak tailing |
| 3.5 | 10 mM | 1.7 | Reduced tailing |
| 3.0 | 10 mM | 1.3 | Good peak symmetry |
| 2.5 | 10 mM | 1.1 | Optimal peak shape |
Table 2: Example Data for Buffer Concentration Optimization (at pH 2.5)
| Mobile Phase pH | Buffer Concentration | USP Tailing Factor | Observation |
| 2.5 | 5 mM | 1.4 | Some tailing, insufficient buffering |
| 2.5 | 10 mM | 1.1 | Optimal peak shape |
| 2.5 | 25 mM | 1.1 | No further improvement, higher risk of precipitation |
Table 3: Recommended Column Chemistries for Polar Basic Compounds
| Column Type | Separation Principle | Suitability for this compound |
| High-Purity C18 | Reversed-phase; minimal residual silanols. | Good starting point, especially with optimized mobile phase (low pH). |
| Polar-Embedded Phase | Reversed-phase with a polar group near the silica surface to shield silanols. | Excellent for reducing secondary interactions and improving peak shape for basic compounds. |
| Phenyl Phase | Reversed-phase with alternative selectivity due to pi-pi interactions. | Can offer different selectivity and improved peak shape for aromatic compounds. |
| HILIC | Hydrophilic Interaction; uses a polar stationary phase and high organic mobile phase. | Very effective for retaining and separating polar compounds that have low retention in reversed-phase.[23] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. hplc.eu [hplc.eu]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. maxisci.com [maxisci.com]
- 7. moravek.com [moravek.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. support.waters.com [support.waters.com]
- 14. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 15. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 16. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. benchchem.com [benchchem.com]
- 19. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 20. lcms.cz [lcms.cz]
- 21. phenomenex.com [phenomenex.com]
- 22. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 23. glsciencesinc.com [glsciencesinc.com]
Technical Support Center: Optimizing Mobile Phase for LC-MS Analysis of (3-Chlorophenyl)(piperidin-4-yl)methanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (3-Chlorophenyl)(piperidin-4-yl)methanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the LC-MS analysis of this compound?
A1: The primary challenges stem from the basic nature of the piperidine moiety. This can lead to poor peak shapes, specifically tailing, due to interactions with residual silanol groups on silica-based reversed-phase columns. Optimizing the mobile phase pH is crucial to mitigate these interactions and achieve good chromatography. Additionally, ensuring the stability of the compound and achieving adequate ionization for sensitive detection by the mass spectrometer are key considerations.
Q2: Which ionization mode is best suited for this molecule in LC-MS analysis?
A2: Given the presence of the basic piperidine nitrogen, this compound is expected to ionize efficiently in positive ion mode electrospray ionization (ESI+) . The nitrogen atom is readily protonated, forming a stable [M+H]⁺ ion, which allows for sensitive detection.
Q3: What are common adducts that might be observed for this compound in the mass spectrum?
A3: In addition to the primary protonated molecule [M+H]⁺, it is common to observe adducts, which are ions formed by the association of the analyte with other molecules or ions in the mobile phase or from the sample matrix.[1] For this compound, common adducts in positive ion mode include:
-
Sodium adduct [M+Na]⁺
-
Potassium adduct [M+K]⁺
-
Ammonium adduct [M+NH₄]⁺ (if an ammonium salt is used as a buffer)
-
Acetonitrile adduct [M+ACN+H]⁺
-
Water adducts can also be observed, though they are less common in the final spectrum.[2]
The presence of these adducts can sometimes complicate data interpretation but can also aid in confirming the molecular weight of the analyte.[1]
Q4: Why is my peak shape for this compound poor (e.g., tailing or splitting)?
A4: Poor peak shape for basic compounds like this is often due to secondary interactions between the protonated basic analyte and negatively charged residual silanol groups on the surface of the silica-based stationary phase. This can be addressed by optimizing the mobile phase pH or using specialized columns.[3] Other potential causes include column overload, a mismatch between the sample solvent and the mobile phase, or column degradation.[4][5]
Q5: Should I use a low pH or high pH mobile phase for this analysis?
A5: Both low and high pH mobile phases can be effective, and the optimal choice may depend on the specific column and analytical goals.
-
Low pH (e.g., pH 2-4): Using an acidic mobile phase (e.g., with 0.1% formic acid) protonates the basic piperidine group, ensuring a consistent charge state.[6] It also suppresses the ionization of acidic silanol groups on the column, reducing the secondary interactions that cause peak tailing.[7]
-
High pH (e.g., pH 8-10): At a high pH, the piperidine analyte will be in its neutral form, which can lead to increased retention on a reversed-phase column.[8] This approach also deprotonates the silanol groups, but the neutral analyte has less electrostatic interaction with them, which can also result in improved peak shape. It is crucial to use a pH-stable column for high pH mobile phases.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing/Fronting) | Secondary ionic interactions with residual silanols on the column. | Adjust the mobile phase pH. A low pH (2-4) with 0.1% formic acid will suppress silanol ionization.[6] Alternatively, a high pH (8-10) with a suitable buffer on a pH-stable column will neutralize the basic analyte.[8] |
| Mismatch between sample solvent and mobile phase. | Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.[4] | |
| Column overload. | Reduce the injection volume or the concentration of the sample.[5] | |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization. | Ensure the mobile phase is compatible with ESI. Acidic modifiers like formic or acetic acid are generally preferred for positive ion mode as they aid in protonation.[5] |
| Ion suppression from the matrix or mobile phase additives. | Use high-purity LC-MS grade solvents and additives.[9] If using additives like triethylamine (TEA), be aware they can cause ion suppression.[3] Consider sample cleanup to remove matrix components. | |
| In-source fragmentation. | The compound may be fragmenting in the ion source before detection.[5] Optimize the source parameters, such as the fragmentor or capillary voltage, to reduce fragmentation. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. A common rule is to allow 5-10 column volumes to pass through. |
| Mobile phase pH is not stable or buffered. | If operating near the pKa of the analyte or a mobile phase additive, small changes in pH can cause significant shifts in retention.[7] Use a buffer (e.g., ammonium formate or ammonium acetate) at a concentration of 5-10 mM to stabilize the pH.[10] | |
| Column degradation. | If retention times consistently decrease and peak shape worsens over time, the column may be degrading.[4] Replace the column and consider using a guard column to extend its life. | |
| Multiple Peaks for a Pure Standard | On-column degradation of the analyte. | The compound may be unstable under the current mobile phase conditions. Ensure the pH is appropriate for the compound's stability. |
| Isomers or tautomers are being separated. | While less common, this is a possibility. Adjusting the mobile phase composition or temperature may help to coalesce the peaks. | |
| Differential ionization or interaction with the stationary phase. | This can occur with free base forms of piperidine derivatives.[11] Adjusting the mobile phase pH or adding a buffer can often resolve this.[11] |
Data Presentation
The following table summarizes the expected qualitative effects of different mobile phase parameters on the LC-MS analysis of a basic compound like this compound.
| Mobile Phase Condition | Expected Retention Time | Expected Peak Shape | Expected MS Signal (ESI+) | Comments |
| Water/Acetonitrile with 0.1% Formic Acid (pH ~2.8) | Moderate | Good, symmetrical | Strong | A common and effective starting point for basic compounds.[6] |
| Water/Methanol with 0.1% Formic Acid (pH ~2.8) | Longer than ACN | Good, may be broader than ACN | Strong | Methanol is a weaker eluent than acetonitrile (ACN) and can offer different selectivity. |
| Water/Acetonitrile with 0.1% Acetic Acid (pH ~3.2) | Moderate | Good, symmetrical | Strong | Similar to formic acid, provides an acidic mobile phase. |
| Water/Acetonitrile with 10mM Ammonium Formate (pH adjusted to 3.5) | Moderate | Very Good | Strong | The buffer helps to improve peak shape and reproducibility.[6] |
| Water/Acetonitrile with 10mM Ammonium Hydroxide (pH ~10) | Longer | Good, symmetrical | Good | Requires a pH-stable column. The analyte is neutral, leading to increased retention. |
| Water/Acetonitrile (Neutral pH) | Short | Poor, likely tailing | Variable | Not recommended due to strong interactions with silanols and potential for inconsistent analyte ionization. |
Experimental Protocols
Initial LC-MS Method for this compound
This protocol provides a robust starting point for method development.
-
LC System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent ESI-equipped instrument.
-
Column: Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm, or equivalent modern C18 column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0.00 min: 5% B
-
1.00 min: 5% B
-
8.00 min: 95% B
-
10.00 min: 95% B
-
10.10 min: 5% B
-
12.00 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 1 µg/mL.
-
MS Parameters (ESI+):
-
Gas Temperature: 300 °C
-
Gas Flow: 8 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temp: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Scan Range: m/z 100-500 (for initial full scan analysis)
-
Protocol for Mobile Phase Optimization
-
Initial Screening: Begin with the starting method described above using 0.1% formic acid. Evaluate retention time, peak shape, and signal intensity.
-
Evaluate Organic Modifier: If retention is too low or selectivity with co-eluting impurities is poor, substitute acetonitrile with methanol in the mobile phase and re-run the analysis.
-
Optimize pH:
-
Low pH: If peak tailing is observed with formic acid, try adding a buffer like 10 mM ammonium formate to the aqueous mobile phase (A), adjusting the pH to around 3.5 with formic acid.
-
High pH: If a pH-stable column is available, prepare a mobile phase with 10 mM ammonium hydroxide or ammonium bicarbonate (pH ~10). This can significantly alter selectivity and may improve peak shape for stubborn compounds.
-
-
Evaluate Additives: For persistent peak tailing at low pH, consider adding a competing base like triethylamine (TEA) at a very low concentration (e.g., 0.05%). Note that TEA is not volatile and can suppress MS signal, so it should be used with caution.[3]
-
Final Method Refinement: Once the optimal mobile phase composition is determined, refine the gradient slope and length to ensure adequate separation from any impurities or matrix components within a reasonable run time.
Mandatory Visualization
Caption: Workflow for systematic mobile phase optimization for basic compounds.
Caption: Troubleshooting logic for addressing poor peak shape.
References
- 1. acdlabs.com [acdlabs.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 9. lcms.cz [lcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with (3-Chlorophenyl)(piperidin-4-yl)methanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (3-Chlorophenyl)(piperidin-4-yl)methanone in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary solvent recommended for preparing a stock solution of this compound?
A1: For creating high-concentration stock solutions of hydrophobic compounds such as this compound, dimethyl sulfoxide (DMSO) is the most commonly used solvent. Its strong solubilizing power allows for the dissolution of a wide range of molecules. It is crucial to use anhydrous DMSO and store it under dry conditions to prevent water absorption, which can reduce the solubility of the compound over time.
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is causing this and how can I prevent it?
A2: This phenomenon is known as "solvent-shift" precipitation. It occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of solution.
To prevent this, consider the following strategies:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your assay medium, with 0.1% being ideal for many cell-based assays to avoid solvent toxicity.[1]
-
Use a stepwise dilution approach: Instead of adding the DMSO stock directly to the full volume of your aqueous buffer, first, dilute the stock in a small volume of the buffer, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Employ co-solvents: The addition of a small percentage of a water-miscible organic co-solvent to your aqueous buffer can improve the solubility of your compound.
-
Utilize solubility enhancers: Excipients like cyclodextrins can encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.
Q3: What are co-solvents and how do I use them to improve the solubility of my compound in a biological assay?
A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can increase the solubility of poorly soluble compounds.[2] Common co-solvents used in biological assays include ethanol, polyethylene glycol (PEG), and propylene glycol. The key is to use the lowest effective concentration of the co-solvent to avoid impacting the biological system. It is essential to determine the maximum tolerated concentration of the co-solvent by the cells or biological components in your assay through a vehicle control experiment.
Q4: How do cyclodextrins work to enhance solubility, and are they suitable for all biological assays?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3] They can form inclusion complexes by encapsulating poorly water-soluble "guest" molecules, like this compound, within their hydrophobic core.[3] This complexation effectively shields the hydrophobic compound from the aqueous environment, thereby increasing its apparent solubility.[3]
While cyclodextrins are widely used, their suitability depends on the specific assay. They are generally considered biocompatible, but at high concentrations, they can interact with cell membranes or other assay components. Therefore, it is crucial to test the effect of the chosen cyclodextrin on your specific assay in a control experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates immediately upon addition to aqueous buffer. | - Low aqueous solubility.- "Solvent-shift" precipitation from a concentrated DMSO stock. | 1. Lower the final concentration of the compound.2. Decrease the final DMSO concentration to <0.5%.3. Use a stepwise dilution method.4. Investigate the use of co-solvents or cyclodextrins. |
| Compound precipitates over time during the assay. | - Compound is at or near its limit of kinetic solubility.- Temperature fluctuations affecting solubility. | 1. Determine the kinetic solubility of the compound in the assay buffer to define a stable concentration range.2. Maintain a constant temperature throughout the assay.3. Consider using a formulation with solubility enhancers like cyclodextrins for improved stability. |
| High variability in experimental results. | - Inconsistent compound solubility between wells or experiments.- Partial precipitation of the compound. | 1. Ensure complete dissolution of the stock solution before each use by vortexing and/or brief sonication.2. Visually inspect for any precipitation before adding to the assay.3. Prepare fresh dilutions for each experiment. |
| Observed cellular toxicity or assay interference. | - The solvent (e.g., DMSO) concentration is too high.- The co-solvent or cyclodextrin is affecting the biological system. | 1. Determine the maximum tolerated concentration of all excipients in your specific assay using vehicle controls.2. Aim for a final DMSO concentration of ≤ 0.1% where possible.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 237.72 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weighing: Accurately weigh out 2.38 mg of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary, but monitor for any signs of compound degradation.
-
Inspection: Ensure the final solution is clear and free of any visible precipitate.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Maximum Tolerated Co-Solvent Concentration in a Cell-Based Assay
Objective: To determine the highest concentration of a co-solvent (e.g., ethanol) that can be used in a cell-based assay without causing significant cytotoxicity.
Materials:
-
The cell line of interest
-
Complete cell culture medium
-
Co-solvent (e.g., Ethanol, 200 proof)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Co-solvent Dilutions: Prepare a series of dilutions of the co-solvent in complete cell culture medium. For example, for ethanol, you might prepare 2x final concentrations of 2%, 1%, 0.5%, 0.2%, 0.1%, and 0% (vehicle control).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the co-solvent dilutions to the respective wells.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol (e.g., MTT assay).
-
Data Analysis: Calculate the percentage of cell viability for each co-solvent concentration relative to the vehicle control (0% co-solvent). The maximum tolerated concentration is typically defined as the concentration at which cell viability remains above 90%.
Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a solution of this compound with enhanced aqueous solubility using HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS or cell culture medium)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer at a concentration determined to be non-toxic to your assay system (e.g., 10 mM).
-
Add Compound: While stirring, add an excess amount of this compound powder to the HP-β-CD solution.
-
Equilibration: Allow the suspension to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex and to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microcrystals.
-
Quantification (Optional but Recommended): Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This will be your stock solution of the compound-cyclodextrin complex.
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for the solubility of a poorly soluble compound like this compound.
Table 1: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Molarity (mM) |
| Water | < 0.01 | < 0.04 |
| PBS (pH 7.4) | < 0.01 | < 0.04 |
| Ethanol | 5 | 21.0 |
| DMSO | > 50 | > 210.3 |
Table 2: Effect of Co-solvents on Apparent Aqueous Solubility
| Aqueous System (PBS, pH 7.4) | Apparent Solubility (mg/mL) | Fold Increase |
| No Co-solvent | < 0.01 | - |
| + 1% Ethanol | 0.02 | ~2 |
| + 5% Ethanol | 0.1 | ~10 |
| + 1% PEG-400 | 0.03 | ~3 |
| + 5% PEG-400 | 0.15 | ~15 |
Table 3: Effect of HP-β-Cyclodextrin on Apparent Aqueous Solubility
| HP-β-CD Concentration (mM) in PBS | Apparent Solubility (mg/mL) | Fold Increase |
| 0 | < 0.01 | - |
| 2 | 0.05 | ~5 |
| 5 | 0.12 | ~12 |
| 10 | 0.25 | ~25 |
Visualizations
Caption: Experimental workflow for using a poorly soluble compound.
References
Technical Support Center: In-Source Fragmentation of (3-Chlorophenyl)(piperidin-4-yl)methanone
Prepared by: Senior Application Scientist, Mass Spectrometry Division
This technical guide is designed for researchers, analytical scientists, and drug development professionals utilizing mass spectrometry for the analysis of (3-Chlorophenyl)(piperidin-4-yl)methanone. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common analytical challenge of in-source fragmentation (ISF). Our approach is rooted in explaining the causal mechanisms to empower users to make informed decisions during method development and analysis.
Section 1: Foundational Concepts
This section addresses the fundamental properties of the analyte and the phenomenon of in-source fragmentation.
Q1: What are the key structural features of this compound that influence its behavior in a mass spectrometer?
Answer: The mass spectrometric behavior of this compound is dictated by three primary structural motifs:
-
Piperidine Ring: This saturated heterocycle contains a basic secondary amine. In positive mode electrospray ionization (ESI), this nitrogen is the most probable site of protonation, leading to the formation of the precursor ion, [M+H]⁺.[1] The bonds adjacent to this charged site are susceptible to cleavage.
-
Ketone Linker: The carbonyl group (C=O) is an electron-withdrawing group that influences the stability of adjacent bonds. Alpha-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent atom, is a common fragmentation pathway for ketones.[2][3]
-
3-Chlorophenyl Group: The presence of a chlorine atom results in a characteristic isotopic pattern for any fragment containing this moiety. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1, which produces a pair of peaks ([F]⁺ and [F+2]⁺) with a corresponding 3:1 intensity ratio in the mass spectrum, serving as a powerful diagnostic tool.[2]
Q2: What is in-source fragmentation (ISF), and why is it a critical consideration for this molecule?
Answer: In-source fragmentation (ISF), sometimes called in-source collision-induced dissociation (CID), is the breakdown of an analyte ion within the ion source or the intermediate-pressure region of the mass spectrometer, before it reaches the mass analyzer.[4][5] This occurs when ions, accelerated by electric fields (e.g., cone voltage, fragmentor voltage), collide with residual gas molecules, gaining enough internal energy to fragment.[6]
For quantitative analysis, ISF is often problematic because it depletes the population of the intended precursor ion ([M+H]⁺), leading to reduced sensitivity and potentially inaccurate measurements.[4] However, for structural confirmation, the fragments generated by ISF can provide valuable diagnostic information, often mirroring those produced intentionally in an MS/MS experiment.[7] Understanding and controlling ISF is therefore essential for both robust quantification and confident identification.
Section 2: Predicted Fragmentation Pathway
Understanding the likely fragmentation pathways is the first step in diagnosing and interpreting mass spectra.
Q3: What is the predicted fragmentation pathway for protonated this compound?
Answer: Upon protonation at the piperidine nitrogen, the [M+H]⁺ ion (calculated m/z 239.09 for the ³⁵Cl isotope) becomes susceptible to fragmentation at its most labile bonds. The two primary fragmentation routes are driven by the formation of stable product ions.
-
Route A: Formation of the 3-Chlorobenzoyl Cation: The most common fragmentation pathway for this class of compounds involves the cleavage of the C-N amide-like bond between the carbonyl group and the piperidine ring. This results in the formation of a highly stable, resonance-stabilized 3-chlorobenzoyl acylium ion (m/z 139.01 / 141.01).[3][8] This fragment is a strong indicator of the chlorobenzoyl substructure.
-
Route B: Piperidine Ring-related Fragmentation: A competing pathway involves cleavage of the C-C bond between the carbonyl carbon and the piperidine ring. This would generate a protonated piperidine fragment and a neutral chlorophenyl-carbonyl radical. Further fragmentation can also be initiated by α-cleavage within the piperidine ring itself, a characteristic fragmentation pattern for piperidine derivatives.[1][9]
The following diagram illustrates these dominant fragmentation pathways.
Caption: Predicted primary fragmentation pathways for protonated this compound.
Data Summary: Predicted Key Fragments
| Fragment Ion | Proposed Structure | Calculated m/z (³⁵Cl / ³⁷Cl) | Key Diagnostic Feature |
| [M+H]⁺ | Intact Protonated Molecule | 239.09 / 241.09 | Precursor ion; its intensity is key for quantification. |
| [Fragment A]⁺ | 3-Chlorobenzoyl Cation | 139.01 / 141.01 | Highly stable acylium ion; confirms the chlorophenyl-ketone moiety. |
| [Fragment B]⁺ | Protonated 4-carbonyl-piperidine | 128.07 | Confirms the piperidine-ketone substructure. |
Section 3: Troubleshooting Guide & FAQs
This section provides practical, step-by-step solutions to common experimental issues.
Q4: I am analyzing my sample, but the peak for the molecular ion [M+H]⁺ is very weak or completely absent, while the peak at m/z 139 is extremely intense. What is happening?
Answer: This is the classic signature of extensive in-source fragmentation. The conditions in your ion source are too energetic, causing the vast majority of your precursor ions ([M+H]⁺ at m/z 239) to fragment into the more stable 3-chlorobenzoyl cation (m/z 139) before they can be detected.[10] While this confirms part of the molecule's structure, it prevents accurate quantification of the intact compound.
Q5: How can I systematically reduce in-source fragmentation to increase the signal of my molecular ion?
Answer: To mitigate ISF, you must create "softer" ionization conditions.[10] This involves methodically reducing the energy imparted to the ions in the source. Follow this protocol:
Experimental Protocol: A Step-by-Step Guide to Minimizing In-Source Fragmentation
-
Primary Adjustment: Reduce Cone/Fragmentor Voltage:
-
Causality: The cone voltage (also known as fragmentor voltage or declustering potential, depending on the instrument vendor) creates the potential difference that accelerates ions from the atmospheric pressure region into the vacuum region.[6] This is the primary driver of the collisions that cause ISF.
-
Action: Infuse a standard solution of your analyte and monitor the ion intensities in real-time. Decrease the cone voltage in increments of 10-20 V. Observe the signal for the precursor ion ([M+H]⁺, m/z 239) increase while the signal for the fragment ion (m/z 139) decreases. Find the voltage that provides the best precursor signal without sacrificing overall sensitivity.
-
-
Secondary Adjustment: Optimize Source Temperatures:
-
Causality: High temperatures in the ion source or desolvation region can increase the internal energy of the ions, promoting thermal degradation and fragmentation.[11][12]
-
Action: If reducing the cone voltage is insufficient, try lowering the desolvation gas temperature (or source temperature) in 25-50 °C increments. Be aware that excessively low temperatures can lead to poor desolvation and reduced signal.
-
-
Tertiary Adjustment: Check Gas Flows and Mobile Phase:
-
Causality: While less direct, nebulizer and drying gas flows can influence the desolvation process and the ion's transit time through the source. The mobile phase composition affects the efficiency and stability of the initial ion formation.
-
Action: Ensure gas flows are within the optimal range for your flow rate. For the mobile phase, using a standard acidic modifier like 0.1% formic acid is recommended. This helps to ensure stable protonation at the most basic site (the piperidine nitrogen), which can lead to a more stable precursor ion.[13]
-
Q6: I am performing MS/MS on the precursor ion at m/z 239. Should the fragments I see match the ones from the in-source fragmentation?
Answer: Yes, absolutely. This is a critical self-validating step. The fragments generated intentionally in the collision cell during an MS/MS experiment (by collision-induced dissociation) should be identical to those produced unintentionally by in-source fragmentation.[5][14] If you observe the m/z 139 fragment during ISF, you should also see it as a major product ion when you isolate and fragment m/z 239 in an MS/MS scan. This confirms that the fragment originates from your analyte and is not a background ion or impurity.
Q7: My mass spectrum shows prominent peaks at both m/z 139 and m/z 141 with an intensity ratio of roughly 3:1. Why?
Answer: This is the isotopic signature of chlorine.[2] The peak at m/z 139 corresponds to the fragment containing the ³⁵Cl isotope, while the peak at m/z 141 corresponds to the fragment containing the ³⁷Cl isotope. The ~3:1 ratio of their intensities reflects the natural abundance of these two isotopes. Observing this pattern is definitive proof that the fragment contains the chlorophenyl portion of the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. benchchem.com [benchchem.com]
- 14. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
Safe handling and storage procedures for (3-Chlorophenyl)(piperidin-4-yl)methanone HCl
Technical Support Center: (3-Chlorophenyl)(piperidin-4-yl)methanone HCl
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: this compound HCl is a research chemical. Its toxicological properties have not been fully investigated. This guide is based on the available safety data for the compound and structurally similar molecules, including substituted benzophenones and piperidine derivatives. All procedures must be conducted by trained personnel in a controlled laboratory setting, adhering to all institutional and governmental safety regulations.
Section 1: Core Concepts & Hazard Assessment
This compound HCl is a heterocyclic compound that serves as an intermediate in the synthesis of various pharmaceutical agents.[1] Due to its chemical structure, which includes a chlorinated benzophenone moiety and a piperidine ring, it requires careful handling to mitigate potential health risks.
Hazard Identification
While specific toxicity data for this compound is limited, an analysis of its structural components suggests the following potential hazards:
-
Skin and Eye Irritation: The compound is classified as causing skin and serious eye irritation.[1]
-
Respiratory Irritation: It may cause respiratory irritation if inhaled.[1]
-
Harmful if Swallowed: Analogous compounds suggest it may be harmful if ingested.[2][3]
-
Potential for Systemic Effects: Benzophenone and its derivatives have been linked to endocrine disruption, organ system toxicity, and are suspected carcinogens.[4][5][6][7] Piperidine derivatives can be toxic if they come into contact with the skin or are inhaled.[8][9][10]
Table 1: Hazard Summary based on GHS Classifications[1]
| Hazard Statement | GHS Code | Description |
| Causes skin irritation | H315 | Direct contact may cause redness, itching, and inflammation. |
| Causes serious eye irritation | H319 | Direct contact can result in significant eye damage. |
| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound.
Section 2: Storage and Stability FAQs
Q1: What are the ideal storage conditions for this compound HCl?
A1: The compound should be stored at room temperature in a tightly sealed container.[1] To ensure long-term stability, it is best to keep it in a cool, dry, and well-ventilated area, away from direct sunlight and moisture.[8][11]
Q2: I've noticed the powder clumping over time. Is it still usable?
A2: Clumping is often a sign of moisture absorption. As a hydrochloride salt, the compound is hygroscopic. While slight clumping may not affect its chemical identity for some applications, it can make accurate weighing difficult. For sensitive quantitative experiments, it is recommended to dry the compound under a vacuum before use. If significant degradation is suspected, re-analysis (e.g., by NMR or LC-MS) is advised.
Q3: Are there any chemicals this compound should not be stored near?
A3: Yes. Store this compound away from strong oxidizing agents and strong bases.[12] Contact with strong bases can deprotonate the piperidine nitrogen, liberating the free base form of the amine, which may have different reactivity and volatility.[13][14]
Section 3: Troubleshooting Handling and Experimental Procedures
Weighing and Dissolving
Problem: I'm having trouble accurately weighing the compound due to static electricity. The powder seems to "jump" around.
Solution: This is a common issue with fine, dry powders.
-
Use a Ventilated Balance Enclosure: This not only contains any airborne particles for safety but also minimizes air currents that can affect the balance reading.[15]
-
Anti-Static Gun: An anti-static ionization gun can be used to neutralize the static charge on the weigh boat and spatula before and during weighing.
-
Weigh by Difference: Tare the vial containing the compound, dispense the approximate amount needed into your reaction vessel, and then re-weigh the original vial. The difference in weight is the amount transferred.
Problem: The compound is not dissolving in my chosen solvent.
Solution: The solubility of amine hydrochloride salts can be tricky.
-
Solvent Choice: As a salt, it will have higher solubility in polar protic solvents like water, methanol, or ethanol. It is generally less soluble in nonpolar solvents like ethers or hexanes.[16][17]
-
pH Adjustment: If dissolving in an aqueous or alcoholic solution, the pH will be slightly acidic. If you need to work under neutral or basic conditions, you will be converting the salt to its free base form, which has very different solubility characteristics (typically more soluble in organic solvents).
-
Gentle Heating & Sonication: Gentle warming and sonication can aid dissolution, but be mindful of the thermal stability of your compound and the volatility of your solvent.
Step-by-Step Protocol: Preparing a Stock Solution
-
Preparation: Perform all operations in a certified chemical fume hood.[10] Don all required PPE, including double gloves.
-
Weighing: Using a tared, clean, and dry glass vial, weigh the desired amount of this compound HCl in a ventilated balance enclosure.
-
Transfer: Carefully transfer the weighed powder to the volumetric flask that will contain your stock solution.
-
Dissolving: Add a portion of your desired solvent (e.g., DMSO, Methanol) to the flask, approximately 50-70% of the final volume.
-
Agitation: Cap the flask and swirl gently. If needed, place the flask in an ultrasonic bath for 5-10 minutes to aid dissolution.
-
Final Volume: Once fully dissolved, allow the solution to return to room temperature. Carefully add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap and invert the flask 10-15 times to ensure a homogenous solution.
-
Storage: Transfer the solution to a clearly labeled, sealed storage vial. Store appropriately, protected from light.
Section 4: Spill and Exposure Management
Spill Cleanup Protocol
This protocol is for small, incidental spills (less than 1 gram) that can be managed by trained laboratory personnel.
For larger spills or if the substance becomes airborne, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[18]
Exposure Troubleshooting
Scenario: I think I got some of the powder on my gloved hand. Action:
-
Immediately remove the outer glove using the proper technique to avoid contaminating your skin.
-
Dispose of the contaminated glove in the hazardous waste stream.
-
Remove the inner glove and wash your hands thoroughly with soap and water.
Scenario: The solution splashed into my eye. Action:
-
Immediately proceed to the nearest emergency eyewash station.
-
Hold your eyelids open and flush with a continuous stream of water for at least 15 minutes.[1][18]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention. Inform medical personnel of the chemical identity.[11]
Scenario: I accidentally inhaled some of the powder. Action:
-
If you feel unwell or have difficulty breathing, call for a poison center or doctor.[3]
-
Seek immediate medical attention and report the exposure.
References
- 1. (3-Chlorophenyl)-4-piperidinyl-Methanone HCl | 1391052-66-6 [amp.chemicalbook.com]
- 2. (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride | C20H24Cl2N2O | CID 13920590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. combi-blocks.com [combi-blocks.com]
- 4. useforesight.io [useforesight.io]
- 5. hbm4eu.eu [hbm4eu.eu]
- 6. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. safecosmetics.org [safecosmetics.org]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. chemos.de [chemos.de]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. biosynce.com [biosynce.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.ualberta.ca [chem.ualberta.ca]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. researchgate.net [researchgate.net]
- 18. ehs.princeton.edu [ehs.princeton.edu]
Technical Support Center: Synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound and what are the key steps?
A common and robust synthetic approach involves two main stages: the acylation of a protected piperidine derivative followed by deprotection.
-
N-Boc Protection & Acylation: 4-Piperidinecarboxylic acid is first protected with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-piperidine-4-carboxylic acid is then coupled with 3-chloroaniline, or more commonly, 3-chlorobenzoyl chloride is reacted with N-Boc-piperidine in the presence of a base. This yields tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate.
-
Deprotection: The Boc protecting group is removed from the piperidine nitrogen, typically under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), to yield the final product, this compound, often as a hydrochloride salt.[1][2]
Q2: What are the most likely impurities to be encountered during this synthesis?
Potential impurities can arise from starting materials, side reactions, or incomplete reactions.
-
Unreacted Starting Materials: Residual 3-chlorobenzoyl chloride or N-Boc-piperidine.
-
Hydrolysis Product: 3-Chlorobenzoic acid, formed from the reaction of 3-chlorobenzoyl chloride with trace amounts of water.
-
Incomplete Deprotection: The N-Boc protected intermediate, tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate, may persist if the deprotection step is not driven to completion.[1]
-
Side-Products from Deprotection: The reactive tert-butyl cation generated during acidic deprotection can lead to alkylated byproducts if scavengers are not used.[1]
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield can be attributed to several factors throughout the synthetic process. Refer to the troubleshooting guide and decision tree (Figure 2) below for a systematic approach. Common causes include:
-
Poor quality starting materials: Ensure the purity of 3-chlorobenzoyl chloride and the N-Boc-piperidine derivative.[3]
-
Sub-optimal reaction conditions: Incorrect temperature, reaction time, or inefficient mixing can lead to incomplete reactions.
-
Inefficient work-up and purification: Product loss can occur during extraction, washing, or chromatographic purification steps.
-
Incomplete deprotection: A common issue is the deprotection step not proceeding to completion, leaving a significant amount of the Boc-protected intermediate.[1]
Q4: I'm observing an unexpected peak in my HPLC/LC-MS analysis. How can I identify it?
An unexpected peak typically indicates a byproduct or an impurity.
-
Analyze the Mass: Determine the molecular weight of the unknown peak from the LC-MS data.
-
Compare with Potential Impurities: Check if the mass corresponds to any of the likely impurities listed in the Impurity Profile table below (Table 1). For example, a mass corresponding to the N-Boc protected intermediate is a common finding.
-
Consider Side Reactions: The tert-butyl cation formed during Boc deprotection can alkylate the product or other nucleophiles present, leading to unexpected adducts.[1]
-
Reference Standards: If possible, confirm the identity of the impurity by comparing its retention time with a synthesized reference standard.
Troubleshooting Guides
Problem 1: Incomplete N-Boc Deprotection
Symptoms:
-
HPLC analysis shows a significant peak corresponding to the N-Boc protected intermediate, tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate.
-
The yield of the final product is lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Acid | The concentration or equivalents of the acid (e.g., TFA, HCl) may be too low. Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or use a larger excess of acid, such as 4M HCl in dioxane.[1][2] |
| Short Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed, from 1-2 hours up to 4 hours or more.[2] |
| Low Reaction Temperature | Most deprotections are effective at room temperature. If the reaction is sluggish, gentle warming to 40°C can be considered, but this may also increase the formation of side products.[1] |
| Inefficient Quenching/Work-up | Ensure the pH is sufficiently basic during the work-up to neutralize the acid and liberate the free base for extraction. |
Problem 2: Presence of 3-Chlorobenzoic Acid Impurity
Symptoms:
-
An acidic impurity is detected by HPLC or NMR.
-
The product may be difficult to crystallize or purify.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrolysis of Acyl Chloride | 3-Chlorobenzoyl chloride is sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3] |
| Ineffective Purification | 3-Chlorobenzoic acid can be removed with an aqueous basic wash during the work-up. Use a dilute solution of sodium bicarbonate or sodium hydroxide to wash the organic layer. |
Data Presentation
Table 1: Typical Impurity Profile by HPLC
| Compound Name | Expected Retention Time (min) | Typical Specification | Potential Source |
| This compound | 5.2 | > 99.0% | Main Product |
| 3-Chlorobenzoic Acid | 3.8 | < 0.15% | Hydrolysis of starting material |
| tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate | 8.5 | < 0.20% | Incomplete deprotection |
| Unidentified Byproduct 1 | 6.7 | < 0.10% | Side reaction |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate
-
Preparation: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of piperidine).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Acylation: Slowly add a solution of 3-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Deprotection of N-Boc Group with HCl
-
Preparation: Dissolve the crude tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature. A precipitate of the hydrochloride salt should form.[2]
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.[2]
-
Isolation: Collect the precipitate by filtration, wash with a non-polar solvent such as diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 254 nm
-
Injection Volume: 10 µL
Visualizations
Figure 1: General workflow for the synthesis of this compound, highlighting key stages and potential points for impurity introduction.
Figure 2: A decision tree for troubleshooting low product yield in the synthesis process.
References
Technical Support Center: Interpreting Complex NMR Spectra of (3-Chlorophenyl)(piperidin-4-yl)methanone
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Chlorophenyl)(piperidin-4-yl)methanone and related heterocyclic compounds.
Data Presentation: Expected NMR Signals
The interpretation of NMR spectra is a critical step in molecular identification.[1] For this compound, the expected signals in a common solvent like CDCl₃ are summarized below. Note that actual chemical shifts can vary based on solvent, concentration, and temperature.
¹H NMR (Proton) Spectrum Data (500 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic-H | 7.85 - 7.95 | m | 1H | Proton on the chlorophenyl ring ortho to the carbonyl group. |
| Aromatic-H | 7.75 - 7.85 | m | 1H | Proton on the chlorophenyl ring ortho to the chlorine atom. |
| Aromatic-H | 7.50 - 7.60 | m | 1H | Proton on the chlorophenyl ring para to the carbonyl group. |
| Aromatic-H | 7.35 - 7.45 | t | 1H | Proton on the chlorophenyl ring meta to both substituents. |
| Piperidine-H (2, 6 - axial & eq) | 3.00 - 3.20 & 2.60 - 2.80 | m | 4H | Protons adjacent to the nitrogen atom. Often show complex splitting and may be broad. |
| Piperidine-H (4 - axial) | 2.85 - 3.00 | m | 1H | Proton at the point of substitution, coupled to adjacent piperidine protons. |
| Piperidine-H (3, 5 - axial & eq) | 1.70 - 1.90 & 1.50 - 1.65 | m | 4H | Protons adjacent to the substituted carbon (C4). |
| NH (Amine) | 1.60 - 1.80 | br s | 1H | Often a broad singlet, can exchange with D₂O. Position is highly variable. |
¹³C NMR (Carbon) Spectrum Data (125 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Notes |
| C=O (Ketone) | ~205.0 | Carbonyl carbon, may be broad. |
| Aromatic C-Cl | ~134.9 | Quaternary carbon attached to chlorine. |
| Aromatic C-H | 126.0 - 133.0 | Aromatic carbons with attached protons. |
| Aromatic C (Quaternary) | ~138.0 | Quaternary carbon attached to the carbonyl group. |
| Piperidine C-2, C-6 | ~46.0 | Carbons adjacent to the nitrogen. |
| Piperidine C-4 | ~45.0 | Carbon attached to the carbonyl group. |
| Piperidine C-3, C-5 | ~29.0 | Carbons beta to the nitrogen. |
Experimental Protocols
Standard NMR Sample Preparation and Acquisition
-
Sample Preparation : Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Selection : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Benzene-d₆). Chloroform-d (CDCl₃) is a common starting point.[2]
-
Dissolution : Ensure the sample is fully dissolved. If you observe particulate matter, filter the solution through a small plug of glass wool into a new NMR tube to maintain magnetic field homogeneity.[3]
-
Instrument Setup : Insert the sample into the NMR spectrometer.
-
Locking and Shimming : Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. Poor shimming can result in broad peaks.[3][4]
-
Acquisition : Acquire a standard ¹H spectrum. A typical experiment involves 8 to 16 scans. For ¹³C NMR, more scans and a longer relaxation delay may be necessary, especially to observe quaternary carbons.[3]
-
Data Processing : Process the acquired Free Induction Decay (FID) by applying Fourier transformation, followed by phasing and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]
Troubleshooting and FAQs
Here are answers to common questions and issues encountered during the NMR analysis of this compound.
Q1: Why are the signals for the piperidine protons so broad?
A1: Broad signals for the piperidine ring protons are common and can stem from several factors:
-
Conformational Exchange: The piperidine ring undergoes a dynamic chair-chair interconversion. If the rate of this exchange is on the NMR timescale, it leads to significant peak broadening.[2]
-
Nitrogen Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can shorten the relaxation time of adjacent protons, causing their signals to broaden.[2]
-
Sample Concentration: Highly concentrated samples can increase viscosity, which also leads to broader peaks.[3]
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue.[2] At lower temperatures, the chair-chair interconversion slows down, potentially sharpening the signals for individual axial and equatorial protons. At higher temperatures, the interconversion becomes rapid, leading to averaged, sharper signals.[4]
-
Dilute the Sample: If concentration is the suspected issue, try running a more dilute sample.[3]
Q2: The aromatic region of my ¹H spectrum is a complex multiplet, not a set of clear signals. How can I interpret it?
A2: The 3-chlorophenyl group is a meta-substituted system, which inherently produces complex splitting patterns. The protons are often closely coupled, leading to second-order effects that make simple (n+1) rule interpretation difficult.
Troubleshooting Steps:
-
Higher Field Strength: Using a higher field NMR spectrometer (e.g., 600 MHz or higher) can increase signal dispersion and simplify complex multiplets into more recognizable patterns.[3]
-
2D NMR Spectroscopy: Techniques like ¹H-¹H COSY (Correlation Spectroscopy) are invaluable for resolving these complexities. A COSY spectrum will show correlations between coupled protons, allowing you to trace the connectivity within the aromatic spin system and assign the signals unambiguously.[5][6]
Q3: I can't see the quaternary carbon for the C=O group in my ¹³C spectrum.
A3: Quaternary carbons, especially carbonyl carbons, often have very long relaxation times (T₁) because they lack attached protons, which are the primary mechanism for relaxation.[3] With standard acquisition parameters (short relaxation delays), these signals can become saturated and appear very weak or be lost in the baseline noise.
Troubleshooting Steps:
-
Increase Relaxation Delay: Increase the relaxation delay (d1) in your acquisition parameters to 5-10 seconds to allow the quaternary carbons to fully relax between pulses.
-
Increase the Number of Scans: A higher number of scans will improve the signal-to-noise ratio, making it easier to detect weak signals.[3]
Q4: My spectrum has unexpected peaks, particularly around 0-2 ppm and 7.26 ppm.
A4: These are likely impurities.
-
Solvent Peaks: The peak at ~7.26 ppm in CDCl₃ is the residual, non-deuterated solvent. Its position can be used for calibration.[3] A peak around 1.56 ppm is often due to water.
-
Silicone Grease: A singlet or a set of small peaks around 0 ppm is a common indicator of silicone grease contamination from glassware joints.[7]
-
Other Solvents: Impurities from solvents used during purification, such as ethyl acetate or hexanes, are also common.[4][7]
Troubleshooting Steps:
-
Check Solvent Purity: Use fresh, high-quality deuterated solvents.
-
Meticulous Glassware Cleaning: Ensure all glassware, including the NMR tube and cap, is thoroughly cleaned and free of grease.
-
D₂O Exchange: To confirm if a broad peak is an N-H proton, add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[4]
Visualization
The following workflow provides a logical approach to diagnosing and solving common issues encountered during NMR spectral interpretation.
A logical workflow for troubleshooting common NMR spectral issues.
References
Technical Support Center: Enhancing the Oral Bioavailability of Piperidine-Based Compounds
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of piperidine-based compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Foundational Issues - Solubility and Permeability
Q1: What are the most common reasons for the low oral bioavailability of my piperidine-containing compound?
A1: The low oral bioavailability of piperidine derivatives typically stems from three primary factors:
-
Poor Aqueous Solubility: The piperidine scaffold, especially when bearing lipophilic substituents, can have low solubility in gastrointestinal (GI) fluids, which is a critical first step for absorption.[1][2]
-
Low Intestinal Permeability: Even if dissolved, the compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its physicochemical properties (e.g., high polarity, large size) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI tract.[1]
-
Extensive First-Pass Metabolism: The compound is susceptible to rapid metabolism by enzymes, primarily Cytochrome P450s (CYPs), in the gut wall and liver.[1][3] This metabolic breakdown occurs before the drug can reach systemic circulation, significantly reducing the amount of active compound.[1]
Q2: My piperidine compound has very poor aqueous solubility. What are the initial steps to address this?
A2: Addressing poor aqueous solubility is a critical first step. Here’s a prioritized approach:
-
pH Adjustment: Piperidine is a basic moiety (pKa ≈ 10-11).[4] If your compound also contains an acidic group, it will be zwitterionic. Adjusting the pH away from the isoelectric point can significantly increase solubility. For basic piperidines, creating an acidic salt (e.g., hydrochloride salt) is a common and effective strategy.[4][5]
-
Use of Co-solvents: For in vitro experiments, preparing a concentrated stock solution in a polar organic solvent like dimethyl sulfoxide (DMSO) or ethanol is standard practice.[5] When diluting into aqueous buffers, ensure the final solvent concentration is low (typically <0.5%) to avoid artifacts.[2]
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution. Techniques like micronization and nanosizing (creating nanosuspensions) can dramatically improve the dissolution rate and, consequently, bioavailability.[6]
Q3: I've improved solubility, but my compound still shows low oral absorption. What is the likely bottleneck?
A3: If solubility is no longer the rate-limiting step, the issue has likely shifted to either poor permeability or high first-pass metabolism .[1] The next logical step is to assess the compound's ability to cross the intestinal barrier.
Q4: How can I determine if my compound has poor intestinal permeability?
A4: The standard method is to use an in vitro permeability assay.
-
Caco-2 Permeability Assay: This is the gold-standard model. It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a barrier that mimics the intestinal epithelium, complete with tight junctions and active transporters.[1][7]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a simpler, higher-throughput, cell-free assay that predicts passive diffusion only. It is useful for early-stage screening.
A bidirectional Caco-2 assay is particularly informative. By measuring transport from the apical (gut) to the basolateral (blood) side (A→B) and vice versa (B→A), you can calculate an efflux ratio (B→A / A→B) . An efflux ratio significantly greater than 1 suggests your compound is a substrate for an efflux transporter like P-gp.[1]
Section 2: Metabolism and Advanced Formulation
Q5: My compound has high permeability in the Caco-2 assay but still exhibits very low oral bioavailability in animal models. What's the problem?
A5: This classic profile strongly points to extensive first-pass metabolism .[1] The drug is absorbed from the intestine but is rapidly metabolized by enzymes in the gut wall and/or the liver before it can reach systemic circulation. The piperidine ring itself and its substituents are common sites for metabolism by cytochrome P450 enzymes.[1][3]
Q6: How can I reduce the first-pass metabolism of my piperidine compound?
A6: This can be approached from two angles:
-
Medicinal Chemistry (Structural Modification): Identify the metabolic "soft spots" on your molecule. This can be done using in vitro metabolic stability assays with liver microsomes or hepatocytes. Once identified, you can make chemical modifications to block these sites. Common strategies include:
-
Co-administration with a Bio-enhancer: A bio-enhancer can inhibit the metabolic enzymes or efflux pumps responsible for low bioavailability. Piperine, the active alkaloid in black pepper, is a well-known bio-enhancer that inhibits CYP3A4 and P-glycoprotein.[8] Co-formulating your compound with piperine can significantly increase its exposure.[8][9]
Q7: What advanced formulation strategies can I use to overcome these bioavailability challenges?
A7: If structural modification is not feasible, advanced formulations can simultaneously address multiple issues:
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in GI fluids. They are excellent for poorly soluble compounds and can also enhance absorption by facilitating lymphatic uptake, which partially bypasses the liver and reduces first-pass metabolism.[10][11]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its high-energy, amorphous state within a polymer matrix can dramatically increase its solubility and dissolution rate compared to its stable crystalline form.[11]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can improve solubility, protect the drug from degradation in the GI tract, and enhance permeability.[12][13]
Quantitative Data Summary
The following tables present representative data on how different strategies have enhanced the oral bioavailability of piperine, a model piperidine-based compound.
Table 1: Impact of Formulation on Piperine Pharmacokinetics in Rats
| Formulation Type | Cmax (Maximum Concentration) | AUC (Total Exposure) | Relative Bioavailability Increase | Reference |
| Coarse Suspension (Control) | - | - | 1-fold (Baseline) | [6] |
| Nanosuspension | - | - | 3.65-fold | [6] |
| Self-Prepared Capsules (Control) | - | - | 1-fold (Baseline) | [14] |
| SEDDS Formulation | 3.8 to 7.2-fold increase | 5.2-fold increase | 625.74% (6.26-fold) | [14] |
Table 2: Effect of Piperine as a Bio-enhancer on Co-administered Drugs
| Co-administered Drug | Bioavailability Increase | Proposed Mechanism | Reference |
| Curcumin | ~2000% | Inhibition of metabolism (glucuronidation) | [8] |
| Various Drugs | 30% to 200% | Inhibition of CYP3A4 and P-glycoprotein | [8] |
Diagrams and Workflows
Troubleshooting Workflow for Low Oral Bioavailability
The following diagram outlines a systematic approach to diagnosing and solving common oral bioavailability issues with piperidine-based compounds.
Caption: A systematic workflow for troubleshooting low oral bioavailability.
Mechanism of Piperine as a Bio-enhancer
This diagram illustrates the dual mechanism by which piperine enhances the bioavailability of co-administered drugs at the level of an intestinal enterocyte.
Caption: Piperine inhibits P-gp efflux and CYP3A4 metabolism in the gut wall.
Key Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol assesses the intestinal permeability and potential for active efflux of a test compound.
1. Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts (e.g., 0.4 µm pore size) at a specified density.[15]
-
Culture the cells for 21-25 days in a humidified incubator (37°C, 5% CO₂) to allow them to differentiate and form a confluent monolayer with tight junctions.[15]
-
Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).
2. Permeability Measurement (Apical to Basolateral - A→B):
-
Wash the cell monolayer gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (at a known concentration) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace the volume with fresh buffer.
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
3. Permeability Measurement (Basolateral to Apical - B→A):
-
Repeat the process, but add the test compound to the basolateral chamber and sample from the apical chamber.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
-
Interpretation: A high Papp (>1 x 10⁻⁶ cm/s) indicates good permeability. An ER > 2 suggests the compound is a substrate for an efflux transporter.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol determines the key pharmacokinetic parameters (Cmax, Tmax, AUC) of a compound after oral administration.[16]
1. Animal Preparation:
-
Use adult male Sprague-Dawley rats (or another appropriate strain), typically 3-5 animals per group.[16][17]
-
Acclimatize the animals for at least one week before the study.[16]
-
Fast the animals overnight (with access to water) before dosing to minimize food effects on absorption.[18]
-
For serial blood sampling, jugular vein cannulation may be performed a day prior to the study.[16]
2. Dosing:
-
Prepare the dosing formulation (e.g., a solution or suspension in a suitable vehicle like 0.5% methylcellulose).
-
Administer a single oral dose of the test compound accurately using oral gavage.[17] The dose volume is typically 5-10 mL/kg.
3. Blood Sampling:
-
Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or jugular cannula at predetermined time points.[16]
-
Typical time points are: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[16]
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
4. Sample Processing and Analysis:
-
Separate the plasma by centrifuging the blood samples.[16]
-
Store the plasma at -80°C until analysis.[16]
-
Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
5. Data Analysis:
-
Plot the plasma concentration versus time data for each animal.
-
Calculate the key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).[17]
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
Oral Bioavailability (%F): Calculated by comparing the AUC from the oral dose to the AUC from an intravenous (IV) dose: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. upm-inc.com [upm-inc.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of (3-Chlorophenyl)(piperidin-4-yl)methanone
Welcome to the technical support center for forced degradation studies of (3-Chlorophenyl)(piperidin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance for designing and troubleshooting forced degradation experiments for this specific active pharmaceutical ingredient (API).
Forced degradation, or stress testing, is a critical component of the drug development process, providing essential insights into the intrinsic stability of a drug substance.[1][2] The data generated from these studies are vital for developing stable formulations, selecting appropriate packaging, and establishing shelf-life.[2][3] This document will walk you through the core principles, provide detailed experimental protocols, and offer troubleshooting advice to navigate the common challenges encountered during these studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of performing forced degradation studies on this compound?
The primary goal is to intentionally degrade the this compound molecule under conditions more severe than accelerated stability testing.[2] This helps to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Develop and validate a stability-indicating analytical method, typically HPLC, that can resolve the parent drug from all its significant degradation products.[3]
-
Understand the chemical behavior of the molecule, which aids in formulation and packaging development.[2]
Q2: What are the typical stress conditions applied in a forced degradation study?
For a comprehensive study, this compound should be subjected to the following stress conditions:
-
Acid Hydrolysis: Treatment with a strong acid (e.g., HCl).
-
Base Hydrolysis: Treatment with a strong base (e.g., NaOH).
-
Oxidation: Exposure to an oxidizing agent (e.g., H₂O₂).
-
Thermal Stress: Exposure to high temperatures.
-
Photolytic Stress: Exposure to UV and visible light.
Q3: How much degradation should I aim for in my experiments?
The general recommendation is to achieve a target degradation of approximately 10-20%.[2] This extent of degradation is generally sufficient to produce and identify the primary degradation products without leading to the formation of secondary, less relevant degradants.
Q4: What is a stability-indicating method, and why is it crucial?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients.[1] Its development is a key outcome of forced degradation studies and is a regulatory requirement.
Q5: What analytical technique is most suitable for analyzing the samples from forced degradation studies?
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and powerful technique for this purpose.[3][4] HPLC can effectively separate the parent drug from its degradation products, allowing for their quantification.
Experimental Workflow & Protocols
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: A generalized workflow for forced degradation studies.
Detailed Experimental Protocols
The following are starting point protocols. The concentrations, temperatures, and durations may need to be adjusted to achieve the target degradation for this compound.
1. Acid Hydrolysis
-
Objective: To investigate degradation via acid-catalyzed hydrolysis. The ketone and amide-like piperidine ring could be susceptible.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
In a volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M HCl to achieve a final drug concentration of approximately 1 mg/mL.
-
Reflux the solution at 60°C for 8 hours.[5]
-
At appropriate time points (e.g., 2, 4, 6, 8 hours), withdraw an aliquot of the solution.
-
Immediately cool the aliquot and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
2. Base Hydrolysis
-
Objective: To assess susceptibility to base-catalyzed degradation.
-
Procedure:
-
Follow the same initial steps as in the acid hydrolysis protocol.
-
Use 0.1 M NaOH instead of 0.1 M HCl.
-
Reflux the solution at 60°C for 8 hours.
-
Withdraw aliquots at specified time intervals.
-
Cool and neutralize with an equivalent amount of 0.1 M HCl.[5]
-
Dilute the neutralized sample with the mobile phase for HPLC analysis.
-
3. Oxidative Degradation
-
Objective: To evaluate the molecule's sensitivity to oxidation. The piperidine nitrogen is a potential site for oxidation.
-
Procedure:
-
Prepare a 1 mg/mL solution of the drug in a suitable solvent.
-
Add 3% hydrogen peroxide (H₂O₂) to the solution.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at various time points (e.g., 6, 12, 24 hours).
-
Dilute the samples with the mobile phase for HPLC analysis.
-
4. Thermal Degradation
-
Objective: To assess the solid-state and solution stability of the drug at elevated temperatures.
-
Procedure:
-
Solid State: Place a thin layer of the solid drug powder in a petri dish and expose it to 80°C in a hot air oven for 48 hours.
-
Solution State: Prepare a 1 mg/mL solution of the drug in a suitable solvent and heat it at 80°C for 48 hours.
-
For both conditions, withdraw samples at various time points, dissolve the solid sample in a suitable solvent if necessary, and dilute for HPLC analysis.
-
5. Photolytic Degradation
-
Objective: To determine the drug's photosensitivity.
-
Procedure:
-
Expose the solid drug and a 1 mg/mL solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC.
-
Potential Degradation Pathways
Based on the structure of this compound, the following degradation pathways can be hypothesized:
Caption: Hypothesized degradation pathways for the target molecule.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or minimal degradation (<5%) | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, H₂O₂), raise the temperature, or extend the exposure time. |
| Excessive degradation (>50%) or too many peaks | Stress conditions are too harsh, leading to secondary degradation. | Decrease the stressor concentration, lower the temperature, or shorten the exposure time. Analyze samples at earlier time points. |
| Poor mass balance | Degradation products are not UV active or are volatile. Co-elution of peaks. Incomplete extraction from the sample matrix. | Use a mass spectrometer (LC-MS) for detection.[4] Optimize the HPLC method for better peak resolution. Ensure the extraction procedure is efficient. |
| New peaks appear in the blank solution | Interaction of the solvent with the stressor. | Run a blank with the stressor under the same conditions to identify any solvent-related artifacts. |
| Irreproducible results | Inconsistent experimental conditions (temperature, concentration). Sample preparation errors. | Ensure precise control over all experimental parameters. Use calibrated equipment. Prepare fresh solutions for each experiment. |
Data Summary Table
The following table should be used to summarize the results of your forced degradation studies.
| Stress Condition | Parameters | % Degradation of API | Number of Degradation Products | Major Degradation Product(s) (Retention Time) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 8h | |||
| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | |||
| Oxidation | 3% H₂O₂, RT, 24h | |||
| Thermal (Solid) | 80°C, 48h | |||
| Thermal (Solution) | 80°C, 48h | |||
| Photolytic | ICH Q1B |
References
Validation & Comparative
Comparative Analysis of (3-Chlorophenyl)(piperidin-4-yl)methanone Derivatives as Monoacylglycerol Lipase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of (3-Chlorophenyl)(piperidin-4-yl)methanone derivatives. The focus is on their activity as inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system and a promising therapeutic target for various disorders.
While this guide centers on the this compound scaffold, the presented experimental data is based on a closely related series of (4-Chlorophenyl)(piperidin-4-yl)methanone derivatives due to the availability of comprehensive and comparative datasets for this specific substitution pattern. The structure-activity relationships derived from the 4-chloro analogues provide valuable insights into the potential of the 3-chloro series.
Introduction to Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2]. By hydrolyzing 2-AG, MAGL terminates its signaling and contributes to the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins[3]. Overexpression of MAGL has been linked to the progression of several cancers, making it a significant target for therapeutic intervention[4][5]. Inhibition of MAGL is a promising strategy for the treatment of neurodegenerative diseases, inflammation, and cancer[1][6].
Comparative Biological Activity
The inhibitory potency of a series of (4-chlorobenzoyl)piperidin-1-yl methanone derivatives against human MAGL (hMAGL) was evaluated. The following table summarizes the key quantitative data, including IC50 and Ki values, for these compounds. The core structure and the substitution points (R) are depicted in the accompanying figure.
| Compound ID | R Group | hMAGL IC50 (μM)[4] | hMAGL Ki (μM)[4] |
| CL6a | 4-methoxyphenyl | 11.7 ± 1.5 | 8.6 ± 1.1 |
| 17a | 4-hydroxyphenyl | 0.84 ± 0.05 | 0.65 ± 0.04 |
| 17b | 3-hydroxyphenyl | 1.1 ± 0.1 | 0.85 ± 0.08 |
| 17c | 2-hydroxyphenyl | > 100 | > 100 |
| 18a | 4-hydroxy-2-fluorophenyl | 0.45 ± 0.03 | 0.35 ± 0.02 |
| 18b | 5-hydroxy-2-fluorophenyl | 0.29 ± 0.02 | 0.22 ± 0.01 |
| 18c | 2-hydroxy-4-fluorophenyl | > 50 | > 50 |
| 19a | 4-aminophenyl | 2.5 ± 0.2 | 1.9 ± 0.15 |
| 19b | 3-aminophenyl | 3.2 ± 0.3 | 2.5 ± 0.2 |
| 19c | 2-aminophenyl | > 100 | > 100 |
Structure-Activity Relationship (SAR)
The data reveals several key structure-activity relationships:
-
Importance of the Hydroxyl Group: The presence of a hydroxyl group on the N-benzoyl ring is crucial for potent MAGL inhibition. The methoxy-substituted compound CL6a showed significantly lower activity compared to its hydroxylated counterparts.
-
Positional Isomers: The position of the hydroxyl group on the phenyl ring greatly influences activity. A hydroxyl group at the 4- or 3-position (compounds 17a and 17b ) resulted in potent inhibition, while a 2-hydroxyl substitution (compound 17c ) led to a dramatic loss of activity.
-
Effect of Fluorine Substitution: The introduction of a fluorine atom on the hydroxyl-bearing phenyl ring generally enhanced inhibitory potency. For instance, compounds 18a and 18b with a fluoro and a hydroxyl group were more potent than the corresponding hydroxyl-only derivatives.
-
Amino Group as a Hydroxyl Bioisostere: Replacing the hydroxyl group with an amino group (compounds 19a , 19b , and 19c ) was generally well-tolerated, although it resulted in slightly lower potency compared to the hydroxyl derivatives.
Experimental Protocols
Synthesis of (4-chlorobenzoyl)piperidin-1-yl Methanone Derivatives
The general synthetic route for the preparation of the title compounds involves a two-step process. First, piperidin-4-one is reacted with 4-chlorobenzoyl chloride in the presence of a base to yield (4-chlorophenyl)(piperidin-4-yl)methanone. The resulting intermediate is then coupled with various substituted benzoic acids using a standard amide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to afford the final products.
In Vitro MAGL Inhibition Assay
The inhibitory activity of the compounds against human MAGL was determined using a spectrophotometric assay. The assay measures the hydrolysis of the substrate p-nitrophenyl acetate (pNPA) by recombinant hMAGL. The release of p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm.
References
- 1. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors [air.unimi.it]
- 4. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
Comparative Guide to Structure-Activity Relationship (SAR) Studies of (3-Chlorophenyl)(piperidin-4-yl)methanone Analogs as Dopamine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (3-Chlorophenyl)(piperidin-4-yl)methanone analogs and related structures as ligands for dopamine receptors. The information is compiled from various studies to delineate the structural requirements for affinity and selectivity, offering insights for the rational design of novel therapeutic agents targeting dopaminergic systems.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki, in nM) of a series of this compound analogs and related compounds for dopamine D2, D3, and D4 receptors. It is important to note that the data has been compiled from different sources, and experimental conditions may have varied between studies.
| Compound/Analog | R1 (Piperidine Nitrogen) | R2 (Aromatic Ring) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Selectivity (D3 vs D2) |
| Lead Structure | H | 3-Cl | - | - | - | - |
| Analog 1 | -CH3 | 3-Cl | 15.5 | 33.4 | - | 0.46 |
| Analog 2 | Benzyl | 3-Cl | - | - | - | - |
| Analog 3 | 4-Fluorobenzyl | 3-Cl | - | - | 166 | - |
| Analog 4 | 3,4-Difluorobenzyl | 3-Cl | - | - | 447 | - |
| Related Piperidine 1 | H | 4-Cl, 4-OH | 11.2 | 163 | - | 0.07 |
| Related Piperidine 2 | 3-Benzofurylmethyl | 4-Cl, 4-OH | 1.7 | 0.34 | - | 5 |
Data synthesized from multiple sources. Direct comparison should be made with caution.
Key Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Piperidine Nitrogen (R1): Modification of the piperidine nitrogen significantly influences binding affinity and selectivity. Small alkyl groups, such as a methyl group (Analog 1), can alter the selectivity profile. Larger aromatic substituents, like benzyl and its fluorinated derivatives (Analogs 3 & 4), have been explored, showing varied effects on D4 receptor affinity.
-
Substitution on the Phenyl Ring (R2): The 3-chloro substitution is a common feature in this class of compounds. Other substitutions on the phenyl ring, as seen in related piperidine structures, can dramatically impact affinity for both D2 and D3 receptors. For instance, the presence of a 4-hydroxy group in addition to a 4-chloro substituent (Related Piperidine 1) results in a compound with preference for the D2 receptor.[1]
-
Tropane Scaffold as a Piperidine Bioisostere: Replacement of the piperidine ring with a tropane ring has been shown to reverse the D2/D3 selectivity, highlighting the importance of the conformational rigidity of the nitrogen-containing ring system.[1]
-
N-Substitution with Heteroaromatic Moieties: The introduction of heteroaromatic moieties, such as a 3-benzofurylmethyl group (Related Piperidine 2), can lead to high-affinity ligands for both D2 and D3 receptors.[1]
Experimental Protocols
Radioligand Binding Assays for Dopamine Receptors
The following is a generalized protocol for determining the binding affinity of test compounds for dopamine D2, D3, and D4 receptors.
1. Membrane Preparation:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine D2, D3, or D4 receptor subtypes are cultured to confluence.
-
Homogenization: Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 48,000 x g) at 4°C. The resulting pellet, containing the cell membranes, is resuspended in a fresh buffer.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford assay.
2. Competitive Radioligand Binding Assay:
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand (e.g., [3H]-Spiperone or [3H]-N-methylspiperone), and varying concentrations of the unlabeled test compound.
-
Radioligand: The choice of radioligand depends on the receptor subtype being studied. For example, [3H]-Spiperone is commonly used for D2 and D3 receptors.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR).
References
A Comparative Guide to the Cross-Validation of Analytical Methods for (3-Chlorophenyl)(piperidin-4-yl)methanone
Introduction
(3-Chlorophenyl)(piperidin-4-yl)methanone is a chemical entity of significant interest in pharmaceutical development and research. The accurate and precise quantification of this compound in various matrices is paramount for ensuring data integrity in pharmacokinetic, toxicological, and quality control studies. Cross-validation of analytical methods is a critical process to ascertain the reliability and interchangeability of data generated by different analytical techniques. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), two common analytical methods for the quantification of compounds structurally similar to this compound.
Data Presentation: A Comparative Analysis
The selection of an analytical method is often a trade-off between sensitivity, selectivity, and accessibility. The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods, based on data from structurally related compounds.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (% RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | ~1 ng/mL[1] | 0.01 ppm[2] |
| Limit of Quantification (LOQ) | ~2-5 ng/mL[1] | 0.03 ppm[2] |
Table 2: Typical Validation Parameters and Acceptance Criteria (based on ICH Guidelines) [3][4]
| Validation Characteristic | Acceptance Criteria |
| Accuracy | ±15% of nominal concentration (±20% at LLOQ) |
| Precision (Repeatability & Intermediate) | RSD ≤ 15% (≤ 20% at LLOQ) |
| Specificity/Selectivity | No significant interference at the retention time of the analyte and internal standard |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Range | 80-120% of the target concentration |
| Robustness | No significant effect on results with small, deliberate variations in method parameters |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following protocols for HPLC-UV and LC-MS/MS are based on established procedures for similar aromatic and piperidine-containing compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of the analyte in bulk drug substances and pharmaceutical formulations where high sensitivity is not the primary requirement.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions: [1][5]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the analyte's UV spectrum (e.g., 220 nm or 254 nm).
-
Injection Volume: 10-20 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies where the analyte is present at low concentrations in complex biological matrices.[6]
1. Sample Preparation (for biological matrices): Solid-Phase Extraction (SPE) [7]
-
To 1 mL of the biological matrix (e.g., plasma, urine), add an internal standard.
-
Precondition a suitable SPE cartridge.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Instrumentation and Conditions: [2]
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 5.0 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.8 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Bioanalytical workflow using LC-MS/MS with SPE.
Caption: Logical workflow for cross-validation of two analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one, a derivative of soybean isoflavone by LC-MS/MS in normal rats [jcps.bjmu.edu.cn]
- 7. benchchem.com [benchchem.com]
A Comparative In Vivo Efficacy Analysis of (3-Chlorophenyl)(piperidin-4-yl)methanone for Nociceptive and Neuropathic Pain Management
Introduction: The Rationale for a Novel Analgesic Candidate
The global burden of chronic and neuropathic pain necessitates the development of novel analgesics with improved efficacy and favorable safety profiles. The piperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous clinically significant analgesic drugs.[1] Derivatives of (chlorophenyl)piperidine and related structures have shown significant promise in preclinical studies, exhibiting potent antinociceptive properties. For instance, certain [(3-Chlorophenyl)piperazinylpropyl]pyridazinones have demonstrated analgesic efficacy comparable to morphine in thermal nociception models like the mouse hot-plate test.[2] Furthermore, various 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have exhibited significant analgesic activity in the tail flick test in rats.[3]
This guide outlines a proposed in vivo comparative study to evaluate the efficacy of a specific novel compound, (3-Chlorophenyl)(piperidin-4-yl)methanone (hereafter referred to as CPT-M), against established standard-of-care drugs for both acute nociceptive and chronic neuropathic pain. Based on the structure-activity relationships of analogous compounds, CPT-M is hypothesized to possess significant analgesic properties. This document provides the scientific framework and detailed experimental protocols for a head-to-head comparison with Morphine , the gold-standard opioid analgesic for severe pain, and Gabapentin , a first-line treatment for neuropathic pain.[4][5][6]
Proposed In Vivo Study Design: A Dual-Model Approach
To comprehensively assess the analgesic potential of CPT-M, a dual-model in vivo study is proposed. This approach allows for the evaluation of the compound's efficacy against two distinct and clinically relevant types of pain:
-
Acute Thermal Nociception: Assessed using the Hot Plate Test . This model is highly effective for evaluating centrally acting analgesics, such as opioids.[7]
-
Chronic Neuropathic Pain: Assessed using the Spinal Nerve Ligation (SNL) Model to induce mechanical allodynia, which is then quantified using von Frey filaments. This is a validated model for studying neuropathic pain, and Gabapentin has shown uniform analgesic efficacy in such models.[8][9]
The following diagram illustrates the overall experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of Neuropathic Pain - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Neuropharmacology of Neuropathic Pain: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuropathic pain: An overview of the current treatment and future therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Comparative analysis of (3-Chlorophenyl)(piperidin-4-yl)methanone and Haloperidol
A comprehensive guide for researchers and drug development professionals on the pharmacological and chemical properties of (3-Chlorophenyl)(piperidin-4-yl)methanone and the typical antipsychotic, Haloperidol.
This guide provides a detailed comparative analysis of the investigational compound this compound and the well-established antipsychotic drug, Haloperidol. The comparison focuses on their chemical structures, mechanisms of action, and pharmacological profiles, supported by available experimental data. Due to the limited publicly available data for this compound, this guide incorporates data from structurally related compounds to provide a potential pharmacological context.
Chemical Structure and Properties
Both compounds feature a piperidine core, a common scaffold in centrally active agents. However, their substitutions differ significantly, influencing their pharmacological activity.
This compound is a ketone derivative with a 3-chlorophenyl group attached to the carbonyl carbon, which is in turn linked to the 4-position of the piperidine ring.
Haloperidol , a butyrophenone derivative, possesses a more complex structure. It features a 4-fluorophenyl group attached to a four-carbon chain ending in a ketone, which is linked to a piperidine ring. This piperidine ring is further substituted at the 4-position with a 4-chlorophenyl group and a hydroxyl group.
| Feature | This compound | Haloperidol |
| Chemical Formula | C₁₂H₁₄ClNO | C₂₁H₂₃ClFNO₂ |
| Molecular Weight | 223.7 g/mol | 375.9 g/mol |
| Core Structure | Phenyl-piperidine-methanone | Phenyl-piperidine-butyrophenone |
| Key Substituents | 3-Chlorophenyl | 4-Fluorophenyl, 4-Chlorophenyl, Hydroxyl |
Mechanism of Action
The primary mechanism of action for typical antipsychotics like Haloperidol is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2] This antagonism is believed to be responsible for its efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions. Haloperidol also exhibits affinity for other receptors, which contributes to its side effect profile.
The precise mechanism of action for This compound is not well-documented in publicly available literature. However, based on its structural similarity to other 4-aroylpiperidines, it is hypothesized to interact with dopamine and serotonin receptors. The presence of the 3-chlorophenyl moiety is a common feature in many centrally active compounds with affinity for these receptors. For instance, the structurally related compound L-745,870, which features a 4-chlorophenylpiperazine moiety, is a potent and selective dopamine D4 receptor antagonist.
Below is a simplified representation of the canonical dopamine D2 receptor signaling pathway, which is antagonized by Haloperidol.
Pharmacological Profile: A Comparative Overview
The following tables summarize the available quantitative data for Haloperidol and provide a speculative profile for this compound based on structurally related compounds.
Receptor Binding Affinity (Ki, nM)
Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Hypothesized) | Haloperidol |
| Dopamine D2 | Data not available | 0.517 - 2.84[1] |
| Dopamine D4 | Potentially high affinity (based on related compounds) | 10 |
| Serotonin 5-HT2A | Data not available | 120[3] |
Functional Activity (IC50/EC50, nM)
IC50 represents the concentration of an antagonist that inhibits a response by 50%.
| Assay | This compound | Haloperidol |
| Dopamine D2 Functional Antagonism | Data not available | Potent antagonist |
| Serotonin 5-HT2A Functional Antagonism | Data not available | Inverse agonist activity reported[4] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the pharmacological profiles of these compounds.
Radioligand Binding Assay for Dopamine D2 Receptor
This assay determines the binding affinity of a compound to the D2 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor.[1]
-
Receptor Source: Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) are used.[1]
-
Radioligand: A radiolabeled ligand with high affinity for the D2 receptor, such as [³H]-Spiperone, is utilized.[1]
-
Incubation: The receptor membranes, radioligand, and varying concentrations of the test compound are incubated together to allow for competitive binding.
-
Filtration: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[1]
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.[1]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1]
Functional Calcium Flux Assay for 5-HT2A Receptor Antagonism
This assay measures the ability of a compound to block the intracellular calcium release mediated by the activation of the 5-HT2A receptor.
Objective: To determine the potency of a test compound as a 5-HT2A receptor antagonist.
-
Cell Culture: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO-K1 cells) is cultured and plated in microplates.[5]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5]
-
Compound Addition: The cells are pre-incubated with varying concentrations of the test compound.[5]
-
Agonist Stimulation: A 5-HT2A receptor agonist, such as serotonin, is added to the wells to stimulate the receptor.[5]
-
Fluorescence Measurement: The change in fluorescence, indicating the intracellular calcium concentration, is measured using a fluorescence plate reader.[5]
-
Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the agonist response (IC50) is calculated.
Conclusion
Haloperidol is a well-characterized, potent dopamine D2 receptor antagonist with a complex pharmacological profile that includes interactions with other neurotransmitter systems. This compound remains a compound with limited publicly available pharmacological data. Based on its chemical structure, it is plausible that it interacts with dopamine and serotonin receptors. Further in-depth studies, including comprehensive receptor binding and functional assays, are necessary to fully elucidate its pharmacological profile and potential therapeutic applications. The experimental protocols outlined in this guide provide a framework for conducting such investigations. Researchers are encouraged to perform these experiments to generate the data required for a direct and robust comparison with established drugs like Haloperidol.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
- 3. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of (3-Chlorophenyl)(piperidin-4-yl)methanone's Interaction with Dopamine and Serotonin Receptors
A Technical Guide for Researchers in Neuroscience and Drug Development
Introduction: Unraveling the Neuromodulatory Potential of a Novel Piperidine Analog
In the intricate landscape of neuropharmacology, the modulation of dopamine and serotonin receptor systems remains a cornerstone of therapeutic intervention for a spectrum of neurological and psychiatric disorders. The compound (3-Chlorophenyl)(piperidin-4-yl)methanone, a member of the 4-aroylpiperidine class, presents a compelling scaffold for investigation due to its structural similarities to known psychoactive agents. This guide provides a comprehensive, data-driven comparison of the interaction of this compound with dopamine versus serotonin receptors. By delving into its receptor binding affinity, functional activity, and the underlying signaling pathways, we aim to equip researchers and drug development professionals with the critical insights necessary to harness the therapeutic potential of this and related molecules.
The strategic placement of a chlorophenyl group and a piperidine ring suggests a potential for nuanced interactions with the monoamine receptors that govern mood, cognition, and motor control. Understanding the selectivity and functional consequences of these interactions is paramount for predicting both therapeutic efficacy and potential side-effect profiles. This document synthesizes available data on structurally related compounds to build a predictive pharmacological profile for this compound, offering a roadmap for future in-vitro and in-vivo characterization.
Comparative Analysis: Dopamine vs. Serotonin Receptor Interaction
While direct and comprehensive experimental data for this compound is not extensively published, we can infer its likely receptor interaction profile by examining structurally analogous compounds, particularly those within the chlorophenylpiperazine and 4-aroylpiperidine classes. This comparative analysis will focus on binding affinity (Ki) and functional activity (EC50/IC50) at key dopamine (D1-like and D2-like) and serotonin (5-HT1A, 5-HT2A, etc.) receptor subtypes.
Binding Affinity Profile: A Tale of Two Neurotransmitter Systems
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the test compound. The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the equilibrium dissociation constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
Based on structure-activity relationship (SAR) studies of related arylpiperazine and arylpiperidine derivatives, it is hypothesized that this compound will exhibit a distinct affinity profile across dopamine and serotonin receptors.
Table 1: Predicted Binding Affinities (Ki, nM) of this compound at Key Dopamine and Serotonin Receptors (Inferred from Analog Data)
| Receptor Subtype | Predicted Ki (nM) | Rationale based on Structural Analogs |
| Dopamine Receptors | ||
| D2 | 10 - 50 | The 4-aroylpiperidine scaffold is a common feature in D2 receptor antagonists.[1] The 3-chlorophenyl substitution can enhance affinity. |
| D3 | 5 - 25 | Arylpiperazine derivatives often show high affinity for the D3 receptor.[2] |
| D4 | 1 - 10 | Several 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine analogs show high affinity and selectivity for the D4 receptor.[3] |
| D1 | > 1000 | Generally, this chemical class exhibits lower affinity for D1-like receptors compared to D2-like receptors.[4] |
| Serotonin Receptors | ||
| 5-HT1A | 20 - 100 | Arylpiperazine moieties are known to bind to 5-HT1A receptors.[5] |
| 5-HT2A | 50 - 200 | The methanone linkage and aromatic ring are present in some 5-HT2A antagonists.[6] |
| 5-HT2C | 10 - 50 | Some arylpiperazine derivatives show notable affinity for the 5-HT2C receptor.[5] |
| 5-HT7 | > 500 | Affinity for the 5-HT7 receptor is less commonly observed with this core structure. |
Interpretation of Binding Affinity Data:
The predicted data suggests that this compound is likely to be a potent ligand at D2-like dopamine receptors, particularly D4, and may also exhibit significant affinity for the 5-HT2C and 5-HT1A serotonin receptors. The selectivity profile will be crucial in determining its potential therapeutic applications. A higher affinity for D2/D3/D4 over 5-HT receptors would suggest a profile more aligned with antipsychotic or cognitive-enhancing agents, while a mixed profile could indicate potential for treating complex disorders like depression with associated psychotic features.
Functional Activity: Agonist, Antagonist, or Something in Between?
Beyond binding, it is critical to understand the functional consequence of the compound's interaction with the receptor. Functional assays measure the cellular response following receptor activation or blockade. Common readouts include changes in second messenger levels (e.g., cAMP, inositol phosphates, or intracellular calcium) or the recruitment of downstream signaling proteins like β-arrestin.
Table 2: Predicted Functional Activity of this compound (Inferred from Analog Data)
| Receptor Subtype | Predicted Functional Activity | Rationale based on Structural Analogs |
| Dopamine Receptors | ||
| D2 | Antagonist/Partial Agonist | Many 4-aroylpiperidines act as D2 antagonists.[1] The specific functional outcome can be influenced by subtle structural changes. |
| D3 | Antagonist/Partial Agonist | Arylpiperazine derivatives are often D3 antagonists or partial agonists.[2] |
| D4 | Antagonist | The high-affinity chlorophenylpiperazine analogs for the D4 receptor are typically antagonists.[3] |
| Serotonin Receptors | ||
| 5-HT1A | Partial Agonist/Antagonist | Arylpiperazines can exhibit a range of functional activities at the 5-HT1A receptor.[5] |
| 5-HT2A | Antagonist/Inverse Agonist | The structural features are consistent with 5-HT2A antagonism.[6] |
| 5-HT2C | Antagonist | Arylpiperazine derivatives often act as antagonists at the 5-HT2C receptor.[5] |
Causality Behind Functional Outcomes:
The predicted antagonist activity at D2-like receptors stems from the ability of the 4-aroylpiperidine scaffold to occupy the orthosteric binding pocket without inducing the conformational change required for G-protein activation. For serotonin receptors, the functional outcome is more varied. The arylpiperazine moiety can stabilize different receptor conformations, leading to partial agonism or antagonism depending on the specific receptor subtype and the cellular context.
Signaling Pathways: A Visual Guide
To appreciate the functional implications of receptor interaction, it is essential to understand the downstream signaling cascades. Both dopamine and serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that initiate intracellular signaling upon ligand binding.
Dopamine Receptor Signaling
Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. Conversely, D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP.
Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.
Serotonin Receptor Signaling
Serotonin receptors are a large and diverse family with multiple signaling mechanisms. For instance, the 5-HT1A receptor, similar to D2-like receptors, couples to Gαi/o to inhibit adenylyl cyclase. In contrast, the 5-HT2A receptor couples to Gαq/11 to activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A serotonin receptors.
Experimental Protocols: A Guide to In Vitro Characterization
To empirically determine the dopamine and serotonin receptor interaction profile of this compound, a series of well-established in vitro assays are required. These protocols are designed to be self-validating through the inclusion of appropriate controls and reference compounds.
Synthesis of this compound Hydrochloride
A plausible synthetic route for the target compound involves the Friedel-Crafts acylation of chlorobenzene with a protected piperidine-4-carbonyl chloride, followed by deprotection.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Protocol:
-
N-protection of piperidine-4-carboxylic acid: To a solution of piperidine-4-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base (e.g., sodium hydroxide) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc anhydride). Stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture and extract the N-Boc-piperidine-4-carboxylic acid.
-
Formation of the acid chloride: Treat the N-Boc-piperidine-4-carboxylic acid with thionyl chloride, either neat or in an inert solvent like dichloromethane (DCM), and heat under reflux. Remove the excess thionyl chloride under reduced pressure to obtain the crude N-Boc-piperidine-4-carbonyl chloride.
-
Friedel-Crafts Acylation: Dissolve the N-Boc-piperidine-4-carbonyl chloride in chlorobenzene. Cool the mixture in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl3), portion-wise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction by carefully pouring it onto ice, and then extract the product with an organic solvent.
-
N-deprotection and salt formation: Dissolve the crude product from the previous step in a suitable solvent (e.g., dioxane or diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in the solvent. The hydrochloride salt of this compound will precipitate and can be collected by filtration, washed, and dried.
Radioligand Binding Assays
This protocol outlines a general procedure for determining the binding affinity (Ki) of the test compound at a specific G-protein coupled receptor.
Caption: General workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of the appropriate radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors), and a range of concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in each well using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other values. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: cAMP Measurement
This protocol is suitable for determining the functional activity of the test compound at Gαs- and Gαi/o-coupled receptors, such as D1-like and D2-like dopamine receptors and 5-HT1A serotonin receptors.
Step-by-Step Protocol:
-
Cell Culture: Culture cells stably expressing the receptor of interest in a suitable medium.
-
Assay Setup: Seed the cells in a 96-well plate and allow them to adhere. On the day of the assay, replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Compound Addition: For Gαi/o-coupled receptors (e.g., D2), first add a known concentration of an adenylyl cyclase activator like forskolin, followed by a range of concentrations of the test compound. For Gαs-coupled receptors (e.g., D1), add a range of concentrations of the test compound.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a colorimetric, fluorescent, or luminescent readout.
-
Data Analysis: Plot the measured signal (which is inversely or directly proportional to the cAMP concentration, depending on the kit) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion and Future Directions
The structural features of this compound strongly suggest that it is a promising candidate for interacting with both dopamine and serotonin receptors. Based on the analysis of structurally related compounds, it is predicted to exhibit a preference for D2-like dopamine receptors, particularly the D4 subtype, with potential antagonist activity. Concurrently, it may possess moderate affinity and antagonist or partial agonist activity at certain serotonin receptors, such as 5-HT1A and 5-HT2C.
This dual-action profile could be therapeutically advantageous for complex neuropsychiatric disorders. However, it is imperative that the predicted binding affinities and functional activities presented in this guide are confirmed through rigorous in vitro and in vivo experimentation. The detailed protocols provided herein offer a clear path for such investigations.
Future research should focus on a comprehensive pharmacological characterization of this compound, including its selectivity against a broader panel of receptors, its pharmacokinetic properties, and its behavioral effects in animal models of psychosis, depression, and cognitive dysfunction. The insights gained from such studies will be invaluable in determining the true therapeutic potential of this and other novel 4-aroylpiperidine derivatives.
References
- 1. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro pharmacological evaluation of novel 2-hydroxypropyl-4-arylpiperazine derivatives as serotoninergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Guide to In Silico ADMET Prediction for (3-Chlorophenyl)(piperidin-4-yl)methanone Derivatives
For researchers, scientists, and drug development professionals, the early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to mitigating late-stage failures and reducing development costs.[1][2] This guide provides a comparative overview of in silico methodologies for predicting the ADMET profiles of (3-Chlorophenyl)(piperidin-4-yl)methanone derivatives, a chemical scaffold of interest in medicinal chemistry.
The "fail early and fail cheap" paradigm in drug discovery underscores the need for efficient and cost-effective methods to identify compounds with unfavorable pharmacokinetic and safety profiles.[1] In silico ADMET prediction has emerged as an indispensable tool, offering high-throughput screening and reducing the reliance on costly and time-consuming in vitro and in vivo experiments.[1][2][3] This guide will delve into the protocols and comparative performance of various computational tools, providing a framework for their application in the development of this compound derivatives.
The In Silico ADMET Prediction Workflow: A Streamlined Approach
The process of in silico ADMET prediction involves a series of computational steps, from molecule input to data interpretation. The general workflow is depicted below, illustrating the key stages of a typical prediction process.
Caption: A generalized workflow for in silico ADMET prediction.
Comparative Analysis of In Silico ADMET Prediction Tools
A multitude of in silico tools are available, ranging from open-access web servers to commercial software packages.[4] For the purpose of this guide, we will compare three widely recognized platforms: SwissADME, pkCSM, and admetSAR.[5][6] These tools employ a variety of models, including quantitative structure-activity relationship (QSAR) and machine learning algorithms, to predict a comprehensive suite of ADMET parameters.[7]
Methodologies for ADMET Prediction
The experimental protocol for utilizing these web-based tools is generally straightforward:
-
Molecule Input: The chemical structure of the this compound derivative is provided as input, typically in the form of a SMILES (Simplified Molecular Input Line Entry System) string or by drawing the structure directly on the web interface.
-
Initiation of Prediction: The user initiates the prediction process, and the server's backend algorithms calculate a range of molecular descriptors.
-
Model Application: These descriptors are then fed into pre-built predictive models for various ADMET endpoints.
-
Results Output: The platform generates a comprehensive report detailing the predicted ADMET properties, often with qualitative classifications (e.g., high, low) and quantitative values.
Predicted ADMET Properties: A Comparative Overview
The following tables summarize the key ADMET parameters predicted by SwissADME, pkCSM, and admetSAR, providing a basis for selecting the most appropriate tool for a given research question. The data presented is a hypothetical but representative prediction for a generic this compound derivative.
Table 1: Physicochemical and Absorption Properties
| Parameter | SwissADME | pkCSM | admetSAR |
| Molecular Weight | 237.72 g/mol | 237.72 g/mol | 237.72 g/mol |
| LogP (Consensus) | 2.50 | 2.65 | 2.58 |
| Water Solubility (LogS) | -3.5 | -3.2 | -3.4 |
| GI Absorption | High | 92% | High |
| Caco-2 Permeability (logPapp) | - | 0.95 | 1.12 |
| P-glycoprotein Substrate | No | Yes | Non-substrate |
Table 2: Distribution and Metabolism Properties
| Parameter | SwissADME | pkCSM | admetSAR |
| BBB Permeation | Yes | + | Blood-Brain Barrier (+) |
| CNS Permeability | - | -0.5 | - |
| Plasma Protein Binding | - | 85% | - |
| CYP1A2 Inhibitor | No | No | Non-inhibitor |
| CYP2C9 Inhibitor | Yes | Yes | Inhibitor |
| CYP2D6 Inhibitor | Yes | Yes | Inhibitor |
| CYP3A4 Inhibitor | No | No | Non-inhibitor |
Table 3: Excretion and Toxicity Properties
| Parameter | SwissADME | pkCSM | admetSAR |
| Total Clearance (log ml/min/kg) | - | 0.5 | - |
| Renal OCT2 Substrate | - | No | - |
| AMES Toxicity | - | Non-toxic | Non-mutagenic |
| hERG I Inhibitor | - | No | Non-inhibitor |
| Hepatotoxicity | - | Yes | - |
| Skin Sensitization | - | No | - |
Understanding Potential Metabolic Liabilities
The piperidine moiety in the this compound scaffold can be susceptible to metabolism by Cytochrome P450 enzymes. A potential metabolic pathway involves N-dealkylation or oxidation of the piperidine ring. Understanding these potential metabolic routes is crucial for lead optimization.
Caption: A simplified diagram of a potential metabolic pathway.
Conclusion
In silico ADMET prediction is a powerful and indispensable component of modern drug discovery.[1] For researchers working with this compound derivatives, a variety of reliable and accessible tools are available to guide the design of compounds with improved pharmacokinetic and safety profiles. While in silico predictions provide valuable early insights, it is crucial to remember that these are predictive models and experimental validation remains the gold standard. By judiciously applying a combination of in silico tools and prioritizing experimental verification of key predictions, the drug discovery and development process can be significantly de-risked and accelerated.
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ayushcoe.in [ayushcoe.in]
- 7. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of a series of piperidin-4-one derivatives, specifically focusing on 3,5-bis(benzylidene)piperidin-4-ones. This class of compounds has garnered significant interest for its potent cytotoxic and tumor-selective activities.
Comparative Cytotoxicity Data
The cytotoxic activity of 3,5-bis(benzylidene)piperidin-4-one derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal cytotoxic concentration (CC50) values from these studies are summarized in the table below. The data highlights the significant cytotoxic potency of these compounds, with many exhibiting submicromolar activity.
| Compound ID | Aryl Substituent | Cell Line | CC50 (µM) | Reference |
| Series 1 | ||||
| 1a | Unsubstituted | HSC-2 | >100 | [1] |
| 1b | 4-F | HSC-2 | 1.8 | [1] |
| 1c | 4-Cl | HSC-2 | 1.5 | [1] |
| 1d | 4-CH3 | HSC-2 | 2.5 | [1] |
| Series 2 | ||||
| 2a | Unsubstituted | HSC-2 | 0.8 | [1] |
| 2b | 4-F | HSC-2 | 0.5 | [1] |
| 2c | 4-Cl | HSC-2 | 0.4 | [1] |
| 2d | 4-CH3 | HSC-2 | 0.6 | [1] |
| Dimeric Series 3 | ||||
| 3b | 4-F | HL-60 | <0.039 | [2] |
| 3b | 4-F | HSC-2 | 0.078 | [2] |
| 3b | 4-F | HCT116 | Not specified | [2] |
HSC-2: Human Squamous Carcinoma; HL-60: Human Promyelocytic Leukemia; HCT116: Human Colon Carcinoma.
Structure-Activity Relationship Insights
The presented data, though not exhaustive, suggests several structure-activity relationship (SAR) trends for the 3,5-bis(benzylidene)piperidin-4-one series:
-
N-Acylation: The introduction of an acryloyl group on the piperidine nitrogen (Series 2) generally leads to a significant increase in cytotoxic potency compared to the unsubstituted analogs (Series 1)[1].
-
Aryl Substitution: The nature and position of substituents on the benzylidene rings play a crucial role in modulating cytotoxicity. Halogen substituents, such as fluorine and chlorine, at the para position appear to enhance cytotoxic activity[1].
-
Dimerization: Dimeric forms of these compounds, such as series 3, have demonstrated exceptionally high potency, with CC50 values in the nanomolar range against certain cell lines[2].
Experimental Protocols
The cytotoxicity of the 3,5-bis(benzylidene)piperidin-4-one derivatives was predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ranging from 0.039 to 100 µM) and incubated for a specified period, typically 48 hours[2][3]. A vehicle control (DMSO) is also included.
-
MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve[2].
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the cytotoxicity of the piperidin-4-one derivatives.
Caption: General workflow for in vitro cytotoxicity testing.
Apoptotic Pathway Induction
Further mechanistic studies on representative compounds from this class have indicated that their cytotoxic effect is mediated through the induction of apoptosis. For instance, a lead compound was shown to activate caspases-3 and -7, cause PARP1 cleavage, and induce G2 cell cycle arrest, ultimately leading to an accumulation of cells in the sub-G1 phase[2]. These findings suggest that the cytotoxic activity of these piperidin-4-one derivatives is linked to the programmed cell death pathway.
Caption: Proposed apoptotic signaling pathway.
References
- 1. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
Benchmarking Synthesis Efficiency: A Comparative Guide to the Preparation of (3-Chlorophenyl)(piperidin-4-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
(3-Chlorophenyl)(piperidin-4-yl)methanone is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of pharmacologically active compounds. Its efficient and scalable synthesis is therefore of significant interest to the drug development community. This guide provides a comparative analysis of two primary synthetic routes to this key intermediate, offering an in-depth look at their respective methodologies, efficiency, and practical considerations.
This document will explore two distinct and viable synthetic strategies for the preparation of this compound:
-
Route 1: Friedel-Crafts Acylation of an N-Protected Piperidine Derivative
-
Route 2: Grignard Reaction with an N-Protected Piperidine-4-carbonitrile
Each route will be examined for its chemical logic, procedural intricacies, and overall efficiency, supported by detailed experimental protocols.
Introduction to the Synthetic Challenge
The synthesis of 4-aroylpiperidines, such as this compound, presents a common challenge in organic synthesis: the selective functionalization of the piperidine ring. The nitrogen atom's reactivity necessitates the use of protecting groups to direct acylation to the 4-position. The choice of synthetic route often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.
Route 1: Friedel-Crafts Acylation Approach
This well-established method involves the acylation of a protected piperidine derivative with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, followed by the removal of the protecting group. The use of the tert-butyloxycarbonyl (Boc) group is common due to its stability and ease of removal under acidic conditions.
Workflow for Friedel-Crafts Acylation
Caption: Workflow for the synthesis via Friedel-Crafts acylation.
Causality Behind Experimental Choices
The choice of an N-Boc protecting group is strategic. It deactivates the piperidine nitrogen towards acylation, thereby directing the reaction to the desired position if a suitable precursor is used. However, for a direct Friedel-Crafts reaction on the piperidine ring itself, this approach is not feasible. A more common and effective strategy involves starting with a piperidine derivative already functionalized at the 4-position, such as N-Boc-piperidine-4-carboxylic acid. This allows for the formation of an amide, which can then be subjected to a variety of transformations. A more direct approach for the ketone synthesis is the Friedel-Crafts acylation of a suitable aromatic substrate with a piperidine-containing acyl chloride.
For the purpose of this guide, we will detail the more direct acylation of a protected piperidine precursor. The Friedel-Crafts reaction itself is a classic carbon-carbon bond-forming reaction, and the use of a strong Lewis acid like aluminum chloride (AlCl₃) is necessary to generate the highly electrophilic acylium ion from 3-chlorobenzoyl chloride[1]. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.
The subsequent deprotection step requires acidic conditions to cleave the Boc group[2]. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane are commonly employed for this purpose, offering clean and efficient removal of the protecting group.
Experimental Protocol: Friedel-Crafts Acylation
Step 1: Synthesis of tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate
-
To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, suspend anhydrous aluminum chloride (1.3 eq) in anhydrous DCM and cool to 0 °C.
-
To this suspension, add a solution of the crude acid chloride in anhydrous DCM dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Pour the reaction mixture slowly onto crushed ice and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate (1.0 eq) in a solution of 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the hydrochloride salt of the product as a solid.
-
To obtain the free base, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., NaOH or NaHCO₃) to pH > 8.
-
Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Route 2: Grignard Reaction Approach
An alternative strategy involves the reaction of a Grignard reagent, 3-chlorophenylmagnesium bromide, with a protected piperidine-4-carbonitrile derivative. This approach offers a different bond disconnection and can be advantageous depending on the availability of starting materials.
Workflow for Grignard Reaction
Caption: Workflow for the synthesis via Grignard reaction.
Causality Behind Experimental Choices
The Grignard reaction is a powerful tool for forming carbon-carbon bonds by the addition of a nucleophilic organomagnesium halide to a carbonyl or nitrile group[3]. In this route, the nitrile group of N-Boc-4-cyanopiperidine serves as the electrophile. The reaction initially forms an imine intermediate, which is then hydrolyzed under acidic conditions to yield the desired ketone. The N-Boc protecting group is essential to prevent the Grignard reagent from reacting with the piperidine nitrogen.
The final deprotection step is analogous to that in the Friedel-Crafts route, utilizing acidic conditions to remove the Boc group and liberate the final product.
Experimental Protocol: Grignard Reaction
Step 1 & 2: Synthesis of tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate via Grignard Reaction and Hydrolysis
-
Prepare 3-chlorophenylmagnesium bromide from 1-bromo-3-chlorobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the Grignard solution to 0 °C and add a solution of tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding it to a stirred mixture of ice and aqueous HCl.
-
Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the intermediate imine.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of this compound
-
Follow the deprotection procedure as described in Step 2 of the Friedel-Crafts Acylation protocol.
Comparative Analysis of Synthesis Efficiency
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Reaction |
| Starting Materials | N-Boc-piperidine-4-carboxylic acid, 3-chlorobenzoyl chloride | 1-bromo-3-chlorobenzene, N-Boc-4-cyanopiperidine |
| Key Reagents | Oxalyl chloride, AlCl₃, TFA or HCl | Magnesium, aqueous HCl |
| Number of Steps | 2 (from the acid chloride precursor) | 3 |
| Reported Yields | Generally good to high yields for each step. | Moderate to good yields, can be variable. |
| Scalability | Friedel-Crafts reactions can be challenging to scale up due to exothermicity and handling of AlCl₃. | Grignard reactions are generally scalable, but require strict anhydrous conditions. |
| Safety & Handling | Involves corrosive and water-sensitive reagents (oxalyl chloride, AlCl₃). | Requires handling of pyrophoric Grignard reagents and strict inert atmosphere techniques. |
| Purification | Column chromatography is often required for both steps. | Column chromatography is typically necessary after the hydrolysis step. |
Conclusion and Recommendations
Both the Friedel-Crafts acylation and the Grignard reaction pathways offer viable routes to this compound.
-
The Friedel-Crafts acylation route is a more convergent approach, particularly if starting from the piperidine-4-carboxylic acid derivative. It generally proceeds with good yields, although the use of stoichiometric Lewis acids can be a drawback in terms of waste and handling on a larger scale.
-
The Grignard reaction route provides a valuable alternative, especially if the corresponding aryl bromide and cyanopiperidine are readily available. While it involves an additional hydrolysis step, it avoids the use of strong Lewis acids like AlCl₃. However, the successful execution of Grignard reactions is highly dependent on maintaining strictly anhydrous conditions.
For laboratory-scale synthesis, the choice between the two routes may come down to the availability and cost of the starting materials and the chemist's familiarity with the respective reaction types. For larger-scale production, a thorough process optimization would be necessary for either route to address challenges related to scalability, safety, and waste management.
References
A Structural Showdown: (3-Chlorophenyl) vs. (4-Chlorophenyl) Analogs in Drug Design
A deep dive into the nuanced effects of chlorine substitution on molecular interactions and biological outcomes, providing researchers with critical data for informed analog design.
The strategic placement of a chlorine atom on a phenyl ring is a cornerstone of modern medicinal chemistry, capable of profoundly influencing a molecule's physicochemical properties and its interactions with biological targets. This guide offers a comparative analysis of (3-Chlorophenyl) and (4-Chlorophenyl) analogs, drawing on experimental data to illuminate the structural and functional consequences of this seemingly minor positional shift. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this resource aims to empower researchers in drug development to make more strategic decisions in lead optimization.
The position of the chlorine atom—meta (3-position) versus para (4-position)—can alter a compound's electronic distribution, lipophilicity, and steric profile. These changes, in turn, dictate how the molecule binds to receptors, inhibits enzymes, and is processed by metabolic pathways. Understanding these structure-activity relationships (SAR) is paramount for fine-tuning drug candidates for enhanced potency, selectivity, and pharmacokinetic profiles.
Comparative Biological Activity: A Tale of Two Isomers
The influence of the chloro-substitution position is highly context-dependent, varying with the core scaffold and the biological target. However, recurring themes emerge from the analysis of diverse compound classes.
One key area of investigation has been in the development of receptor ligands. For instance, in the exploration of dopamine and serotonin receptor ligands, the positioning of the chlorine atom has been shown to be a critical determinant of binding affinity and selectivity. Structure-activity relationship studies on homopiperazine analogs of haloperidol revealed that modifications to the chlorophenyl moiety significantly impact binding at various receptor subtypes.[1] Similarly, for dopamine D4 receptor ligands, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide has been identified as a potent and selective compound, indicating a preference for the para-chloro substitution in this particular scaffold.[2][3]
In the realm of enzyme inhibition, the position of the chlorine atom can dictate the potency and selectivity of the inhibitor. For example, in a series of 2-phenol-4-chlorophenyl-6-aryl pyridines designed as topoisomerase II inhibitors, compounds with an ortho- or para-chlorophenyl group at the 4-position of the central pyridine ring showed superior inhibitory activity compared to etoposide, while none of the meta-chlorophenyl analogs exhibited this enhanced activity.[4] This suggests a stringent spatial requirement for the chlorine atom to achieve optimal interaction within the enzyme's active site.
The anticancer potential of chlorophenyl analogs has also been a significant area of research. In a study of symmetrical chlorophenylamino-s-triazine derivatives, compounds with 2,4-dichloro and 3,4-dichloro substitutions exhibited potent cytotoxic activity against cancer cell lines.[5] Another study on 1-(4-Chlorophenyl)-5-alkoxy-1-pentanone analogs found that halogen substitution at the para-position of the phenyl ring enhanced cytotoxic activity against HeLa cells.[6]
Below is a summary of comparative biological data for representative (3-Chlorophenyl) and (4-Chlorophenyl) analogs from various studies.
| Compound Class | Target | (3-Chlorophenyl) Analog Activity | (4-Chlorophenyl) Analog Activity | Reference |
| Phenylpiperazines | Dopamine Transporter (DAT) | High affinity | - | [7] |
| Pyrano[2,3-c]pyrazoles | PKBβ/AKT2 | - | Promising anti-glioma activity | [8] |
| 2-Phenol-6-aryl pyridines | Topoisomerase II | Less active | More potent than etoposide | [4] |
| Homopiperazine analogs | Dopamine/Serotonin Receptors | Varied affinities | Varied affinities | [1] |
| N-aryl-benzamides | Dopamine D4 Receptor | - | High affinity (IC50 = 0.057 nM) | [2] |
| Symmetrical amino-s-triazines | C26 Colon Carcinoma | IC50 = 3.05 µM (3,4-diCl) | IC50 = 1.71 µM (2,4-diCl) | [5] |
Physicochemical Properties: The Foundation of Biological Activity
The position of the chlorine atom influences key physicochemical parameters such as lipophilicity (logP) and electronic effects, which in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While specific values are highly dependent on the entire molecular structure, general trends can be observed. The para-substitution in (4-Chlorophenyl) analogs often leads to a more symmetrical molecule, which can influence crystal packing and solubility. The electronic effect of the chlorine atom (inductive and resonance effects) also differs between the meta and para positions, altering the pKa of nearby functional groups and the molecule's overall polarity.
| Property | (3-Chlorophenyl) Analog | (4-Chlorophenyl) Analog | General Impact |
| Lipophilicity (logP) | Generally high | Generally high | The position can cause minor variations that may impact membrane permeability and protein binding. |
| Electronic Effect | Primarily inductive electron-withdrawing | Both inductive and resonance electron-withdrawing | This can influence the reactivity of the phenyl ring and the acidity/basicity of proximal functional groups, affecting target binding. |
| Dipole Moment | Asymmetrical charge distribution | More symmetrical charge distribution | Can affect solubility and interactions with polar residues in a binding pocket. |
| Steric Profile | Chlorine at the meta position | Chlorine at the para position | The position of the bulky chlorine atom can create steric hindrance or favorable van der Waals interactions within a binding site. |
Experimental Corner: Methodologies for Comparative Analysis
To ensure the reproducibility and validity of the comparative data, it is essential to understand the experimental protocols employed. Below are detailed methodologies for key assays commonly used in the evaluation of such analogs.
Receptor Binding Assay
-
Objective: To determine the affinity of the (3-Chlorophenyl) and (4-Chlorophenyl) analogs for a specific receptor.
-
Protocol:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compounds (analogs).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of the analogs on cancer cell lines.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the (3-Chlorophenyl) and (4-Chlorophenyl) analogs and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined.[6]
-
Visualizing the Concepts: Workflows and Pathways
To better illustrate the processes and logical relationships discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the comparative analysis of chlorophenyl analogs.
References
- 1. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Profile: (3-Chlorophenyl)(piperidin-4-yl)methanone versus ACP-103 (Pimavanserin)
A Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of modern neuropharmacology, the quest for selective and effective modulators of G-protein coupled receptors (GPCRs) is paramount. This guide provides a detailed comparative analysis of two compounds: the well-characterized atypical antipsychotic ACP-103 (pimavanserin) and the less-explored research chemical, (3-Chlorophenyl)(piperidin-4-yl)methanone. While ACP-103's pharmacological profile is extensively documented, this guide will also present an inferred profile for this compound based on structure-activity relationships of related chemical scaffolds, offering a valuable theoretical framework for researchers.
Introduction to the Compounds
ACP-103 (Pimavanserin): A Selective Serotonin 5-HT2A Receptor Inverse Agonist
ACP-103, known by its non-proprietary name pimavanserin and sold under the brand name Nuplazid, is an atypical antipsychotic medication.[1] It is the first and only FDA-approved drug for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[2] Its mechanism of action is distinguished by its potent and selective inverse agonist activity at the serotonin 5-HT2A receptor.[3]
This compound: An Aryl Ketone Piperidine of Research Interest
This compound is a chemical entity with a core structure that is of significant interest in medicinal chemistry.[1] This structure, an aryl ketone piperidine, is a common scaffold in a variety of centrally active agents. Due to a lack of direct experimental data in publicly available literature, its pharmacological profile is not well-defined. This guide will, therefore, present a hypothetical profile based on its structural similarity to known pharmacologically active compounds, particularly the butyrophenone class of antipsychotics.
Comparative Pharmacological Analysis
The pharmacological distinction between ACP-103 and the inferred profile of this compound lies in their primary receptor targets and mechanisms of action.
ACP-103 (Pimavanserin): A Profile of High Selectivity
Pimavanserin's therapeutic efficacy is attributed to its high affinity and inverse agonist activity at the 5-HT2A receptor.[3] Inverse agonism is a mechanism where the compound not only blocks the action of the endogenous agonist (serotonin) but also reduces the basal, constitutive activity of the receptor.[4] This is thought to contribute to its antipsychotic effects without the motor side effects associated with dopamine D2 receptor antagonists.[2]
ACP-103 exhibits significantly lower affinity for the 5-HT2C receptor and lacks clinically relevant affinity for dopamine, muscarinic, histaminergic, or adrenergic receptors.[3] This high selectivity is a key feature of its pharmacological profile and is believed to underlie its favorable side-effect profile, particularly the absence of extrapyramidal symptoms.
This compound: An Inferred Profile of a Potential Dopamine D2 Receptor Antagonist
The chemical structure of this compound shares features with the butyrophenone class of typical antipsychotics, such as haloperidol.[5][6] The butyrophenones are characterized by a substituted piperidine ring linked to a fluorophenyl ketone. This compound possesses a chlorophenyl ketone attached to a piperidine ring.
Based on this structural similarity, it is plausible to infer that this compound may act as a dopamine D2 receptor antagonist.[7] Antagonism at D2 receptors is the primary mechanism of action for typical antipsychotics and is effective in treating the positive symptoms of schizophrenia.[6] However, this mechanism is also associated with a higher risk of extrapyramidal side effects.[6]
Furthermore, many butyrophenones also exhibit affinity for other receptors, including serotonin 5-HT2A receptors, albeit typically with lower affinity than for D2 receptors.[5] Therefore, it is conceivable that this compound could also possess some activity at 5-HT2A receptors, potentially modulating its overall pharmacological effect.
Table 1: Comparative Pharmacological Profile
| Parameter | ACP-103 (Pimavanserin) | This compound (Inferred) |
| Primary Target(s) | Serotonin 5-HT2A Receptor | Dopamine D2 Receptor (hypothesized) |
| Mechanism of Action | Inverse Agonist | Antagonist (hypothesized) |
| Receptor Affinity | High affinity for 5-HT2A (pKi ~9.3)[3] | Predicted affinity for D2 receptors. |
| Selectivity | High selectivity over 5-HT2C, dopamine, muscarinic, histaminergic, and adrenergic receptors[3] | Potential for broader receptor activity, including 5-HT2A receptors. |
| Functional Activity | Reduces constitutive receptor activity[4] | Blocks dopamine binding and signaling (hypothesized) |
| Expected Clinical Profile | Antipsychotic effects with low risk of extrapyramidal symptoms. | Potential for antipsychotic effects, but with a risk of extrapyramidal side effects. |
Signaling Pathways and Experimental Workflows
Serotonin 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation by an agonist like serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. As an inverse agonist, ACP-103 not only blocks this pathway but also reduces its basal activity.
Experimental Workflow for Pharmacological Characterization
To empirically determine the pharmacological profile of a novel compound like this compound, a systematic experimental approach is necessary. The following workflow outlines the key assays.
Methodologies
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Protocol (Example for Dopamine D2 Receptor):
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (crude membrane fraction).
-
Assay Setup: In a 96-well plate, add the membrane preparation, a radioligand (e.g., [³H]raclopride for D2 receptors), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays
Objective: To determine the functional activity (agonism, antagonism, or inverse agonism) and potency (EC50 or IC50) of a test compound at a specific receptor.
Protocol (Example for 5-HT2A Receptor - Calcium Mobilization Assay):
-
Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the cells. To test for antagonism, pre-incubate with the test compound before adding a known agonist (e.g., serotonin).
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis:
-
Agonism: Plot the fluorescence response against the log concentration of the test compound to determine the EC50 and maximum efficacy.
-
Antagonism: Plot the response to the agonist in the presence of different concentrations of the test compound to determine the IC50.
-
Inverse Agonism: Measure the ability of the compound to decrease the basal fluorescence signal in cells with constitutive receptor activity.
-
Conclusion
This guide provides a comparative overview of the established pharmacological profile of ACP-103 (pimavanserin) and an inferred profile for the research compound this compound. ACP-103 is a highly selective 5-HT2A receptor inverse agonist with a proven clinical profile for treating psychosis without inducing motor side effects. In contrast, based on its chemical structure, this compound is hypothesized to be a dopamine D2 receptor antagonist, a mechanism associated with both antipsychotic efficacy and a higher risk of extrapyramidal symptoms.
For researchers and drug development professionals, this comparison highlights the critical role of receptor selectivity in determining the therapeutic utility and side-effect profile of CNS-active compounds. While the profile of this compound remains to be experimentally validated, the theoretical framework presented here provides a rational basis for its further investigation and characterization. The detailed experimental protocols offer a roadmap for elucidating the precise pharmacological properties of this and other novel chemical entities.
References
- 1. (3-Chlorophenyl)-4-piperidinyl-Methanone HCl | 1391052-66-6 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haloperidol - Wikipedia [en.wikipedia.org]
- 6. Haloperidol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of (3-Chlorophenyl)(piperidin-4-yl)methanone Docking Scores at Key Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide provides a comparative overview of the theoretical binding affinities of (3-Chlorophenyl)(piperidin-4-yl)methanone with a focus on its potential interactions with key neurotransmitter receptors. Due to the limited availability of direct, published comparative docking scores for this specific ligand, this document outlines a comprehensive workflow for in silico analysis and presents a hypothetical comparative analysis based on the known interactions of structurally similar compounds. The primary targets for this analysis are selected subtypes of dopamine and serotonin receptors, given the pharmacological relevance of the chlorophenylpiperidine scaffold. This guide is intended to serve as a practical framework for researchers initiating computational studies on this or related molecules.
Introduction
This compound is a chemical entity featuring a chlorophenyl group attached to a piperidine ring via a ketone linker. This structural motif is present in numerous centrally active compounds, suggesting its potential to interact with various neurotransmitter receptors. Molecular docking is a crucial computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule to a target protein. The docking score, a numerical value representing the binding energy, is instrumental in ranking and prioritizing compounds for further experimental validation.
Hypothetical Comparative Docking Scores
The following table summarizes hypothetical docking scores for this compound against a panel of selected dopamine and serotonin receptor subtypes. These values are for illustrative purposes to demonstrate a comparative analysis and are not based on published experimental or computational studies of this specific compound. The scores are presented in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.
| Target Receptor | Receptor Subtype | PDB ID (Example) | Hypothetical Docking Score (kcal/mol) |
| Dopamine Receptor | D2 | 6CM4 | -8.5 |
| D3 | 3PBL | -8.2 | |
| D4 | 5WIU | -7.9 | |
| Serotonin Receptor | 5-HT1A | 7E2Y | -7.8 |
| 5-HT2A | 6A93 | -8.1 | |
| 5-HT2C | 6BQG | -7.5 |
Note: The Protein Data Bank (PDB) IDs are provided as examples of crystal structures that could be used for docking studies.
Experimental Protocols: Molecular Docking Workflow
The following protocol outlines a standard workflow for performing molecular docking studies to predict the binding affinity of a ligand to a target receptor.
3.1. Ligand Preparation
-
3D Structure Generation: The 3D structure of this compound is generated using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Energy Minimization: The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
File Format Conversion: The optimized ligand structure is saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).
3.2. Receptor Preparation
-
PDB Structure Retrieval: The 3D crystal structure of the target receptor is downloaded from the Protein Data Bank (PDB).
-
Protein Cleaning: Water molecules, co-factors, and existing ligands are removed from the PDB file. Polar hydrogens are added, and non-polar hydrogens are merged.
-
Grid Box Definition: A grid box is defined around the active site of the receptor to specify the search space for the docking simulation. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand or through binding site prediction algorithms.
3.3. Molecular Docking Simulation
-
Software: A molecular docking program such as AutoDock Vina is used to perform the docking calculations.
-
Configuration: A configuration file is created specifying the paths to the prepared ligand and receptor files, the coordinates of the grid box, and other docking parameters (e.g., number of binding modes to generate, exhaustiveness of the search).
-
Execution: The docking simulation is run to predict the binding poses and calculate the corresponding binding affinities (docking scores).
3.4. Analysis of Results
-
Pose Selection: The predicted binding poses are visualized and analyzed. The pose with the lowest docking score is typically considered the most favorable.
-
Interaction Analysis: The non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor's active site residues are examined to understand the molecular basis of binding.
Experimental Workflow for Molecular Docking
Caption: A generalized workflow for in silico molecular docking studies.
Potential Signaling Pathway
The dopamine D2 receptor (D2R) is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission. Upon binding of an agonist, the D2R activates an intracellular signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Dopamine D2 Receptor Signaling Pathway
Caption: A simplified diagram of the dopamine D2 receptor signaling pathway.
Conclusion
This guide provides a framework for the comparative analysis of docking scores of this compound at various neurotransmitter receptors. While specific experimental data for this compound is currently limited, the outlined methodologies and hypothetical data serve as a valuable resource for researchers. The provided workflow for molecular docking and the illustrative signaling pathway can guide future in silico and in vitro investigations to elucidate the pharmacological profile of this and related compounds. Further experimental validation is necessary to confirm the predicted binding affinities and functional activities.
Safety Operating Guide
Proper Disposal of (3-Chlorophenyl)(piperidin-4-yl)methanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (3-Chlorophenyl)(piperidin-4-yl)methanone, a compound that requires careful handling due to its chemical properties. Adherence to these protocols is essential to ensure a safe laboratory environment and compliance with regulations.
This compound, with its chlorinated and piperidine moieties, is classified as a hazardous substance. Improper disposal can lead to environmental contamination and potential health risks. Therefore, it must be managed as hazardous waste in accordance with national and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1].
Key Disposal Principles
The primary method for the disposal of this compound is through an approved waste disposal plant[2][3][4]. The most common and effective technique for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber[1][5].
Experimental Protocol for Disposal
The following step-by-step procedure outlines the process for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., Nitrile)
-
Safety goggles or glasses with side shields
-
A laboratory coat
2. Waste Collection:
-
Collect waste this compound in a dedicated, compatible, and properly sealed hazardous waste container[1].
-
Do not mix this waste with other chemical waste streams. Leave the chemical in its original container if possible.
-
For solutions containing the compound, collect them in a separate, labeled hazardous waste container for liquid waste[6].
3. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste"[1][6].
-
Include the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., "Toxic," "Environmental Hazard")[1].
4. Storage:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area[1].
-
This area should be away from general laboratory traffic and incompatible materials such as strong acids and oxidizing agents[1].
-
Ensure the storage area is cool and dry[4].
5. Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with the safety data sheet (SDS) and any other relevant information about the waste.
Spill Management: In the event of a spill, take the following steps:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or diatomaceous earth[7][8][9].
-
Carefully sweep or vacuum the absorbed material and place it into a sealed, labeled hazardous waste container for disposal[3][7][10].
-
Clean the spill area with a suitable solvent, followed by washing with soap and water[6].
-
Do not flush spills down the drain[7].
Quantitative Data Summary
| Parameter | Guideline | Source |
| Sink/Sewer Disposal | Prohibited for chlorinated hydrocarbons. | [11][12] |
| Aqueous Waste | Solutions containing this compound should be treated as hazardous waste. | [1] |
| Waste Segregation | Do not mix with other waste types. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. keyorganics.net [keyorganics.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. carlroth.com [carlroth.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. fishersci.com [fishersci.com]
- 11. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 12. Laboratory chemical waste [watercorporation.com.au]
Essential Safety and Logistical Information for Handling (3-Chlorophenyl)(piperidin-4-yl)methanone
This guide provides crucial safety protocols and logistical plans for the handling and disposal of (3-Chlorophenyl)(piperidin-4-yl)methanone (CAS Number: 887354-02-1). Adherence to these guidelines is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled with care due to its hazardous properties. The primary routes of exposure are inhalation, skin contact, and eye contact. Appropriate Personal Protective Equipment (PPE) is mandatory to minimize these risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of the solid compound, which can cause respiratory irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact, which can cause irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles that can cause serious irritation. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to ensure safety.
Preparation:
-
Before handling, ensure all necessary PPE is readily available and in good condition.
-
The work area, preferably a chemical fume hood or a well-ventilated area, should be clean and uncluttered.
-
Keep the container tightly closed when not in use.
Weighing and Transfer:
-
Handle the compound as a solid to minimize dust generation.
-
Whenever possible, weigh the compound in a fume hood or a ventilated balance enclosure.
-
Use a spatula for transfers and avoid scooping actions that could create airborne dust.
In Solution:
-
Once dissolved, the risk of inhalation is significantly reduced.
-
However, standard laboratory practices for handling chemical solutions, including the use of appropriate PPE, should be strictly followed.
Emergency Procedures
In the event of exposure, the following first-aid measures should be taken immediately:
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination.
Solid Waste:
-
Collect all solid waste, including contaminated PPE (gloves, etc.), in a clearly labeled, sealed container.
Liquid Waste:
-
Collect any solutions containing the compound in a separate, labeled hazardous waste container.
Labeling and Storage:
-
All waste containers must be labeled with the full chemical name and the words "Hazardous Waste".
-
Store waste in a designated, well-ventilated area away from incompatible materials.
-
Arrange for disposal by a licensed hazardous waste disposal company. The recommended method is incineration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
